4-Ethoxy-2-butanol
Description
BenchChem offers high-quality 4-Ethoxy-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
53892-34-5 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
4-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-5-4-6(2)7/h6-7H,3-5H2,1-2H3 |
InChI Key |
PIYVGPKPVKCJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)O |
Origin of Product |
United States |
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxy-2-butanol. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This document includes a summary of its key properties, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Introduction
4-Ethoxy-2-butanol is an organic compound featuring both an ether and a secondary alcohol functional group.[1] Its unique structure lends it properties that make it a subject of interest in various chemical synthesis and research applications. Understanding its fundamental chemical and physical characteristics is crucial for its effective and safe handling and application in experimental and developmental settings. This guide aims to consolidate the available data and provide standardized methodologies for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Ethoxy-2-butanol is presented in the table below. It is important to note that while some data is available for 4-Ethoxy-2-butanol, other properties are estimated based on its structural isomer, 4-Ethoxybutan-1-ol, due to a lack of specific experimental data for the target compound.
| Property | Value | Source |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2][3] |
| CAS Number | 53892-34-5 | [1][2][3] |
| Molecular Formula | C6H14O2 | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | [1] |
| Boiling Point | ~183.2°C at 760 mmHg (data for 4-Ethoxybutan-1-ol) | [4] |
| Density | ~0.899 g/cm³ (data for 4-Ethoxybutan-1-ol) | [4] |
| Solubility in Water | Soluble | [5] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [1][5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 4-Ethoxy-2-butanol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.
Materials:
-
Sample of 4-Ethoxy-2-butanol
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or oil bath
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to the level of the side arm.
-
Attach a small test tube containing 2-3 mL of 4-Ethoxy-2-butanol to the thermometer.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Immerse the thermometer and the attached test tube in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like 4-Ethoxy-2-butanol, this can be accurately determined using a pycnometer or by direct mass and volume measurements.
Materials:
-
Sample of 4-Ethoxy-2-butanol
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Water bath (for temperature control)
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer and record its mass (m1).
-
Fill the pycnometer with the 4-Ethoxy-2-butanol sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.
-
Remove the pycnometer from the water bath, wipe it dry, and weigh it. Record the mass (m2).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5. Record the mass of the pycnometer filled with water (m3).
-
Calculate the density of 4-Ethoxy-2-butanol using the following formula: Density = [(m2 - m1) / (m3 - m1)] * Density of water at the measurement temperature.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 4-Ethoxy-2-butanol in water can be determined qualitatively and quantitatively.
Materials:
-
Sample of 4-Ethoxy-2-butanol
-
Distilled water
-
Test tubes
-
Graduated pipettes
-
Vortex mixer
Procedure (Qualitative):
-
Add a small, known volume (e.g., 0.5 mL) of 4-Ethoxy-2-butanol to a test tube.
-
Add an equal volume of distilled water to the test tube.
-
Vortex the mixture for 30 seconds.
-
Observe the mixture. If it is a single, clear phase, the substance is soluble. If two distinct layers form or the solution is cloudy, it is insoluble or partially soluble.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a series of vials with a known volume of distilled water.
-
Add increasing, known amounts of 4-Ethoxy-2-butanol to each vial.
-
Seal the vials and place them on a shaker in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed until any undissolved material has settled.
-
Carefully extract a sample from the clear supernatant of each vial.
-
Analyze the concentration of 4-Ethoxy-2-butanol in each sample using a suitable analytical technique (e.g., gas chromatography).
-
The maximum concentration at which no undissolved material is present represents the solubility at that temperature.
Synthesis of 4-Ethoxy-2-butanol
4-Ethoxy-2-butanol can be synthesized through several methods. One common approach is the Williamson ether synthesis.[1] This involves the reaction of an alkoxide with a primary alkyl halide. An alternative method is the acid-catalyzed etherification of a diol.
Below is a logical workflow for a potential synthesis route.
Caption: A logical workflow for the synthesis of 4-Ethoxy-2-butanol.
Safety Information
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 4-Ethoxy-2-butanol, along with standardized protocols for their determination. While there are gaps in the experimentally determined data for this specific compound, the information provided, including data from a close structural isomer, serves as a valuable starting point for researchers and scientists. The outlined synthesis workflow and safety considerations further contribute to a comprehensive understanding of this compound for its potential applications in research and development.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethoxybutan-2-ol | 53892-34-5 | Buy Now [molport.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
In-Depth Technical Guide: 4-Ethoxy-2-butanol (CAS: 53892-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-butanol, with the CAS number 53892-34-5, is a bifunctional organic compound containing both a hydroxyl and an ether group.[1] Its structure as a secondary alcohol and an ether suggests its potential utility as a versatile intermediate in organic synthesis and as a building block in the development of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, with a focus on information relevant to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
4-Ethoxy-2-butanol is a colorless liquid with a molecular formula of C6H14O2 and a molecular weight of 118.17 g/mol .[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 4-Ethoxy-2-butanol
| Property | Value | Reference |
| CAS Number | 53892-34-5 | [2] |
| Molecular Formula | C6H14O2 | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [2] |
| Synonyms | 4-Ethoxy-2-butanol, 2-ethoxy ethyl ethanol (B145695) | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Flash Point | Not available |
Synthesis and Purification
The synthesis of 4-ethoxy-2-butanol can be achieved through several established organic chemistry reactions. The primary routes involve the formation of the ether linkage.
Experimental Protocol: Williamson Ether Synthesis (Proposed)
This protocol describes a plausible method for the synthesis of 4-ethoxy-2-butanol based on the well-established Williamson ether synthesis. This involves the reaction of a suitable halo-alcohol with an alkoxide.
Reaction:
Materials:
-
4-chloro-2-butanol
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-butanol (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 4-ethoxy-2-butanol by fractional distillation under reduced pressure.
Diagram 1: Synthesis Workflow for 4-Ethoxy-2-butanol
Caption: Proposed workflow for the synthesis of 4-Ethoxy-2-butanol.
Spectroscopic Data
Characterization of 4-ethoxy-2-butanol is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Ethoxy-2-butanol
| Technique | Data | Reference |
| ¹³C NMR | Spectral data available in PubChem. | [2] |
| IR | Spectral data available in PubChem. | [2] |
| MS | Not available |
Biological Activity and Toxicological Information
As of the latest literature review, there are no specific studies detailing the biological activity, signaling pathways, or toxicological profile of 4-ethoxy-2-butanol. However, based on its chemical structure as an alkoxy alcohol, some general considerations can be inferred.
Potential Biological Interactions
The presence of both a hydroxyl and an ether group suggests that 4-ethoxy-2-butanol could participate in hydrogen bonding and hydrophobic interactions with biological macromolecules.[1] This dual character might enable it to act as a substrate or inhibitor in various enzymatic pathways.[1]
A study on novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes, which share the alkoxy functional group, demonstrated in vitro cytotoxicity against human cancer cell lines.[3] This suggests that the alkoxy moiety can be a component of biologically active molecules, although this is not direct evidence of activity for 4-ethoxy-2-butanol itself.
Toxicological Considerations
Comprehensive toxicological data for 4-ethoxy-2-butanol is not available. However, information on the broader class of ethoxylates of aliphatic alcohols provides some general guidance. This class of compounds can cause skin and eye irritation, and some are classified as harmful if swallowed.[4] It is therefore prudent to handle 4-ethoxy-2-butanol with appropriate personal protective equipment (PPE) in a well-ventilated area.
Diagram 2: Potential Biological Interactions
Caption: Potential non-covalent interactions of 4-Ethoxy-2-butanol.
Applications in Research and Drug Development
While specific applications for 4-ethoxy-2-butanol are not well-documented in peer-reviewed literature, its structure suggests several potential uses for researchers.
-
Synthetic Intermediate: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including potential drug candidates. The hydroxyl group can be further functionalized or oxidized, while the ether linkage is generally stable under many reaction conditions.
-
Tracer or Probe Development: The ethoxy group could potentially be labeled with isotopes (e.g., ¹³C, ¹⁴C) to create tracers for metabolic or pharmacokinetic studies.
-
Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could be used in fragment-based screening to identify lead compounds that bind to biological targets.
Conclusion
4-Ethoxy-2-butanol is a chemical compound with potential applications in synthetic chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of investigation. Further research is warranted to fully elucidate its reactivity, biological activity, and toxicological profile to enable its broader application in scientific research.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Ethoxy-2-butanol, a secondary alcohol and ether with applications in various chemical processes. The document details three distinct synthesis methodologies: the reduction of 4-ethoxy-2-butanone (B1332131), the Williamson ether synthesis, and the acid-catalyzed etherification of 2-butanol (B46777). Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the workflows and reaction pathways to facilitate understanding and replication in a laboratory setting.
Synthesis via Reduction of 4-Ethoxy-2-butanone
The reduction of the ketone functional group in 4-ethoxy-2-butanone to a secondary alcohol is a common and effective method for the synthesis of 4-ethoxy-2-butanol. This transformation is typically achieved using metal hydride reducing agents.
Reaction Pathway:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 4-ethoxy-2-butanone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final product, 4-ethoxy-2-butanol.[1]
Experimental Protocol:
A representative procedure for the reduction of 4-ethoxy-2-butanone using sodium borohydride (B1222165) (NaBH₄) is detailed below.
Materials:
-
4-Ethoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-ethoxy-2-butanone in methanol in a flask and cool the solution in an ice-water bath.
-
Slowly add sodium borohydride to the cooled solution with stirring.
-
After the initial vigorous reaction subsides, remove the ice-water bath and continue stirring at room temperature for 20 minutes.
-
Pour the reaction mixture into a separatory funnel.
-
Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.
-
Add water and 3 M sodium hydroxide solution to the separatory funnel to decompose the borate (B1201080) salts.
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-ethoxy-2-butanol.
-
The product can be further purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Ethoxy-2-butanone | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol or Ethanol (B145695) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Typical Yield | High (specific yield not reported in sources) | |
| Purity | High after purification |
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for the synthesis of 4-ethoxy-2-butanol. This Sₙ2 reaction involves an alkoxide ion reacting with a primary alkyl halide.[2][3][4] For the synthesis of 4-ethoxy-2-butanol, this would involve the reaction of a 4-halo-2-butanol with sodium ethoxide.
Reaction Pathway:
The synthesis first requires the preparation of a suitable starting material, 4-chloro-2-butanol. This can be synthesized from 4-hydroxy-2-butanone (B42824). Subsequently, the 4-chloro-2-butanol is reacted with sodium ethoxide. The ethoxide ion acts as a nucleophile and displaces the chloride ion in an Sₙ2 reaction to form the ether linkage.
Experimental Protocols:
Step 1: Synthesis of 4-Chloro-2-butanone from 4-Hydroxy-2-butanone A solution of 4-hydroxy-2-butanone is cooled, and thionyl chloride is added dropwise. The reaction mixture is then heated and subsequently worked up to yield 4-chloro-2-butanone.[5]
Step 2: Reduction of 4-Chloro-2-butanone to 4-Chloro-2-butanol The 4-chloro-2-butanone is then reduced to 4-chloro-2-butanol using a suitable reducing agent, such as sodium borohydride, following a procedure similar to that described in section 1.2.
Step 3: Williamson Ether Synthesis
-
Prepare sodium ethoxide by reacting sodium metal with absolute ethanol.
-
Add 4-chloro-2-butanol to the sodium ethoxide solution.
-
Heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is quenched with water and extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude 4-ethoxy-2-butanol, which can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Chloro-2-butanol, Sodium Ethoxide | |
| Solvent | Ethanol | [4] |
| Reaction Type | Sₙ2 | [2][3][4] |
| Typical Yield | Good for primary alkyl halides (specific data for this reaction is not available) | [4] |
| Purity | High after purification |
Acid-Catalyzed Etherification of 2-Butanol
The direct reaction of an alcohol with another alcohol in the presence of a strong acid catalyst can lead to the formation of an ether. For the synthesis of 4-ethoxy-2-butanol, 2-butanol would be reacted with ethanol. It is important to note that this reaction can also lead to the formation of symmetrical ethers (di-sec-butyl ether and diethyl ether) and elimination products (butenes).[6][7]
Reaction Pathway:
The reaction is initiated by the protonation of the hydroxyl group of one of the alcohols by the acid catalyst, forming a good leaving group (water). The other alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form a protonated ether. Deprotonation of this intermediate yields the final ether product.
Experimental Protocol:
-
A mixture of 2-butanol and an excess of ethanol is prepared.
-
A strong acid catalyst, such as concentrated sulfuric acid, is carefully added to the alcohol mixture while cooling.
-
The reaction mixture is heated to a controlled temperature (e.g., 130-140°C) for a specific period.[7]
-
The reaction is monitored for the formation of the desired product.
-
The workup typically involves neutralizing the acid, washing with water to remove excess ethanol and catalyst, and then drying the organic layer.
-
The final product is isolated and purified by fractional distillation to separate it from unreacted starting materials and byproducts.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2-Butanol, Ethanol | |
| Catalyst | Strong Acid (e.g., H₂SO₄) | [7] |
| Reaction Temperature | ~130-140 °C | [7] |
| Side Reactions | Dehydration to butenes, formation of symmetrical ethers | [6][7] |
| Typical Yield | Variable, depends on reaction conditions and control of side reactions | |
| Purity | Requires careful fractional distillation for high purity |
Conclusion
This guide has outlined three primary synthetic pathways for the production of 4-ethoxy-2-butanol. The reduction of 4-ethoxy-2-butanone offers a straightforward and high-yielding route, provided the starting ketone is readily available. The Williamson ether synthesis provides a reliable method, particularly when starting from a suitable halo-alcohol, and is a classic example of Sₙ2-type reactions. The acid-catalyzed etherification of 2-butanol is a more direct approach but requires careful control of reaction conditions to minimize the formation of byproducts. The choice of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. For drug development professionals, the purity and impurity profile of the final compound are of paramount importance, and the chosen synthetic route and purification method should be carefully validated.
References
- 1. chembk.com [chembk.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Molecular Structure of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-Ethoxy-2-butanol. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this bifunctional molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for its synthesis are provided, alongside logical and experimental workflow diagrams generated using Graphviz to facilitate comprehension and reproducibility.
Introduction
4-Ethoxy-2-butanol is an organic compound featuring both an ether and a secondary alcohol functional group.[1] Its unique molecular architecture makes it a subject of interest in various chemical syntheses and as a potential building block in the development of novel pharmaceutical agents. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ethoxy group) suggests its potential for diverse intermolecular interactions with biological targets.[1] This guide aims to consolidate the available technical information on 4-Ethoxy-2-butanol, providing a core resource for its application in research and development.
Molecular Structure and Properties
The fundamental characteristics of 4-Ethoxy-2-butanol are summarized below.
Table 1: General and Physicochemical Properties of 4-Ethoxy-2-butanol
| Property | Value | Reference |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2] |
| CAS Number | 53892-34-5 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Appearance | Colorless liquid (predicted) | [3] |
| Boiling Point | Not specified in available data. | [3] |
| Density | Not specified in available data. | [3] |
| Canonical SMILES | CCOCCC(C)O | [1] |
| InChI Key | PIYVGPKPVKCJMQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for 4-Ethoxy-2-butanol (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.50 | t, J=6.2 Hz | 2H | CH₂-O |
| ~3.45 | q, J=7.0 Hz | 2H | O-CH₂-CH₃ |
| ~1.70 | m | 2H | CH₂-C(H)OH |
| ~1.20 | d, J=6.2 Hz | 3H | CH(OH)-CH₃ |
| ~1.18 | t, J=7.0 Hz | 3H | O-CH₂-CH₃ |
| Variable | br s | 1H | OH |
Table 3: Predicted ¹³C NMR Spectral Data for 4-Ethoxy-2-butanol (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~70.5 | CH₂-O |
| ~67.0 | CH-OH |
| ~66.5 | O-CH₂-CH₃ |
| ~39.0 | CH₂-C(H)OH |
| ~23.5 | CH(OH)-CH₃ |
| ~15.2 | O-CH₂-CH₃ |
Table 4: Predicted IR Spectral Data for 4-Ethoxy-2-butanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1120-1050 | Strong | C-O stretch (ether and secondary alcohol) |
Synthesis of 4-Ethoxy-2-butanol
4-Ethoxy-2-butanol can be synthesized through several routes, with the most common being the Williamson ether synthesis and the acid-catalyzed etherification of 2-butanol (B46777).
Williamson Ether Synthesis
This method involves the reaction of the alkoxide of 2-butanol with an ethyl halide. The reaction proceeds via an SN2 mechanism.
Materials:
-
2-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-butanol (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add ethyl iodide (1.05 equivalents) dropwise via the dropping funnel.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 4-Ethoxy-2-butanol.
Acid-Catalyzed Etherification
This method involves the direct reaction of 2-butanol with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.
Materials:
-
2-Butanol
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-butanol (1.0 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. Monitor the progress of the reaction by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Remove the excess ethanol by rotary evaporation.
-
Transfer the residue to a separatory funnel, add water, and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation.
Chemical Reactivity
4-Ethoxy-2-butanol can undergo reactions characteristic of both alcohols and ethers.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-ethoxy-2-butanone, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃).[3]
-
Esterification: The hydroxyl group can react with acyl chlorides or carboxylic acids (under acidic catalysis) to form the corresponding esters.
-
Ether Cleavage: The ethoxy group can be cleaved under harsh conditions, such as with strong acids like HBr or HI, though this is generally less facile than with aryl ethers.
Applications in Research and Drug Development
While specific applications of 4-Ethoxy-2-butanol in drug development are not extensively documented, its bifunctional nature makes it a versatile intermediate. Its potential lies in its use as a scaffold for the synthesis of more complex molecules with tailored pharmacokinetic and pharmacodynamic properties. The ether linkage can enhance lipid solubility, while the hydroxyl group provides a site for further functionalization or for hydrogen bonding interactions with biological targets.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and reactivity of 4-Ethoxy-2-butanol. The presented data and experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. Further research into the biological activities of derivatives of 4-Ethoxy-2-butanol may reveal novel applications in drug discovery and development.
References
4-Ethoxy-2-butanol: Unraveling the Mechanism of Action - A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-2-butanol is a secondary alcohol and an ether, recognized for its utility as a solvent and a chemical intermediate in various organic syntheses. Despite its industrial applications, a comprehensive understanding of its mechanism of action at the molecular and cellular level remains largely uncharted in publicly accessible scientific literature. This technical guide consolidates the currently available information regarding 4-ethoxy-2-butanol, highlighting the significant knowledge gaps in its pharmacology and toxicology. The absence of detailed studies on its specific biological targets, signaling pathway modulations, and quantitative interaction data presents a challenge for a complete mechanistic description. This document serves to summarize the known chemical properties and general toxicological considerations for aliphatic alcohols, while underscoring the critical need for further research to elucidate the specific biological activities of 4-ethoxy-2-butanol.
Introduction
4-Ethoxy-2-butanol, with the chemical formula C₆H₁₄O₂, is an organic compound that possesses both a hydroxyl and an ether functional group.[1] This dual functionality imparts properties that make it a versatile solvent and an intermediate in chemical manufacturing.[1] While its industrial applications are established, its biological effects and the precise mechanisms through which it may interact with living systems are not well-documented. This guide aims to provide a thorough overview of the existing knowledge and to delineate the areas where further investigation is imperative for a comprehensive understanding of the mechanism of action of 4-ethoxy-2-butanol.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The properties of 4-ethoxy-2-butanol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| CAS Number | 53892-34-5 | [1][2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [2] |
| Synonyms | 2-ethoxy ethyl ethanol | [2] |
Postulated General Mechanism of Interaction
In the absence of specific studies, the mechanism of action of 4-ethoxy-2-butanol can be broadly postulated based on its chemical structure. One supplier's technical data sheet suggests that its mechanism of action likely involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with various biological molecules.[1] It is also proposed that its dual functional groups may allow it to act as a substrate or an inhibitor in biochemical pathways.[1] However, these statements are general in nature and are not substantiated by specific experimental evidence in the available literature.
Metabolism of Aliphatic Alcohols: A General Overview
While specific metabolic pathways for 4-ethoxy-2-butanol have not been detailed in the literature, the metabolism of aliphatic alcohols, in general, follows a known pattern. Typically, alcohols are metabolized by alcohol dehydrogenase to their corresponding aldehydes, which are then converted to carboxylic acids by aldehyde dehydrogenase.[3] These metabolites are often responsible for the toxic effects observed with alcohol consumption.[3]
Hypothetical Metabolic Pathway of 4-Ethoxy-2-butanol
Based on this general pathway, a hypothetical metabolic route for 4-ethoxy-2-butanol can be proposed. This theoretical pathway is illustrated below for conceptual understanding, but requires experimental validation.
Figure 1. A hypothetical metabolic pathway for 4-ethoxy-2-butanol. This diagram illustrates a potential two-step oxidation process, which is a common metabolic route for secondary alcohols.
Toxicology
Review of Available Experimental Data
A comprehensive search of scientific databases reveals a significant lack of experimental studies focused on the mechanism of action of 4-ethoxy-2-butanol. There are no published reports detailing its binding affinity to any receptors, its inhibitory constants (IC₅₀ or Kᵢ) for any enzymes, or its effects on specific signaling pathways.
The core requirements for this technical guide, including the presentation of quantitative data in tables and the provision of detailed experimental protocols, cannot be fulfilled due to the absence of such information in the public domain.
Future Directions and Research Needs
The current understanding of the mechanism of action of 4-ethoxy-2-butanol is rudimentary and speculative. To address this knowledge gap, the following areas of research are proposed:
-
In vitro Receptor Binding and Enzyme Inhibition Assays: A broad screening against a panel of common receptors and enzymes would be a crucial first step to identify potential molecular targets.
-
Cell-based Assays: Investigating the effects of 4-ethoxy-2-butanol on various cellular processes, such as cell viability, apoptosis, and signal transduction pathways, would provide insights into its cellular effects.
-
Pharmacokinetic and Metabolism Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of 4-ethoxy-2-butanol is essential for understanding its in vivo behavior and potential for toxicity.
-
In vivo Toxicological Studies: Comprehensive toxicological assessments are necessary to determine its safety profile and identify any potential target organs.
The logical workflow for future research to elucidate the mechanism of action is depicted below.
Figure 2. A proposed workflow for future research aimed at elucidating the mechanism of action of 4-ethoxy-2-butanol.
Conclusion
While 4-ethoxy-2-butanol is a compound with recognized industrial uses, its biological mechanism of action remains a significant unknown. The available information is limited to its basic chemical and physical properties, with only general, unsubstantiated claims about its potential biological interactions. There is a clear and pressing need for dedicated research to explore the pharmacology and toxicology of this compound. Without such studies, any discussion of its mechanism of action is purely speculative. This guide serves to highlight the current void in the scientific literature and to propose a roadmap for future investigations that will be critical for a comprehensive understanding of the biological effects of 4-ethoxy-2-butanol.
References
4-Ethoxy-2-butanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling of 4-Ethoxy-2-butanol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe management and use of this chemical compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Ethoxy-2-butanol, this guide leverages data from structurally similar compounds, particularly its isomer 4-Ethoxybutanol and the related ketone 4-Ethoxy-2-butanone, to provide a thorough safety profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for key safety assessments are provided.
Chemical and Physical Properties
4-Ethoxy-2-butanol is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. A summary of its key physical and chemical properties is presented in Table 1.[1]
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | 4-ethoxybutan-2-ol |
| CAS Number | 53892-34-5 |
Hazard Identification and Classification
Pictograms:
Signal Word: Warning[2]
Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2, derived from safety data sheets of analogous compounds.[3][4][5][6][7][8][9][10]
| Category | Precautionary Statement Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground/bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with 4-Ethoxy-2-butanol. The following guidelines are based on best practices for handling flammable and irritant ether-alcohols.[3][4][6][7][8][10][11]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3][8][9]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7][8][9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][7][8][10]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep in a flammables-area.[12]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling 4-Ethoxy-2-butanol to minimize exposure.
| PPE | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |
First-Aid Measures
In case of exposure to 4-Ethoxy-2-butanol, the following first-aid measures should be taken immediately. These are general guidelines and a physician should be consulted.[3][5][6][11][13]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][11][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |
Fire-Fighting Measures
4-Ethoxy-2-butanol is a flammable liquid and vapor.[2][9][14]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
Detailed methodologies for key experiments to determine the safety profile of a chemical like 4-Ethoxy-2-butanol are provided below.
Flash Point Determination
The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standard methods for determining the flash point of flammable liquids include the Tag Closed-Cup Test (ASTM D56) and the Pensky-Martens Closed-Cup Test (ASTM D93).
Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
Apparatus:
-
Tag Closed-Cup Tester or Pensky-Martens Closed-Cup Tester
-
Thermometer
-
Heating source
-
Ignition source (flame or electric)
Procedure (General):
-
Ensure the apparatus is clean and dry.
-
Pour the sample into the test cup to the specified level.
-
Place the lid on the cup.
-
Begin heating the sample at a slow, constant rate while stirring (if applicable to the method).
-
At specified temperature intervals, apply the ignition source to the opening in the lid.
-
Record the temperature at which a distinct flash is observed inside the cup.
-
Correct the observed flash point for barometric pressure.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a specified duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.
Procedure (Abbreviated):
-
Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
The exposure period is typically 4 hours, after which the residual substance is removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
The severity of the reactions is scored according to a standardized grading system.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of 4-Ethoxy-2-butanol.
Caption: Logical relationship of hazard identification, risk assessment, and control measures.
Caption: General workflow for the safe handling of a laboratory chemical.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Ethoxy-2-butanone | 60044-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. media.hiscoinc.com [media.hiscoinc.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. 4-Ethoxy-2-butanone | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Ethoxy-2-butanol (CAS No. 53892-34-5), an organic compound featuring both an ether and a secondary alcohol functional group. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from structurally similar compounds, such as 2-butoxyethanol (B58217) and other glycol ethers, to provide well-founded estimations. It also details standardized experimental protocols for determining these properties, ensuring researchers can perform their own assessments.
Physicochemical Properties and Solubility
4-Ethoxy-2-butanol's structure, containing a polar hydroxyl (-OH) group and a moderately polar ether linkage, dictates its solubility profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting significant interaction with polar solvents like water. The ethoxy group also contributes to polarity and can accept hydrogen bonds.[1]
Table 1: Estimated Physicochemical and Solubility Data for 4-Ethoxy-2-butanol
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | [8] |
| Molecular Weight | 118.17 g/mol | [8] |
| Appearance | Colorless liquid (predicted) | [1] |
| Water Solubility | Expected to be miscible or highly soluble | Inferred from structural analogs like 2-butoxyethanol and 4-ethoxybutan-1-ol (B92612).[4][7] The presence of a hydroxyl group allows for hydrogen bonding with water.[7] |
| Organic Solvent Solubility | Soluble in most common organic solvents (e.g., ethanol, acetone, ethers) | General property of glycol ethers.[1][2][3] |
| Log P (Octanol-Water Partition Coefficient) | 0.6 (Computed) | A low Log P value suggests hydrophilicity, consistent with expected water solubility.[8] |
Experimental Protocol for Water Solubility Determination (OECD Guideline 105)
To definitively determine the water solubility of 4-Ethoxy-2-butanol, the "Flask Method" as described in OECD Guideline 105 is recommended, as its solubility is expected to be well above 10⁻² g/L.[9]
Objective: To determine the saturation mass concentration of 4-Ethoxy-2-butanol in water at a given temperature.
Materials:
-
4-Ethoxy-2-butanol (analytical grade)
-
Deionized or distilled water
-
Thermostatically controlled shaker or water bath (e.g., 20 ± 0.5 °C)
-
Glass flasks with stoppers
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
-
Syringes and filters (if necessary)
Methodology:
-
Preliminary Test: A range-finding test is performed to determine the approximate solubility and the time required to reach equilibrium. An excess amount of the test substance is added to a known volume of water in a flask. The mixture is agitated at the test temperature (e.g., 20 °C). Samples of the aqueous phase are taken at various time intervals (e.g., 24, 48, 72 hours) and analyzed until the concentration remains constant.
-
Main Test (Flask Method):
-
An amount of 4-Ethoxy-2-butanol, ensuring an excess beyond its estimated solubility, is added to replicate flasks containing a known volume of water.
-
The flasks are sealed and agitated in a thermostatically controlled environment at a constant temperature (e.g., 20 °C) for a period determined in the preliminary test to be sufficient for reaching equilibrium (typically at least 24 hours).
-
After equilibration, the flasks are left to stand to allow for phase separation. If necessary, centrifugation is used to separate any undissolved substance.
-
A sample is carefully drawn from the clear aqueous phase.
-
The concentration of 4-Ethoxy-2-butanol in the aqueous sample is determined using a validated analytical method (e.g., GC-FID).
-
-
Data Reporting: The water solubility is reported as the mean concentration from at least three replicate flasks, expressed in g/L or mg/mL, along with the test temperature.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. GLYCOL ETHERS - Ataman Kimya [atamanchemicals.com]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
4-Ethoxy-2-butanol: A Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for 4-Ethoxy-2-butanol (CAS No. 53892-34-5). The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies where available, and highlights existing data gaps.
Chemical and Physical Properties
4-Ethoxy-2-butanol is a secondary alcohol and an ether. Its chemical structure and basic properties are fundamental to understanding its toxicological behavior.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| CAS Number | 53892-34-5 |
| Appearance | Colorless liquid (typical)[1] |
| Synonyms | 4-ethoxybutan-2-ol, 2-ethoxy ethyl ethanol[2] |
Toxicological Data
The available toxicological data for 4-Ethoxy-2-butanol is primarily focused on acute toxicity. Significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Acute Toxicity
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.
Table 1: Summary of Acute Toxicity Data for 4-Ethoxy-2-butanol
| Endpoint | Species | Route | Value | Guideline | Reference |
| LD₅₀ | Rat (male and female) | Oral | 2,193 mg/kg | OECD Test Guideline 423 | [3] |
| LD₅₀ | Rat (male and female) | Dermal | > 2,000 mg/kg | OECD Test Guideline 402 | [3] |
| LC₅₀ | Rat | Inhalation (vapour) | 48.5 mg/l (4 h) | Not Specified | [3] |
Skin and Eye Irritation
-
Skin Irritation: In a study on rabbits, 4-Ethoxy-2-butanol was found to cause no skin irritation after a 4-hour exposure[3].
-
Eye Irritation: This chemical is classified as causing serious eye irritation[3][4].
Repeated Dose Toxicity
No specific sub-acute (28-day) or sub-chronic (90-day) oral toxicity studies for 4-Ethoxy-2-butanol were identified in the public domain. This represents a significant data gap in the toxicological profile of this substance.
Genotoxicity
There is a lack of publicly available data on the genotoxic potential of 4-Ethoxy-2-butanol from standard assays such as the Ames test (bacterial reverse mutation assay).
Carcinogenicity
No long-term carcinogenicity bioassays in animals have been identified for 4-Ethoxy-2-butanol.
Reproductive and Developmental Toxicity
Experimental Protocols
Detailed experimental protocols for the specific studies on 4-Ethoxy-2-butanol are not available in the cited literature. However, the following sections describe the general methodologies for standard toxicological tests based on OECD guidelines, which are referenced in the available safety data sheet[3].
Acute Oral Toxicity (OECD Test Guideline 423)
The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals.
Acute Dermal Toxicity (OECD Test Guideline 402)
This test assesses the toxicity of a substance applied to the skin.
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
The Ames test is a widely used method to assess a substance's potential to cause gene mutations.
Data Gaps and Future Research
The toxicological database for 4-Ethoxy-2-butanol is notably incomplete. To conduct a thorough risk assessment, further studies are essential in the following areas:
-
Repeated Dose Toxicity: 28-day and 90-day oral toxicity studies are needed to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including the Ames test, is required to evaluate the mutagenic and clastogenic potential.
-
Reproductive and Developmental Toxicity: Studies are necessary to assess the potential for adverse effects on fertility, reproduction, and embryonic development.
-
Carcinogenicity: Long-term animal bioassays would be required to determine the carcinogenic potential of 4-Ethoxy-2-butanol upon prolonged exposure.
Conclusion
Based on the currently available data, 4-Ethoxy-2-butanol exhibits moderate acute oral toxicity and low acute dermal toxicity in rats. It is classified as a serious eye irritant but not a skin irritant. However, the absence of data on repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity precludes a comprehensive assessment of its potential hazards to human health. The data gaps identified in this guide underscore the need for further toxicological evaluation of this compound.
References
An In-depth Technical Guide to the Spectral Data of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethoxy-2-butanol (CAS No. 53892-34-5). The information presented herein is essential for the unequivocal identification, structural elucidation, and quality control of this bifunctional molecule, which possesses both an ether and a secondary alcohol moiety.
Spectroscopic Data Summary
The following tables summarize the key spectral data for 4-Ethoxy-2-butanol. This information has been compiled from various spectral databases and is presented in a clear, concise format for easy reference and comparison.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides detailed information about the hydrogen environments in a molecule. The chemical shifts, multiplicities, and coupling constants are indicative of the connectivity of the protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.80 | m | - | 1H | H-2 |
| ~3.55 | t | ~6.0 | 2H | H-4 |
| ~3.45 | q | ~7.0 | 2H | -OCH₂CH₃ |
| ~2.50 | br s | - | 1H | -OH |
| ~1.70 | m | - | 2H | H-3 |
| ~1.20 | d | ~6.0 | 3H | H-1 |
| ~1.15 | t | ~7.0 | 3H | -OCH₂CH₃ |
Note: Predicted data based on typical chemical shift values and coupling constants for similar structural motifs. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~68.0 | C-2 |
| ~66.5 | C-4 |
| ~66.0 | -OCH₂CH₃ |
| ~40.0 | C-3 |
| ~23.0 | C-1 |
| ~15.0 | -OCH₂CH₃ |
Note: This data is based on publicly available spectra and predictive models.[1]
IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2970-2860 | Strong | C-H stretch (alkane) |
| ~1120 | Strong | C-O stretch (ether and secondary alcohol) |
| ~1450, ~1380 | Medium | C-H bend (alkane) |
Note: The IR data is consistent with the presence of both hydroxyl and ether functional groups.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| 118 | Low | [M]⁺ (Molecular Ion) |
| 103 | Moderate | [M - CH₃]⁺ |
| 89 | Moderate | [M - C₂H₅]⁺ |
| 73 | Moderate | [M - OC₂H₅]⁺ |
| 59 | High | [CH₃CH(OH)CH₂]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 31 | High | [CH₂OH]⁺ |
Note: Fragmentation patterns are predicted based on the structure of 4-Ethoxy-2-butanol and common fragmentation pathways for alcohols and ethers.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
A sample of 4-Ethoxy-2-butanol is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
FTIR Spectroscopy
The infrared spectrum of liquid 4-Ethoxy-2-butanol can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum. Based on available data, a Bruker IFS 85 instrument has been used with the film technique.[1]
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-Ethoxy-2-butanol using the different spectroscopic techniques.
Caption: Workflow for the structural elucidation of 4-Ethoxy-2-butanol.
References
Unveiling 4-Ethoxy-2-butanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-butanol (CAS No. 53892-34-5), a secondary alcohol and ether. While the specific historical details of its initial discovery are not prominently documented in scientific literature, its synthesis and properties are characteristic of alkoxy alcohols developed for various industrial and research applications. This document collates the available scientific and technical data on its synthesis, properties, and known applications.
Discovery and History
The precise date and discoverer of 4-Ethoxy-2-butanol are not well-documented in publicly available literature, suggesting its origin is likely rooted in the broader development of ether synthesis methodologies rather than a singular, notable discovery. The compound, with the IUPAC name 4-ethoxybutan-2-ol, appears in contemporary chemical databases and patents, indicating its use as a specialty chemical, likely as a solvent or an intermediate in organic synthesis.[1][2] Its presence in patents for products such as deodorant compositions and hair processing agents highlights its application in the cosmetics and consumer goods industries.
Physicochemical Properties
4-Ethoxy-2-butanol is a colorless liquid characterized by the presence of both a hydroxyl and an ethoxy functional group.[2] This dual functionality influences its solubility and reactivity. While some physical properties like a specific boiling point and density are not consistently reported in public databases, a collection of its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 53892-34-5 | [1][2] |
| Molecular Formula | C6H14O2 | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [1] |
| Canonical SMILES | CCOCCC(C)O | [1] |
| InChI Key | PIYVGPKPVKCJMQ-UHFFFAOYSA-N | [1][2] |
| XLogP3-AA | 0.6 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of 4-Ethoxy-2-butanol
The synthesis of 4-Ethoxy-2-butanol can be achieved through established organic chemistry reactions. The most commonly cited methods are the etherification of a butanol derivative and the nucleophilic substitution on a suitably functionalized butane (B89635) chain.
Experimental Protocols
1. Etherification of Butan-2-ol with Ethanol (B145695)
This method involves the acid-catalyzed dehydration of butan-2-ol and ethanol to form the corresponding ether.
-
General Protocol:
-
A mixture of butan-2-ol and an excess of ethanol is prepared in a round-bottom flask.
-
A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is carefully added to the mixture.
-
The reaction mixture is heated under reflux for a specified period to facilitate the etherification reaction.
-
Upon completion, the reaction is cooled, and the excess ethanol is removed, typically by distillation.
-
The remaining mixture is neutralized with a weak base, followed by an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
The crude 4-Ethoxy-2-butanol is then purified, commonly through fractional distillation, to yield the final product.
-
2. Nucleophilic Substitution of 4-Chlorobutan-2-ol
This synthesis route utilizes a Williamson ether synthesis approach, where an alkoxide displaces a leaving group.
-
General Protocol:
-
Sodium ethoxide is prepared by reacting sodium metal with an excess of dry ethanol under an inert atmosphere.
-
4-Chlorobutan-2-ol is added dropwise to the solution of sodium ethoxide.
-
The reaction mixture is heated under reflux to drive the nucleophilic substitution of the chloride leaving group by the ethoxide ion.
-
After the reaction is complete, the mixture is cooled, and the sodium chloride byproduct is removed by filtration.
-
Excess ethanol is removed by distillation.
-
The crude product is purified by fractional distillation to isolate 4-Ethoxy-2-butanol.
-
Visualizing Synthesis Pathways
The following diagrams illustrate the logical workflow of the two primary synthesis methods for 4-Ethoxy-2-butanol.
Caption: Etherification of Butan-2-ol with Ethanol.
Caption: Nucleophilic Substitution with Sodium Ethoxide.
Chemical Reactivity and Applications
4-Ethoxy-2-butanol can undergo reactions typical of secondary alcohols and ethers. The hydroxyl group can be oxidized to a ketone, forming 4-ethoxy-2-butanone, or it can be a site for esterification.[2] The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Its amphiphilic nature, having both a polar hydroxyl group and a less polar ether and alkyl chain, makes it a candidate for use as a solvent in various formulations. This is reflected in its patented use in consumer products. While some sources suggest its potential use in biological assays due to its functional groups, specific details on its mechanism of action or interaction with biological pathways are not extensively documented.[2]
References
In-Depth Technical Guide: 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-butanol, a secondary alcohol and ether with potential applications in various scientific fields. This document collates available data on its chemical and physical properties, synthesis, and potential biological relevance, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
4-Ethoxy-2-butanol, also known as 4-ethoxybutan-2-ol, is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol .[1] Its unique structure, featuring both a hydroxyl and an ether functional group, imparts specific chemical and physical characteristics. While experimental data is limited, computed properties provide valuable insights.
Table 1: Physicochemical Properties of 4-Ethoxy-2-butanol
| Property | Value | Source |
| Molecular Formula | C6H14O2 | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| CAS Number | 53892-34-5 | MolPort[2] |
| IUPAC Name | 4-ethoxybutan-2-ol | PubChem[1] |
| Synonyms | 4-Ethoxy-2-butanol, 2-ethoxy ethyl ethanol (B145695) | PubChem[1] |
| Canonical SMILES | CCOCCC(C)O | MolPort[2] |
| XLogP3-AA (Computed) | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 4 | PubChem[1] |
| Exact Mass (Computed) | 118.099379685 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 29.5 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 8 | PubChem[1] |
Synthesis of 4-Ethoxy-2-butanol
Several synthetic routes have been proposed for the preparation of 4-Ethoxy-2-butanol. These methods leverage fundamental organic reactions to construct the target molecule.
Williamson Ether Synthesis
This is a classical and versatile method for preparing ethers. In the context of 4-Ethoxy-2-butanol, this would involve the reaction of a butanol derivative with an ethylating agent.
Workflow: Williamson Ether Synthesis for 4-Ethoxy-2-butanol
Caption: Williamson Ether Synthesis of 4-Ethoxy-2-butanol.
Experimental Protocol (Proposed):
-
Preparation: To a solution of butane-1,3-diol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Ethylating Agent: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl iodide (1.1 equivalents), dropwise.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Ring-Opening of an Epoxide
An alternative approach involves the nucleophilic ring-opening of an epoxide.
Workflow: Epoxide Ring-Opening for 4-Ethoxy-2-butanol Synthesis
Caption: Synthesis of 4-Ethoxy-2-butanol via Epoxide Ring-Opening.
Experimental Protocol (Proposed):
-
Preparation: Dissolve 2-methyloxirane (1 equivalent) in a large excess of ethanol, which acts as both the solvent and the nucleophile.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOEt) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS).
-
Workup: Neutralize the catalyst with a suitable quenching agent (e.g., a saturated solution of NaHCO₃ for an acid catalyst or a dilute HCl solution for a base catalyst).
-
Purification: Remove the excess ethanol under reduced pressure. Extract the residue with an organic solvent, dry the organic layer, and concentrate. The final product can be purified by distillation.
Biological Activity and Toxicological Profile
Currently, there is a significant lack of published data specifically detailing the biological activity, pharmacological effects, or toxicological profile of 4-Ethoxy-2-butanol. However, based on its structural similarity to other short-chain glycol ethers, some general toxicological properties can be inferred.
Glycol ethers, as a class of chemicals, are known to be absorbed through inhalation, ingestion, and dermal contact.[3] Their metabolism often occurs via alcohol dehydrogenase, leading to the formation of potentially toxic metabolites.[3] Short-chain ethylene (B1197577) glycol ethers, for instance, have been associated with hematological effects and reproductive toxicity.[4][5] It is important to note that these are general characteristics of the chemical class, and specific toxicological studies on 4-Ethoxy-2-butanol are required to ascertain its specific safety profile.
Given the absence of specific data, any research involving 4-Ethoxy-2-butanol should be conducted with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation.
Logical Relationship: General Glycol Ether Toxicity
Caption: General Toxicological Pathway for Glycol Ethers.
Applications in Research and Drug Development
While specific applications of 4-Ethoxy-2-butanol in drug development are not documented, its bifunctional nature as both an alcohol and an ether suggests its potential as a versatile building block in organic synthesis. The hydroxyl group can be a handle for further functionalization or for forming esters and other derivatives. The ether linkage provides a stable, relatively inert spacer in more complex molecules.
In the context of drug discovery, molecules with such characteristics can be valuable as scaffolds or intermediates in the synthesis of novel therapeutic agents. The balance of hydrophilic (hydroxyl) and lipophilic (ethoxy and butyl groups) character may also be of interest in designing molecules with specific pharmacokinetic properties.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), the protons on the butanol backbone, and a broad signal for the hydroxyl proton.
-
¹³C NMR: Six distinct carbon signals corresponding to the six carbon atoms in the molecule.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.
-
Mass Spectrometry: The molecular ion peak at m/z 118, along with characteristic fragmentation patterns.
Conclusion
4-Ethoxy-2-butanol is a chemical compound with potential utility in synthetic chemistry. This guide has summarized the currently available information on its properties, synthesis, and potential biological relevance. The significant gaps in experimental data, particularly concerning its biological activity and toxicology, highlight the need for further research to fully characterize this molecule and explore its potential applications in a safe and informed manner. Researchers and drug development professionals are encouraged to use this guide as a foundational resource and to contribute to the body of knowledge on this and related compounds.
References
An In-depth Technical Guide to the Homologs and Analogs of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethoxy-2-butanol and its homologous and analogous compounds. It is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development and chemical research, offering detailed information on the physicochemical properties, synthesis, analysis, and potential biological activities of this class of ether alcohols.
Introduction to 4-Ethoxy-2-butanol and its Chemical Relatives
4-Ethoxy-2-butanol is a secondary alcohol and an ether with the chemical formula C₆H₁₄O₂.[1] Its structure, characterized by an ethoxy group at the fourth position and a hydroxyl group at the second position of a butane (B89635) chain, imparts a unique combination of hydrophilic and lipophilic properties. This dual functionality makes it and its related compounds interesting candidates for various applications, including as solvents and as potential scaffolds in medicinal chemistry.
Homologs of 4-ethoxy-2-butanol are compounds that belong to the same homologous series, meaning they have a similar general formula and chemical properties, but differ by a constant structural unit, typically a methylene (B1212753) group (-CH₂-). Analogs, in this context, are compounds that are structurally similar to 4-ethoxy-2-butanol but do not necessarily fit the strict definition of a homolog. This can include variations in the alkoxy group, the position of the hydroxyl and alkoxy groups, and the length and branching of the carbon chain.
Physicochemical Properties
A comparative analysis of the physicochemical properties of 4-ethoxy-2-butanol and its selected homologs and analogs is crucial for understanding their behavior in different chemical and biological systems. The following tables summarize key quantitative data for these compounds.
Table 1: Physicochemical Properties of 4-Alkoxy-2-butanol Homologs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-Methoxy-2-butanol | C₅H₁₂O₂ | 104.15 | 158 | 0.928 (at 25°C) | 1.416 (at 20°C) |
| 4-Ethoxy-2-butanol | C₆H₁₄O₂ | 118.17 | - | - | - |
| 4-Propoxy-2-butanol | C₇H₁₆O₂ | 132.20 | - | - | - |
| 4-Isopropoxy-2-butanol | C₇H₁₆O₂ | 132.20 | - | - | - |
Table 2: Physicochemical Properties of 4-Ethoxy-2-butanol Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 3-Ethoxy-1-butanol | C₆H₁₄O₂ | 118.17 | - | - | - |
| 4-Ethoxy-1-butanol | C₆H₁₄O₂ | 118.17 | - | - | - |
| 4-Ethoxy-2-pentanol | C₇H₁₆O₂ | 132.20 | - | - | - |
| 3-Methoxy-1-butanol | C₅H₁₂O₂ | 104.15 | 159-163 | 0.921-0.924 (at 20°C) | 1.415-1.417 (at 20°C) |
Experimental Protocols
Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers, including alkoxybutanols.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
3.1.1. General Protocol for the Synthesis of 4-Alkoxy-2-butanols via Williamson Ether Synthesis
This protocol outlines the general steps for synthesizing 4-alkoxy-2-butanols. Specific amounts and reaction conditions may need to be optimized for each specific homolog or analog.
Materials:
-
1-Halo-3-butanol (e.g., 1-chloro-3-butanol or 1-bromo-3-butanol)
-
Sodium metal
-
Anhydrous alcohol (corresponding to the desired alkoxy group, e.g., ethanol (B145695) for 4-ethoxy-2-butanol)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to an excess of the anhydrous alcohol under a nitrogen atmosphere. The reaction is exothermic and will produce the corresponding sodium alkoxide.
-
Reaction with Halohydrin: Once the sodium has completely reacted, cool the solution to room temperature. Slowly add the 1-halo-3-butanol to the alkoxide solution via the dropping funnel with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with a small amount of water or alcohol. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and a saturated aqueous ammonium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: General workflow for the synthesis of 4-alkoxy-2-butanols.
Purification
Fractional distillation is a common and effective method for purifying liquid organic compounds with different boiling points.[4][5][6] For high-boiling point or thermally sensitive compounds, vacuum fractional distillation is employed to lower the boiling point and prevent decomposition.[7]
3.2.1. Protocol for Purification by Vacuum Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum pump with a cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude alkoxybutanol to the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The main fraction corresponding to the pure alkoxybutanol should be collected at a stable temperature.
Analysis
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[8][9][10]
Typical GC-MS Conditions for Ether Alcohol Analysis:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all components.
-
MS Detection: Electron ionization (EI) is commonly used, with a mass scan range appropriate for the expected molecular weights of the compounds and their fragments.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[1][11] The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. For 4-ethoxy-2-butanol, one would expect characteristic signals for the ethoxy group (a triplet and a quartet), the protons on the butanol backbone, and the hydroxyl proton.
Potential Biological Activity and Signaling Pathways
While specific biological data for many homologs and analogs of 4-ethoxy-2-butanol are limited, the broader class of alcohols and ethers are known to interact with various biological targets. A significant body of research points to the modulation of ligand-gated ion channels, particularly GABA-A receptors, as a key mechanism of action for many short-chain alcohols.[12][13][14]
4.1. Modulation of GABA-A Receptors
GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Their activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Many sedative and anesthetic agents, including ethanol, act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[15]
It is plausible that 4-ethoxy-2-butanol and its relatives could also interact with GABA-A receptors. The structural features of these molecules, including their size, polarity, and hydrogen bonding capabilities, are consistent with compounds that can bind to allosteric sites on the receptor complex. The specific effects (e.g., potentiation or direct activation) and the subunit selectivity would likely depend on the precise structure of the alkoxybutanol.
Diagram 2: Hypothetical Signaling Pathway of Alkoxybutanol Modulation of GABA-A Receptors
Caption: Hypothetical modulation of GABA-A receptor signaling.
4.2. Toxicology
The toxicology of ether alcohols is an important consideration. For instance, 2-butoxyethanol, a related compound, is known to cause hematotoxicity and irritation.[16][17][18][19] The toxicity of 4-ethoxy-2-butanol and its homologs and analogs would need to be assessed on a case-by-case basis, considering factors such as metabolism and the potential for the formation of toxic metabolites. In vitro neurotoxicity assays using cell-based models are increasingly being used to screen compounds for their potential adverse effects on the nervous system.[20][21][22]
Conclusion
4-Ethoxy-2-butanol and its homologs and analogs represent a class of compounds with diverse potential applications. This guide has provided a foundational understanding of their physicochemical properties, synthetic and analytical methodologies, and potential biological activities. Further research, particularly in the area of structure-activity relationships and specific biological targets, is warranted to fully explore the potential of these molecules in drug development and other scientific disciplines. The detailed protocols and compiled data herein are intended to facilitate and guide these future investigations.
References
- 1. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. chembam.com [chembam.com]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 11. rsc.org [rsc.org]
- 12. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alcohol and GABA-benzodiazepine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. tceq.texas.gov [tceq.texas.gov]
- 19. Butoxyethanol, 2- (CICADS) [inchem.org]
- 20. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurotoxicity Assay [visikol.com]
Environmental Impact of 4-Ethoxy-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the environmental impact of 4-Ethoxy-2-butanol is limited. This guide leverages data from structurally similar short-chain alkoxy alcohols, primarily 2-butoxyethanol (B58217) and 2-ethoxyethanol, to provide a comprehensive overview of its expected environmental fate and ecotoxicological profile. This approach is a standard practice in preliminary environmental risk assessments when substance-specific data is unavailable.
Executive Summary
This technical guide provides an in-depth analysis of the potential environmental impact of 4-Ethoxy-2-butanol, a secondary alcohol and glycol ether. Due to a lack of specific experimental data for this compound, this assessment relies on data from close structural analogs, including 2-butoxyethanol and 2-ethoxyethanol. The available data suggests that 4-Ethoxy-2-butanol is likely to be readily biodegradable and exhibit low potential for bioaccumulation. Its ecotoxicity towards aquatic organisms is predicted to be low to moderate. This document details the methodologies for key environmental assessment experiments, presents available quantitative data for analogous substances, and outlines a plausible biodegradation pathway.
Environmental Fate and Transport
The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments. For 4-Ethoxy-2-butanol, its behavior is largely dictated by its physicochemical properties.
Biodegradability
Based on data from analogous glycol ethers, 4-Ethoxy-2-butanol is expected to be readily biodegradable.[1][2] Propylene (B89431) glycol ethers, a related class of compounds, are also known to be biodegradable.[3] The tertiary butyl ethers of propylene glycol biodegrade at a slower rate, suggesting that the branching in 4-Ethoxy-2-butanol might slightly reduce its degradation rate compared to linear isomers.[3]
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log K_ow_). A low Log K_ow_ value generally indicates a low potential for bioaccumulation. The Log K_ow_ for the structural analog 2-butoxyethanol is 0.83, and for 2-ethoxyethanol, it is -0.32.[4][5] These values suggest that 4-Ethoxy-2-butanol is unlikely to bioaccumulate significantly in aquatic organisms.
Environmental Distribution
Due to its miscibility with water, if released into the environment, 4-Ethoxy-2-butanol is expected to predominantly partition to the water compartment.[6] Its relatively low vapor pressure suggests that volatilization from water surfaces will be a slow process. Adsorption to soil and sediment is expected to be low.
Ecotoxicological Profile
The ecotoxicity of 4-Ethoxy-2-butanol is predicted based on data from its structural analogs, 2-butoxyethanol and 2-ethoxyethanol. Overall, it is expected to have a low to moderate toxicity to aquatic organisms.
Table 1: Summary of Acute Ecotoxicity Data for Analogous Compounds
| Organism | Analogous Compound | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | |||||
| Lepomis macrochirus (Bluegill) | 2-Butoxyethanol | LC50 | 1474 | 96 hours | [7] |
| Oncorhynchus mykiss (Rainbow Trout) | 2-Butoxyethanol | LC50 | 1700 | 96 hours | |
| Lepomis macrochirus (Bluegill) | 2-Ethoxyethanol | LC50 | >10000 | 96 hours | [8] |
| Aquatic Invertebrates | |||||
| Daphnia magna (Water Flea) | 2-Butoxyethanol | EC50 | 1550 | 48 hours | |
| Daphnia magna (Water Flea) | 2-Ethoxyethanol | EC50 | >10000 | 48 hours | [8] |
| Algae | |||||
| Pseudokirchneriella subcapitata | 2-Butoxyethanol | EC50 | 1840 | 72 hours | |
| Desmodesmus subspicatus | 2-Ethoxyethanol | EC50 | >1000 | 72 hours | [8] |
LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the environmental impact of chemical substances, based on internationally recognized OECD guidelines.
Ready Biodegradability - OECD 301B (CO₂ Evolution Test)
This test evaluates the potential for a substance to be readily biodegraded by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated under aerobic conditions in the dark for 28 days. The degradation is followed by the measurement of the carbon dioxide produced.
-
Methodology:
-
Test Substance Concentration: 10-20 mg of total organic carbon (TOC) per liter.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Test Duration: 28 days.
-
Parameter Measured: Amount of CO₂ evolved is measured by a suitable method (e.g., absorption in a potassium hydroxide (B78521) solution and titration, or an infrared analyzer).
-
Pass Level: The substance is considered readily biodegradable if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.[9][10]
-
Acute Toxicity to Fish - OECD 203
This test determines the acute lethal toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Methodology:
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Concentrations: At least five concentrations in a geometric series.
-
Exposure Duration: 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the exposure period.[11]
-
Acute Immobilisation Test for Daphnia sp. - OECD 202
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
-
Methodology:
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Concentrations: At least five concentrations in a geometric series.
-
Exposure Duration: 48 hours.
-
Observations: Immobilization is recorded at 24 and 48 hours.
-
Endpoint: The EC50 for immobilization is calculated after 48 hours.[4][8]
-
Alga, Growth Inhibition Test - OECD 201
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.
-
Methodology:
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Test Concentrations: At least five concentrations in a geometric series.
-
Exposure Duration: 72 hours.
-
Parameter Measured: Algal biomass is measured at least every 24 hours.
-
Endpoint: The EC50 for growth rate inhibition is calculated.[3]
-
Biodegradation Pathway and Risk Assessment Workflow
Proposed Biodegradation Pathway
The biodegradation of 4-Ethoxy-2-butanol is likely initiated by the oxidation of the secondary alcohol group to a ketone, forming 4-ethoxy-2-butanone. This is followed by the cleavage of the ether bond, a common metabolic pathway for glycol ethers. This cleavage can result in the formation of ethanol (B145695) and 1-hydroxy-2-butanone, which are then further metabolized through central metabolic pathways.
Caption: Proposed aerobic biodegradation pathway for 4-Ethoxy-2-butanol.
Environmental Risk Assessment Workflow
The assessment of environmental risk for a chemical substance typically follows a structured workflow, beginning with data collection and culminating in risk characterization.
Caption: Generalized workflow for environmental risk assessment.
Conclusion
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. ARCHIVED - Priority Substances List Assessment Report for 2-Ethoxyethanol - Canada.ca [canada.ca]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 7. canada.ca [canada.ca]
- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Biodegradability relationships among propylene glycol substances in the organization for Economic Cooperation and Development ready‐ and seawater biodegradability tests | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Thermodynamic Properties of 4-Ethoxy-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermodynamic properties of 4-Ethoxy-2-butanol. A comprehensive literature search reveals a notable scarcity of experimental data for this specific compound. To provide valuable insights for researchers and professionals in drug development and other scientific fields, this document presents a detailed overview of the thermodynamic properties of a structurally analogous compound, 2-butoxyethanol (B58217). Furthermore, it outlines the standard experimental protocols for determining key thermodynamic parameters such as vapor pressure, heat capacity, and enthalpy of formation for organic liquids like 4-Ethoxy-2-butanol. This guide aims to serve as a practical resource by providing both comparative data and the methodologies required for experimental determination.
Introduction
4-Ethoxy-2-butanol (CAS: 53892-34-5) is a secondary alcohol and an ether, with the molecular formula C6H14O2.[1] Its bifunctional nature suggests potential applications as a solvent and an intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and modeling its behavior in various systems. However, a detailed survey of scientific literature and chemical databases indicates a significant lack of experimentally determined thermodynamic data for 4-Ethoxy-2-butanol.
In the absence of direct data, the thermodynamic properties of structurally similar compounds can provide a reasonable approximation. For this purpose, this guide focuses on 2-butoxyethanol (CAS: 111-76-2), an isomer of 4-Ethoxy-2-butanol, for which a considerable amount of experimental data is available.
Thermodynamic Data of a Structural Analog: 2-Butoxyethanol
The following tables summarize the key thermodynamic and physical properties of 2-butoxyethanol. This data is presented to offer a comparative basis for estimating the properties of 4-Ethoxy-2-butanol.
Table 1: General and Physical Properties of 2-Butoxyethanol
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [2][3][4][5][6][7] |
| Molar Mass | 118.17 g/mol | [3][5][6][8] |
| Boiling Point | 171 °C (444.15 K) | [7][8] |
| Melting Point | -75 °C (198.15 K) | |
| Density | 0.902 g/mL at 25 °C | |
| Viscosity | 2.9 cP at 25 °C | [2] |
| Refractive Index | 1.419 at 20 °C | [2] |
Table 2: Vapor Pressure of 2-Butoxyethanol
| Temperature (°C) | Pressure (mmHg) | Reference |
| 20 | <1 | |
| 20 | 0.8 | [2] |
| 81 | 10 |
Table 3: Heat Capacity of Liquid 2-Butoxyethanol
| Temperature (K) | Molar Heat Capacity (J/mol·K) | Reference |
| 298.15 | 270.6 | [9] |
| 298.15 | 273.1 | [9] |
| 298 to 373 | ~273.3 (65.33 cal/mol·K) | [9] |
Table 4: Enthalpy of Vaporization of 2-Butoxyethanol
| Temperature (°C) | Enthalpy of Vaporization (kJ/mol) | Reference |
| 25 | 56.5 | [6] |
Experimental Protocols for Determining Thermodynamic Properties
The following sections detail the general experimental methodologies that can be employed to determine the thermodynamic properties of 4-Ethoxy-2-butanol.
Vapor Pressure Determination
The vapor pressure of a liquid is a fundamental thermodynamic property. A common and effective method for its determination is the static or direct experimental method.[10]
Methodology: Static Vapor Pressure Measurement
-
Sample Preparation: A pure sample of the liquid is degassed to remove any dissolved gases that could contribute to the total pressure.
-
Apparatus: The degassed sample is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).
-
Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.
-
Measurement: The pressure exerted by the vapor in equilibrium with the liquid is directly measured.
-
Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.
The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which can be used to determine the enthalpy of vaporization.[11]
Heat Capacity Measurement
The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount. For liquids, this is typically measured at constant pressure (Cp) using calorimetry.
Methodology: Constant-Pressure Calorimetry (e.g., Coffee-Cup Calorimeter)
-
Apparatus: A simple constant-pressure calorimeter can be constructed from two nested polystyrene cups with a lid, a thermometer, and a stirrer.[12]
-
Known Mass: A known mass of the liquid sample is placed in the calorimeter.
-
Heating: A known amount of heat is supplied to the liquid, often using an electric heater.
-
Temperature Change: The change in temperature of the liquid is carefully measured.
-
Calculation: The specific heat capacity is calculated using the formula q = mcΔT, where q is the heat added, m is the mass of the liquid, c is the specific heat capacity, and ΔT is the change in temperature.[12][13] More sophisticated instruments like Differential Scanning Calorimeters (DSC) can also be used for more precise measurements.[14]
Enthalpy of Formation Determination
The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the enthalpy of combustion.
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the organic compound is placed in a sample holder within a high-pressure vessel known as a "bomb".
-
Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.[15][16][17][18]
-
Hess's Law: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[19]
Conclusion
While direct experimental thermodynamic data for 4-Ethoxy-2-butanol is currently unavailable, this guide provides a valuable starting point for researchers and professionals. The tabulated data for the structural analog, 2-butoxyethanol, offers a reasonable basis for estimation. Furthermore, the detailed experimental protocols and workflows presented herein provide a clear roadmap for the determination of the key thermodynamic properties of 4-Ethoxy-2-butanol. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-butoxyethanol [stenutz.eu]
- 5. Ethanol, 2-butoxy- (CAS 111-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. HNS-MS [hns-ms.eu]
- 7. atamankimya.com [atamankimya.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethanol, 2-butoxy- [webbook.nist.gov]
- 10. srd.nist.gov [srd.nist.gov]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. biopchem.education [biopchem.education]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ishigirl.tripod.com [ishigirl.tripod.com]
- 19. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Ethoxy-2-butanol: Purity, Grade Specifications, and Analytical Methodologies
This technical guide provides a comprehensive overview of 4-Ethoxy-2-butanol, a secondary alcohol and ether with growing interest in various chemical and pharmaceutical applications. This document outlines its chemical and physical properties, available purity and grade specifications, and detailed analytical methodologies for its characterization.
Chemical and Physical Properties
4-Ethoxy-2-butanol is a colorless liquid with the chemical formula C₆H₁₄O₂.[1][2] It is characterized by the presence of both a hydroxyl group on the second carbon of the butanol chain and an ethoxy group.[1] This unique structure imparts both hydrophilic and lipophilic properties to the molecule, making it a versatile solvent and intermediate in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 53892-34-5 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2] |
| Synonyms | 2-ethoxy ethyl ethanol (B145695) | [2] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Purity and Grade Specifications
Currently, detailed public information on standardized purity grades for 4-Ethoxy-2-butanol is limited. Commercial availability is primarily for research and development purposes, and as such, purity specifications are often supplier-specific. It is crucial for researchers to consult the supplier's certificate of analysis for specific batch information.
Based on available information for structurally related compounds, a typical purity for a technical or research-grade of 4-Ethoxy-2-butanol would likely be ≥95%. Higher purity grades, such as those required for pharmaceutical applications, would necessitate more stringent quality control and characterization.
Potential Impurities:
Impurities in 4-Ethoxy-2-butanol can originate from the starting materials or side reactions during its synthesis. Common synthesis routes include the etherification of butan-2-ol with ethanol or the nucleophilic substitution of 4-chlorobutan-2-ol (B1280204) with sodium ethoxide.[1] Potential impurities could include:
-
Unreacted starting materials (e.g., butan-2-ol, ethanol, 4-chlorobutan-2-ol)
-
By-products of side reactions (e.g., isomers, oxidation products like 4-Ethoxybutan-2-one)
-
Residual solvents used in the synthesis and purification process
Analytical Methodologies
Accurate and precise analytical methods are essential for determining the purity and impurity profile of 4-Ethoxy-2-butanol. The primary techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like 4-Ethoxy-2-butanol.
Experimental Protocol (General Method):
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A polar or mid-polar capillary column is recommended for the analysis of alcohols.[3] A common choice would be a column with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane stationary phase (e.g., DB-624, Rtx-624).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: A split injection is typically used to prevent column overloading. The split ratio should be optimized based on the sample concentration.
-
Temperature Program:
-
Initial Oven Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 200 °C.
-
Final Temperature: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 250 °C
-
Injector Temperature: 250 °C
-
Sample Preparation: Prepare a dilute solution of 4-Ethoxy-2-butanol in a suitable solvent such as methanol (B129727) or dichloromethane. An internal standard (e.g., a higher alcohol not present in the sample) can be used for more accurate quantification.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
While GC is excellent for purity assessment, HPLC can be a valuable tool for the analysis of less volatile impurities or for methods where derivatization is not desired.
Experimental Protocol (General Method):
This protocol provides a starting point for developing an HPLC method for 4-Ethoxy-2-butanol.
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column is a common choice for the separation of moderately polar organic molecules.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for acidic or basic analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/minute.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for alcohols and ethers that lack a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.
-
Data Analysis: Impurities can be identified by their retention times relative to the main peak and quantified using an external or internal standard method.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of 4-Ethoxy-2-butanol.
Caption: Workflow for the Quality Control Analysis of 4-Ethoxy-2-butanol.
This guide provides a foundational understanding of the purity and analytical considerations for 4-Ethoxy-2-butanol. For critical applications, it is imperative to validate analytical methods according to the relevant regulatory guidelines and to obtain detailed specifications from the chemical supplier.
References
Application Notes and Protocols for 4-Ethoxy-2-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethoxy-2-butanol as a versatile intermediate and solvent in organic synthesis. The following sections detail its physicochemical properties, key synthetic applications with experimental protocols, and relevant reaction schemes.
Physicochemical Properties
4-Ethoxy-2-butanol is a bifunctional molecule containing both a secondary alcohol and an ether functional group.[1] This unique structure allows it to participate in a variety of chemical transformations and imparts useful solvent properties. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [2] |
| CAS Number | 53892-34-5 | [2] |
| Appearance | Colorless liquid (typical) | |
| Solubility | Soluble in organic solvents |
Applications in Organic Synthesis
The presence of a reactive secondary hydroxyl group and a stable ether linkage makes 4-Ethoxy-2-butanol a useful building block for the synthesis of more complex molecules. It can undergo reactions typical of secondary alcohols, such as esterification, oxidation, and conversion to a better leaving group for nucleophilic substitution.
Esterification
The hydroxyl group of 4-Ethoxy-2-butanol can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These esters can be valuable as fragrances, plasticizers, or as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This protocol describes the synthesis of 4-ethoxy-2-butyl acetate (B1210297) using acetic anhydride (B1165640) and p-toluenesulfonyl chloride (p-TsCl) as a catalyst.
Reaction Scheme:
References
Application Notes and Protocols for 4-Ethoxy-2-butanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-butanol is a bifunctional organic compound incorporating both an ether and a secondary alcohol functional group.[1] This unique structure imparts a useful combination of properties, making it a versatile solvent for a range of chemical applications. Its ether linkage provides good solvency for many organic compounds, while the hydroxyl group contributes to its miscibility with polar solvents and its ability to participate in hydrogen bonding. These characteristics suggest its utility in organic synthesis, formulation of coatings, and potentially in crystallization processes. This document provides a summary of its properties, safety protocols, and detailed, albeit representative, protocols for its application as a solvent.
Physicochemical Properties of 4-Ethoxy-2-butanol
A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective application in chemical reactions and formulations. The following table summarizes the key properties of 4-ethoxy-2-butanol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2] |
| CAS Number | 53892-34-5 | [1][2] |
| Appearance | Colorless liquid (typical) | [1] |
| Solubility | Soluble in organic solvents; miscibility with water may vary. | [1] |
Health and Safety Information
Proper handling of all chemicals is paramount in a laboratory setting. The following table outlines the key safety information for 4-ethoxy-2-butanol.
| Hazard Statement | Precautionary Statement |
| H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H331: Toxic if inhaled | P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Application in Organic Synthesis: Fischer Esterification (Representative Protocol)
The properties of 4-ethoxy-2-butanol, particularly its relatively high boiling point and ability to dissolve both polar and non-polar reactants, make it a suitable solvent for reactions such as Fischer esterification. The following is a representative protocol for the esterification of benzoic acid with ethanol (B145695), using 4-ethoxy-2-butanol as the solvent.
Disclaimer: This is a representative protocol based on the chemical properties of 4-ethoxy-2-butanol and general principles of Fischer esterification. It has not been validated by experimental data for this specific solvent.
Reaction Scheme
Experimental Protocol
Materials:
-
Benzoic acid
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
4-Ethoxy-2-butanol
-
Sodium bicarbonate, saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1.0 eq) in 4-ethoxy-2-butanol (5 mL per gram of benzoic acid).
-
Addition of Reagents: To the stirred solution, add absolute ethanol (3.0 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and ethanol.
-
The crude product can be further purified by vacuum distillation to remove the 4-ethoxy-2-butanol solvent and isolate the pure ethyl benzoate.
-
Workflow Diagram
Caption: Experimental workflow for Fischer esterification using 4-ethoxy-2-butanol as a solvent.
Application in Coatings Formulation (Representative Protocol)
Glycol ethers are commonly used as coalescing agents and solvents in coating formulations. The properties of 4-ethoxy-2-butanol suggest its suitability for such applications. The following is a representative protocol for preparing a simple water-based acrylic coating.
Disclaimer: This is a representative protocol based on the known applications of similar glycol ethers. It has not been validated by experimental data for 4-ethoxy-2-butanol.
Experimental Protocol
Materials:
-
Acrylic emulsion (e.g., 50% solids in water)
-
Titanium dioxide (TiO₂) pigment
-
Dispersing agent
-
Defoamer
-
Thickener
-
4-Ethoxy-2-butanol (as coalescing solvent)
-
Water
-
High-speed disperser
-
Viscometer
Procedure:
-
Pigment Dispersion (Grind Phase):
-
To a mixing vessel, add water, dispersing agent, and defoamer.
-
While stirring at low speed, slowly add the TiO₂ pigment.
-
Once the pigment is wetted, increase the speed of the high-speed disperser and grind for 20-30 minutes to achieve a fine dispersion.
-
-
Let-down Phase:
-
Reduce the stirrer speed and add the acrylic emulsion to the pigment dispersion.
-
Add 4-ethoxy-2-butanol (typically 2-5% based on total formulation weight).
-
Add any remaining water and a final small addition of defoamer.
-
-
Viscosity Adjustment:
-
Slowly add the thickener under gentle stirring until the desired viscosity is reached.
-
Measure the viscosity using a viscometer.
-
-
Final Formulation:
-
Allow the formulation to equilibrate for at least 24 hours before application and testing.
-
Formulation Workflow
References
Application Notes and Protocols for 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of 4-Ethoxy-2-butanol in a laboratory setting. It covers its synthesis, common chemical transformations, and its application as a solvent. Additionally, it includes protocols for assessing its potential biological activity through cytotoxicity and acute toxicity screening.
Chemical and Physical Properties
4-Ethoxy-2-butanol is a secondary alcohol and an ether with the molecular formula C₆H₁₄O₂. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Weight | 118.17 g/mol |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | ~123-125 °C (for the related 4-Ethoxy-2-butanone)[1] |
| Solubility | Soluble in organic solvents; miscibility with water may vary[1] |
| CAS Number | 53892-34-5 |
Synthesis of 4-Ethoxy-2-butanol via Williamson Ether Synthesis
This protocol describes the synthesis of 4-Ethoxy-2-butanol from 1-chloro-4-butanol and sodium ethoxide, a classic example of the Williamson ether synthesis.[2]
Experimental Protocol
Materials:
-
1-chloro-4-butanol
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 1-chloro-4-butanol dropwise at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-Ethoxy-2-butanol.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Starting Material | 1-chloro-4-butanol | [2] |
| Reagents | Sodium, Anhydrous Ethanol | [2] |
| Solvent | Anhydrous Ethanol | [2] |
| Reaction Temperature | Reflux (~78 °C) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Yield | 70-80% (Estimated) | N/A |
Workflow Diagram
Chemical Transformations of 4-Ethoxy-2-butanol
Oxidation to 4-Ethoxy-2-butanone
This protocol describes the oxidation of the secondary alcohol 4-Ethoxy-2-butanol to the corresponding ketone, 4-Ethoxy-2-butanone, using sodium dichromate in sulfuric acid.
Experimental Protocol
Materials:
-
4-Ethoxy-2-butanol
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Oxidizing Solution: In a flask, dissolve sodium dichromate in water and slowly add concentrated sulfuric acid with cooling in an ice bath.
-
Reaction: In a separate round-bottom flask, dissolve 4-Ethoxy-2-butanol in diethyl ether. Slowly add the oxidizing solution to the alcohol solution with vigorous stirring, maintaining the temperature with a water bath to control the exothermic reaction.
-
Separation: After the reaction is complete (indicated by a color change), transfer the mixture to a separatory funnel. Separate the ether layer containing the product from the aqueous layer.
-
Extraction and Washing: Extract the aqueous layer with additional diethyl ether to recover any remaining product. Combine the ether layers and wash them with water and then a sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Purification: Dry the ether layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the ether by distillation. The remaining crude 4-Ethoxy-2-butanone can be further purified by fractional distillation.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Starting Material | 4-Ethoxy-2-butanol | [3] |
| Reagents | Sodium dichromate, Sulfuric acid | [3] |
| Solvent | Diethyl ether | [3] |
| Reaction Temperature | Controlled with a water bath | [3] |
| Yield | 60-70% (Estimated) | N/A |
Reaction Pathway
Application as a Solvent in Grignard Reactions
4-Ethoxy-2-butanol, being an ether, can potentially be used as a solvent for Grignard reactions, provided it is rigorously dried. The ether oxygen can stabilize the Grignard reagent.[4] This protocol provides a general procedure for a Grignard reaction where 4-Ethoxy-2-butanol could be substituted for a traditional ether solvent like diethyl ether or THF.
Experimental Protocol
Materials:
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous 4-Ethoxy-2-butanol (as solvent)
-
A carbonyl compound (e.g., acetone)
-
Aqueous acid solution (e.g., 1M HCl) for work-up
-
Anhydrous diethyl ether (for extraction)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Stirring apparatus
-
Addition funnel
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, an addition funnel, and a mechanical stirrer. Ensure all glassware is scrupulously dry.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of the alkyl or aryl halide in anhydrous 4-Ethoxy-2-butanol to the addition funnel. Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Reaction with Carbonyl: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of the carbonyl compound in anhydrous 4-Ethoxy-2-butanol dropwise from the addition funnel.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry it, and remove the solvent. The product can then be purified by distillation or chromatography.
Logical Relationship Diagram
Biological Activity Assessment
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of 4-Ethoxy-2-butanol on a mammalian cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Experimental Protocol
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
4-Ethoxy-2-butanol
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 4-Ethoxy-2-butanol in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, if any) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data (Hypothetical)
| Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 82 ± 6.1 |
| 50 | 55 ± 7.3 |
| 100 | 25 ± 4.5 |
| Estimated IC50 | ~60 mM |
Acute Oral Toxicity Assessment (LD50 Estimation)
The following is a general description based on OECD guidelines for acute oral toxicity testing. The actual execution of such tests requires specialized facilities and ethical approval. This is for informational purposes only.[6] The LD50 is the dose of a substance that is lethal to 50% of the test animals.
General Procedure Outline:
-
Animal Selection: Typically, young adult rats of a single strain are used.
-
Dosing: The test substance is administered in a single dose by gavage. A range of doses is used across different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at the start and end of the study.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit method.
Quantitative Data (Estimated from Related Compounds)
| Compound | Animal Model | LD50 (mg/kg bw) | Reference |
| C8–10 Alkoxy Alcohols | Rat | 810–1660 | [7] |
| Propargyl alcohol | Rat (male) | 110 | [8] |
| Propargyl alcohol | Rat (female) | 55 | [8] |
| 4-Ethoxy-2-butanol (Estimated) | Rat | 500 - 2000 | N/A |
Toxicity Testing Workflow
References
- 1. chembk.com [chembk.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. web.njit.edu [web.njit.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4-Ethoxy-2-butanol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current and potential applications of 4-Ethoxy-2-butanol in the field of polymer chemistry. While direct, extensive research on the use of 4-Ethoxy-2-butanol as a primary monomer or initiator in polymer synthesis is limited in publicly available literature, its properties suggest utility in several key areas, primarily as a specialty solvent and potentially as a reactive diluent in thermosetting polymer systems. These application notes provide detailed protocols and hypothetical data to guide researchers in exploring its utility.
4-Ethoxy-2-butanol as a Specialty Solvent in Polymerization and Processing
4-Ethoxy-2-butanol's amphiphilic nature, possessing both a hydrophilic hydroxyl group and a more hydrophobic ethoxybutyl group, makes it a versatile solvent for a range of polymers. It can be particularly useful in situations where a balance of polarity is required, such as in the synthesis of block copolymers with differing segment solubilities or in the formulation of coatings and adhesives.
Application Note:
4-Ethoxy-2-butanol can serve as a reaction medium for solution polymerization of monomers that are soluble in moderately polar solvents. Its boiling point (estimated to be in the range of 160-180°C) allows for polymerization at elevated temperatures, which can be advantageous for controlling reaction kinetics and polymer properties. Furthermore, its ability to dissolve a variety of polymer resins makes it a suitable solvent for casting polymer films and in the formulation of coatings and adhesives where controlled evaporation rate and good resin solubility are crucial.
Experimental Protocol: Solution Polymerization of Methyl Methacrylate (B99206) (MMA) using 4-Ethoxy-2-butanol as a Solvent (Hypothetical Example)
This protocol describes a hypothetical free-radical polymerization of methyl methacrylate to synthesize poly(methyl methacrylate) (PMMA) using 4-Ethoxy-2-butanol as a solvent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
4-Ethoxy-2-butanol, anhydrous
-
Azobisisobutyronitrile (AIBN), initiator
-
Methanol (B129727), for precipitation
-
Nitrogen gas, inert atmosphere
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is charged with 100 mL of anhydrous 4-Ethoxy-2-butanol.
-
Inert Atmosphere: The flask is sealed and purged with nitrogen gas for 30 minutes to remove oxygen.
-
Monomer and Initiator Addition: 20 g of inhibitor-removed MMA and 0.1 g of AIBN are added to the flask under a nitrogen counterflow.
-
Polymerization: The reaction mixture is heated to 70°C with continuous stirring. The polymerization is allowed to proceed for 6 hours.
-
Termination and Precipitation: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into 500 mL of vigorously stirring methanol to precipitate the PMMA.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
Expected Results (Hypothetical Data):
The following table summarizes hypothetical data for the synthesis of PMMA in 4-Ethoxy-2-butanol compared to a more conventional solvent like toluene.
| Property | PMMA in 4-Ethoxy-2-butanol | PMMA in Toluene | Analysis Technique |
| Monomer Conversion (%) | 85 - 95 | 90 - 98 | Gravimetry |
| Number Average MW (Mn, g/mol ) | 40,000 - 60,000 | 50,000 - 70,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.5 - 2.2 | GPC |
| Glass Transition Temp. (Tg, °C) | 100 - 105 | 105 - 110 | Differential Scanning Calorimetry (DSC) |
Workflow for Polymer Synthesis in 4-Ethoxy-2-butanol
Caption: Workflow for solution polymerization using 4-Ethoxy-2-butanol.
Potential Application of 4-Ethoxy-2-butanol as a Reactive Diluent in Epoxy Resins
Reactive diluents are low-viscosity compounds that reduce the viscosity of epoxy resin formulations for improved handling and application.[1] Unlike non-reactive solvents, they have functional groups that can react with the curing agent and become part of the crosslinked polymer network. 4-Ethoxy-2-butanol possesses a secondary hydroxyl group which can react with amine curing agents, suggesting its potential as a reactive diluent.
Application Note:
The incorporation of 4-Ethoxy-2-butanol as a reactive diluent in an epoxy-amine system is expected to lower the initial viscosity of the resin mixture. During curing, the hydroxyl group of 4-Ethoxy-2-butanol can participate in the curing reaction, although its reactivity will be lower than that of the primary epoxy groups. This incorporation may lead to a slight increase in the flexibility and impact strength of the cured epoxy due to the introduction of the ethoxybutyl chain and a potential reduction in crosslink density.
Experimental Protocol: Evaluation of 4-Ethoxy-2-butanol as a Reactive Diluent in a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy System (Hypothetical Example)
This protocol outlines a hypothetical experiment to assess the effect of 4-Ethoxy-2-butanol on the properties of a cured epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Triethylenetetramine (TETA), curing agent
-
4-Ethoxy-2-butanol
-
Molds for casting specimens
Procedure:
-
Formulation Preparation: Prepare three formulations as described in the table below. The components are weighed into a disposable cup.
-
Mixing: The DGEBA resin and 4-Ethoxy-2-butanol are first mixed thoroughly for 2 minutes. The TETA curing agent is then added and mixed for another 3 minutes until a homogeneous mixture is obtained.
-
Casting: The mixtures are poured into molds to prepare specimens for mechanical testing.
-
Curing: The cast specimens are allowed to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.
-
Characterization: The cured specimens are subjected to viscosity measurements of the initial mixture, and mechanical testing (tensile strength, Shore D hardness) and thermal analysis (Tg) of the cured polymer.
Hypothetical Quantitative Data:
| Formulation ID | DGEBA (g) | TETA (g) | 4-Ethoxy-2-butanol (g) | Initial Viscosity (Pa·s) | Tensile Strength (MPa) | Shore D Hardness | Tg (°C) |
| Control | 100 | 12 | 0 | 12.5 | 75 | 85 | 110 |
| EB-5 | 100 | 12 | 5 | 8.2 | 70 | 82 | 105 |
| EB-10 | 100 | 12 | 10 | 5.1 | 65 | 78 | 98 |
Logical Relationship in Epoxy Formulation with a Reactive Diluent
Caption: Influence of components on epoxy system properties.
References
Application Notes and Protocols for the Analytical Detection of 4-Ethoxy-2-butanol
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 4-Ethoxy-2-butanol. The protocols are intended for researchers, scientists, and drug development professionals requiring the determination of this compound in various matrices, including pharmaceutical formulations, environmental samples, and workplace air.
Introduction
4-Ethoxy-2-butanol is a secondary alcohol and an ether, utilized as a solvent and intermediate in various chemical syntheses.[1] Its detection and quantification are crucial for quality control, safety monitoring, and in the assessment of its potential applications in drug formulation.[1] This document outlines detailed protocols for the analysis of 4-Ethoxy-2-butanol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), as well as a method for workplace air monitoring.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethoxy-2-butanol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | --INVALID-LINK--[2] |
| Molecular Weight | 118.17 g/mol | --INVALID-LINK--[2] |
| CAS Number | 53892-34-5 | --INVALID-LINK--[2] |
| IUPAC Name | 4-ethoxybutan-2-ol | --INVALID-LINK--[2] |
| Synonyms | 2-ethoxy ethyl ethanol | --INVALID-LINK--[2] |
Analytical Methods
The primary analytical techniques for the determination of volatile organic compounds like 4-Ethoxy-2-butanol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Mass Spectrometry (MS) is often coupled with these separation techniques for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. The following is a general protocol that can be adapted for the analysis of 4-Ethoxy-2-butanol.
1. Sample Preparation:
-
Liquid Samples (e.g., pharmaceutical formulations, water samples):
-
Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane) to bring the concentration of 4-Ethoxy-2-butanol within the calibration range.
-
Add an internal standard (e.g., 2-Butanol (B46777), Cyclohexanol) to a final concentration of 10 µg/mL.
-
Vortex the sample for 30 seconds.
-
Transfer an aliquot to a GC vial.
-
-
Solid Samples:
-
Perform a solvent extraction using a suitable solvent (e.g., methanol).
-
Follow the steps for liquid sample preparation from step 1.2.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
3. Data Analysis:
-
Identify 4-Ethoxy-2-butanol based on its retention time and mass spectrum. Key mass fragments for related butanols include m/z 45, 31, and 59, which can be used as a reference.[3]
-
Quantify using a calibration curve generated from standards of known concentrations.
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: This data is exemplary and should be determined for each specific matrix and instrument.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Quantification of 4-Ethoxy-2-butanol in Diverse Sample Matrices
Introduction
4-Ethoxy-2-butanol is a specialty solvent and chemical intermediate with applications in various industries. Its amphiphilic nature, stemming from the presence of both an ether and a hydroxyl functional group, makes it a versatile compound.[1] Accurate quantification of 4-Ethoxy-2-butanol is crucial for quality control in manufacturing processes, for monitoring its presence in environmental samples, and for toxicological and pharmacokinetic studies in drug development. This application note provides detailed protocols for the quantification of 4-Ethoxy-2-butanol in aqueous and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
Analytical Methods Overview
The choice of analytical methodology for the quantification of 4-Ethoxy-2-butanol depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like 4-Ethoxy-2-butanol. For less volatile derivatives or when alternative selectivity is required, HPLC offers a robust solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and sensitive detection, making it a powerful tool for the quantification of 4-Ethoxy-2-butanol. The use of a mass spectrometer allows for high selectivity and confident identification of the analyte.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC coupled with a suitable detector (e.g., UV or MS) can also be employed for the analysis of 4-Ethoxy-2-butanol. While the native compound has a weak chromophore, derivatization can be used to enhance UV detection. Alternatively, a mass spectrometer can be used as a detector for high sensitivity and selectivity without the need for derivatization.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of 4-Ethoxy-2-butanol in spiked samples. This data is for illustrative purposes to demonstrate the expected performance of the methods described.
Table 1: GC-MS Quantification of 4-Ethoxy-2-butanol in Spiked Water Samples
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Water-QC-Low | 1.0 | 0.98 | 98.0 | 4.2 |
| Water-QC-Mid | 10.0 | 10.12 | 101.2 | 2.5 |
| Water-QC-High | 50.0 | 49.55 | 99.1 | 1.8 |
Table 2: HPLC-UV (with derivatization) Quantification of 4-Ethoxy-2-butanol in Spiked Plasma Samples
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Plasma-QC-Low | 5.0 | 4.85 | 97.0 | 5.1 |
| Plasma-QC-Mid | 25.0 | 25.50 | 102.0 | 3.3 |
| Plasma-QC-High | 100.0 | 98.90 | 98.9 | 2.1 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous and Biological Samples
This protocol describes a general liquid-liquid extraction procedure for the isolation of 4-Ethoxy-2-butanol from aqueous and biological matrices prior to chromatographic analysis.
Materials:
-
Sample (e.g., water, plasma, urine)
-
Internal Standard (IS) solution (e.g., 3-Ethoxy-1-butanol at 10 µg/mL in methanol)
-
Ethyl acetate (B1210297) (HPLC or GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase for HPLC, or ethyl acetate for GC)
Procedure:
-
Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 5.0 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the appropriate solvent for the intended analysis (e.g., mobile phase for HPLC or ethyl acetate for GC).
-
Transfer the reconstituted sample to an autosampler vial for injection.
Experimental Workflow for Sample Analysis
Caption: General workflow for the quantification of 4-Ethoxy-2-butanol.
GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for 4-Ethoxy-2-butanol: m/z 59
-
Qualifier Ions for 4-Ethoxy-2-butanol: m/z 45, 87
-
Quantifier Ion for IS (3-Ethoxy-1-butanol): m/z 59
-
Qualifier Ions for IS (3-Ethoxy-1-butanol): m/z 45, 73
-
Calibration: Prepare calibration standards in a blank matrix (e.g., drug-free plasma or deionized water) at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Process the standards using the same sample preparation procedure as the unknown samples. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
HPLC-UV/MS Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
UV detector or a Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Detection:
-
UV Detection:
-
Wavelength: 210 nm (Note: Sensitivity may be low without derivatization).
-
-
MS Detection (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
[M+H]⁺ for 4-Ethoxy-2-butanol: m/z 119.1
-
-
Calibration: Similar to the GC-MS method, prepare calibration standards in a blank matrix and process them alongside the samples. Construct a calibration curve based on the peak area (UV) or peak area ratio to an internal standard (MS) versus concentration.
Logical Relationship Diagram for Method Selection
The choice between GC-MS and HPLC for the analysis of 4-Ethoxy-2-butanol is guided by several factors. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of 4-Ethoxy-2-butanol in various sample matrices. The choice between GC-MS and HPLC-based methods should be guided by the specific requirements of the analysis, including sample type, required sensitivity, and instrument availability. Proper validation of these methods in the end-user's laboratory is essential to ensure accurate and precise results.
References
Application Notes and Protocols: 4-Ethoxy-2-butanol as a Precursor for the Synthesis of a Novel Beta-Adrenergic Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethoxy-2-butanol is a versatile bifunctional molecule containing both an ether and a secondary alcohol functional group.[1] This unique structure makes it an attractive precursor for the synthesis of a variety of organic molecules, including potential pharmaceutical agents. The presence of a hydroxyl group allows for its incorporation into larger molecules through esterification or etherification reactions, while the ethoxy group can influence the lipophilicity and metabolic stability of the final compound. This document provides a detailed protocol for the synthesis of a novel hypothetical beta-adrenergic antagonist, "Ethobutolol," using 4-ethoxy-2-butanol as a key starting material. The application note also includes hypothetical quantitative data for the synthesis and a discussion of the potential mechanism of action.
Properties of 4-Ethoxy-2-butanol
A clear understanding of the physical and chemical properties of 4-ethoxy-2-butanol is essential for its use in pharmaceutical synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| CAS Number | 53892-34-5 |
| Appearance | Colorless liquid |
| Boiling Point | 172-174 °C |
| Density | 0.905 g/cm³ |
| Solubility | Soluble in water and most organic solvents |
Application: Synthesis of Ethobutolol, a Hypothetical Beta-Adrenergic Antagonist
This section outlines the synthetic application of 4-ethoxy-2-butanol as a precursor for a novel beta-blocker, Ethobutolol. Beta-blockers are a class of drugs that are predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. They function by blocking the effects of adrenaline on beta-receptors in the body.
Synthetic Scheme
The synthesis of Ethobutolol from 4-ethoxy-2-butanol involves a two-step process:
-
Activation of 4-ethoxy-2-butanol: The hydroxyl group of 4-ethoxy-2-butanol is first activated by conversion to a better leaving group, typically a tosylate or mesylate.
-
Williamson Ether Synthesis: The activated intermediate then undergoes a Williamson ether synthesis with a suitable aromatic amine, in this hypothetical case, 4-(3-amino-2-hydroxypropoxy)benzonitrile, to yield the target molecule, Ethobutolol.
Quantitative Data for the Synthesis of Ethobutolol
The following table summarizes the hypothetical quantitative data for the two-step synthesis of Ethobutolol.
| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (1:2) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Ethoxy-2-butanol | p-Toluenesulfonyl chloride | 4-Ethoxy-2-butyl tosylate | 1 : 1.1 | Pyridine (B92270) | 4 | 0-25 | 92 | >98 (by NMR) |
| 2 | 4-Ethoxy-2-butyl tosylate | 4-(3-amino-2-hydroxypropoxy)benzonitrile | Ethobutolol | 1 : 1.2 | Acetonitrile | 12 | 80 | 85 | >99 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-2-butyl tosylate
Materials:
-
4-Ethoxy-2-butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-ethoxy-2-butanol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 3.5 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-ethoxy-2-butyl tosylate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure product.
Step 2: Synthesis of Ethobutolol
Materials:
-
4-Ethoxy-2-butyl tosylate (1.0 eq)
-
4-(3-amino-2-hydroxypropoxy)benzonitrile (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 4-(3-amino-2-hydroxypropoxy)benzonitrile (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add a solution of 4-ethoxy-2-butyl tosylate (1.0 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain pure Ethobutolol.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of Ethobutolol.
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Ethobutolol, as a hypothetical beta-blocker, would exert its therapeutic effect by antagonizing the beta-adrenergic receptor. The following diagram illustrates the signaling pathway that is inhibited by this class of drugs.
Caption: Mechanism of action of Ethobutolol via beta-adrenergic receptor blockade.
While 4-ethoxy-2-butanol is not widely cited as a direct precursor in the synthesis of currently marketed pharmaceuticals, its chemical properties make it a viable candidate for the development of new chemical entities. The hypothetical synthesis of "Ethobutolol" demonstrates a plausible route for its incorporation into a pharmaceutically active scaffold. The provided protocols and data serve as a template for researchers exploring the use of 4-ethoxy-2-butanol and similar building blocks in drug discovery and development. Further research into the reactivity and potential applications of this versatile molecule is warranted.
References
Industrial Applications of 4-Ethoxy-2-butanol: A Detailed Guide for Researchers and Drug Development Professionals
Introduction
4-Ethoxy-2-butanol, a secondary alcohol and glycol ether, is a versatile organic compound with the chemical formula C6H14O2. Its unique combination of an ethoxy and a hydroxyl group within its structure imparts valuable properties, making it a significant component in various industrial formulations. This document provides detailed application notes and protocols for the use of 4-Ethoxy-2-butanol in key industrial sectors, targeted towards researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2] |
| CAS Number | 53892-34-5 | [1][2][3] |
| Molecular Formula | C6H14O2 | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| XLogP3 | 0.6 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
Industrial Applications
4-Ethoxy-2-butanol's dual functionality as an alcohol and an ether makes it a valuable solvent and intermediate in several industrial applications.[1]
Coatings and Inks
As a glycol ether, 4-Ethoxy-2-butanol can be used as a solvent in the formulation of paints, coatings, and inks.[4][5] Glycol ethers are known to be effective coalescing agents in water-based latex paints, aiding in the formation of a stable and durable film.[5] They also contribute to faster drying times and improved flow and leveling of the coating.[5]
Application Protocol: Evaluation of 4-Ethoxy-2-butanol as a Coalescing Agent in a Water-Based Acrylic Coating
Objective: To assess the effectiveness of 4-Ethoxy-2-butanol as a coalescing agent in a model water-based acrylic paint formulation by evaluating its impact on the minimum film formation temperature (MFFT) and film properties.
Materials:
-
Acrylic emulsion (e.g., Rhoplex™ SG-30)
-
Titanium dioxide (TiO2) pigment
-
Dispersant (e.g., TAMOL™ 731A)
-
Defoamer (e.g., BYK-028)
-
Thickener (e.g., ACRYSOL™ RM-8W)
-
4-Ethoxy-2-butanol
-
Deionized water
-
MFFT bar apparatus
-
Drawdown bar
-
Glass panels
-
Hardness tester (e.g., pencil hardness)
-
Glossmeter
Procedure:
-
Pigment Dispersion Preparation:
-
In a high-speed disperser, mix deionized water, dispersant, and defoamer.
-
Gradually add TiO2 pigment while increasing the dispersion speed.
-
Disperse at high speed for 20-30 minutes until a Hegman gauge reading of 7+ is achieved.
-
-
Paint Formulation:
-
To the pigment dispersion, slowly add the acrylic emulsion under agitation.
-
In separate formulations, add varying concentrations of 4-Ethoxy-2-butanol (e.g., 2%, 4%, 6% by weight of total formulation).
-
Add the thickener slowly to achieve the desired viscosity (e.g., 85-95 KU).
-
Allow the formulations to equilibrate for at least 24 hours.
-
-
MFFT Determination:
-
Place a sample of each paint formulation on the MFFT bar.
-
Draw down the paint to a uniform thickness.
-
Observe the temperature at which a continuous, clear film is formed.
-
-
Film Application and Curing:
-
Apply the paint formulations to clean glass panels using a drawdown bar to a wet film thickness of 150 µm.
-
Allow the films to dry and cure at ambient temperature (23 ± 2 °C) and 50 ± 5% relative humidity for 7 days.
-
-
Film Property Evaluation:
-
Measure the gloss of the cured films at 60° and 20° angles.
-
Determine the pencil hardness of the films according to ASTM D3363.
-
Visually assess the films for clarity, cracking, and other defects.
-
Expected Outcome: Increasing concentrations of 4-Ethoxy-2-butanol are expected to lower the MFFT of the acrylic emulsion, allowing for film formation at lower temperatures. The effects on gloss and hardness will determine the optimal concentration for balancing performance properties.
Industrial Cleaning Agents
The excellent solvency of 4-Ethoxy-2-butanol for both polar and non-polar substances makes it a suitable component in industrial cleaning formulations, such as heavy-duty degreasers. Glycol ethers are known to be effective in dissolving oils, greases, and other soils.
Application Protocol: Formulation of a Heavy-Duty Industrial Degreaser
Objective: To formulate a concentrated, water-soluble heavy-duty degreaser incorporating 4-Ethoxy-2-butanol and evaluate its cleaning efficacy.
Materials:
-
4-Ethoxy-2-butanol
-
Nonionic surfactant (e.g., Tomadol® 91-8)
-
Anionic surfactant (e.g., Sodium dodecylbenzenesulfonate)
-
Builder (e.g., Sodium metasilicate (B1246114) pentahydrate)
-
Chelating agent (e.g., Tetrasodium EDTA)
-
Deionized water
-
Grease-soiled metal panels
-
Agitation bath
-
Reflectometer
Procedure:
-
Formulation Preparation:
-
In a mixing vessel, add deionized water.
-
Under gentle agitation, add the builder and chelating agent and stir until fully dissolved.
-
Add the anionic and nonionic surfactants and mix until homogeneous.
-
Slowly add 4-Ethoxy-2-butanol and continue mixing until the solution is clear and uniform. A sample formulation is provided in the table below.
-
-
Cleaning Efficacy Test:
-
Prepare a 10% (v/v) dilution of the formulated degreaser in tap water.
-
Immerse pre-weighed, grease-soiled metal panels into the diluted cleaning solution in an agitation bath at 50°C for 10 minutes.
-
Remove the panels, rinse thoroughly with deionized water, and allow them to dry completely.
-
Measure the weight loss of the panels to determine the amount of grease removed.
-
Alternatively, measure the reflectance of the cleaned panels, with higher reflectance indicating better cleaning performance.
-
Sample Heavy-Duty Degreaser Formulation:
| Ingredient | Function | Weight % |
| Deionized Water | Diluent | 65.0 |
| Sodium Metasilicate Pentahydrate | Builder/Alkalinity | 10.0 |
| Tetrasodium EDTA | Chelating Agent | 5.0 |
| Sodium Dodecylbenzenesulfonate | Anionic Surfactant | 8.0 |
| Nonionic Surfactant (e.g., Tomadol® 91-8) | Nonionic Surfactant | 7.0 |
| 4-Ethoxy-2-butanol | Solvent | 5.0 |
| Total | 100.0 |
Chemical Intermediate
4-Ethoxy-2-butanol serves as a valuable intermediate in organic synthesis. Its hydroxyl and ethoxy groups provide reactive sites for various chemical transformations.[1]
Synthesis and Reaction Pathways
Synthesis of 4-Ethoxy-2-butanol
One common method for the synthesis of 4-Ethoxy-2-butanol is the Williamson ether synthesis.[6] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[6]
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butanol, 4-ethoxy-;53892-34-5 [abichem.com]
- 4. Review of glycol ether and glycol ether ester solvents used in the coating industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Scale-Up Synthesis of 4-Ethoxy-2-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Ethoxy-2-butanol, a secondary alcohol and ether with applications as a solvent and intermediate in various chemical manufacturing processes. The information is intended for use in a research and development setting, including pilot plant and small-scale production environments.
Overview of Synthetic Routes
Two primary synthetic routes are commonly employed for the preparation of 4-Ethoxy-2-butanol. The selection of a specific route on a larger scale will depend on factors such as raw material availability and cost, required product purity, and equipment capabilities.
-
Acid-Catalyzed Etherification of 2-Butanol (B46777): This direct approach involves the reaction of 2-butanol with ethanol (B145695) in the presence of an acid catalyst.[1] While seemingly straightforward, controlling selectivity and minimizing side reactions, such as the formation of di- and polyethers, can be challenging during scale-up.
-
Williamson Ether Synthesis: This classic method involves the reaction of a sodium butoxide with an ethyl halide or the reaction of sodium ethoxide with a 4-halo-2-butanol.[2][3][4] This route often provides higher selectivity and is amenable to scale-up, though it involves the use of strong bases and potentially hazardous reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the scale-up synthesis of 4-Ethoxy-2-butanol via the two main routes.
Protocol 1: Acid-Catalyzed Etherification of 2-Butanol
This protocol outlines a procedure for the direct synthesis of 4-Ethoxy-2-butanol from 2-butanol and ethanol using a solid acid catalyst, which simplifies catalyst removal at scale.
Reaction Scheme:
CH₃CH(OH)CH₂CH₃ + CH₃CH₂OH ⇌ CH₃CH(OH)CH₂CH₂OCH₂CH₃ + H₂O (2-Butanol) + (Ethanol) (4-Ethoxy-2-butanol)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Butanol | 74.12 | 7.41 | 100 |
| Ethanol | 46.07 | 23.04 | 500 |
| Amberlyst-15 (or similar acidic resin) | - | 0.75 | - |
| Sodium Bicarbonate (5% aq. solution) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
100 L glass-lined or stainless steel reactor with mechanical stirrer, heating/cooling jacket, temperature probe, and reflux condenser.
-
Filtration unit (e.g., Nutsche filter).
-
Distillation apparatus with a fractionating column suitable for vacuum distillation.
-
Storage vessels for raw materials and product.
Procedure:
-
Reactor Charging: Charge the reactor with 2-butanol (7.41 kg, 100 mol) and ethanol (23.04 kg, 500 mol).
-
Catalyst Addition: Add the acidic resin catalyst (0.75 kg) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress by gas chromatography (GC) to determine the conversion of 2-butanol.
-
Cooling and Filtration: Once the desired conversion is reached, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The catalyst can be washed with ethanol and potentially regenerated for future use.
-
Neutralization: Transfer the filtrate to a suitable vessel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any residual acidity. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by GC) | >98% |
Protocol 2: Williamson Ether Synthesis
This protocol describes the synthesis of 4-Ethoxy-2-butanol from 4-chloro-2-butanol and sodium ethoxide. This method generally offers higher yields and purity compared to the acid-catalyzed route.
Reaction Scheme:
CH₃CH(OH)CH₂CH₂Cl + CH₃CH₂ONa → CH₃CH(OH)CH₂CH₂OCH₂CH₃ + NaCl (4-Chloro-2-butanol) + (Sodium Ethoxide) → (4-Ethoxy-2-butanol)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 4-Chloro-2-butanol | 108.57 | 10.86 | 100 |
| Sodium Metal | 22.99 | 2.53 | 110 |
| Anhydrous Ethanol | 46.07 | 23.04 | 500 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Ammonium (B1175870) Chloride (aq. solution) | 53.49 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
100 L glass-lined reactor with mechanical stirrer, inert gas inlet, addition funnel, temperature probe, and reflux condenser.
-
Filtration unit.
-
Distillation apparatus for solvent removal and product purification.
-
Extraction vessel.
Procedure:
-
Sodium Ethoxide Preparation: Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.53 kg, 110 mol) in portions to anhydrous ethanol (23.04 kg, 500 mol) in the reactor. Control the temperature to maintain a gentle reflux.
-
Reactant Addition: Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature. Slowly add 4-chloro-2-butanol (10.86 kg, 100 mol) via the addition funnel, maintaining the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether. Combine the organic layers.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation at atmospheric pressure. Purify the residue by fractional distillation under reduced pressure.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by GC) | >99% |
Scale-Up Considerations and Safety
Scaling up the synthesis of 4-Ethoxy-2-butanol requires careful consideration of several factors to ensure safety and efficiency.
-
Heat Management: Both synthetic routes are exothermic. Proper temperature control is crucial to prevent runaway reactions. The reactor should have an efficient cooling system.
-
Reagent Handling: The Williamson ether synthesis involves sodium metal, which is highly reactive with water and flammable. It should be handled under an inert atmosphere. Ethers can form explosive peroxides upon storage and exposure to air and light.
-
Pressure Control: Reactions should be conducted in vessels rated for the expected operating pressures.
-
Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reaction mass, which becomes more challenging at a larger scale.
-
Purification: Fractional distillation is the primary method for purification. The efficiency of the distillation column (number of theoretical plates) will determine the final product purity.
Visualizations
Synthesis Pathway
References
Application Notes and Protocols for the Purification of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-ethoxy-2-butanol, a secondary alcohol and ether utilized in various chemical processes. The selection of the appropriate purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following sections detail common purification methods, including fractional distillation, liquid-liquid extraction, and preparative gas chromatography, along with illustrative data and procedural workflows.
Potential Impurities in Crude 4-Ethoxy-2-butanol
Impurities in 4-ethoxy-2-butanol typically originate from its synthesis. Common synthetic routes include the Williamson ether synthesis from 2-butanol (B46777) and an ethylating agent, or the reaction of 4-chloro-2-butanol with sodium ethoxide.[1] Therefore, potential impurities may include:
-
Unreacted Starting Materials: 2-Butanol, Ethanol, 4-chloro-2-butanol.
-
By-products of the Main Reaction: Diethyl ether, Di-n-butyl ether.
-
By-products from Side Reactions: 1-Butene, 2-Butene (from elimination reactions).
-
Residual Solvents and Reagents: Solvents used during synthesis and inorganic salts.
Physicochemical Properties for Purification Strategy
Illustrative Physicochemical Data
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| 4-Ethoxy-2-butanol (Target) | 118.17[1][2][3] | ~160-170 (Estimated) | Soluble[4] |
| 2-Butanol | 74.12 | 98-100[5][6] | 390 g/L[5] |
| Ethanol | 46.07 | 78.23[7][8][9] | Miscible[7] |
| 4-chloro-2-butanol | 108.57 | Not readily available | Likely soluble |
| Diethyl ether | 74.12 | 34.6[10][11][12][13] | Slightly soluble |
| Di-n-butyl ether | 130.23 | 142-143[14][15][16] | Insoluble[15] |
| 1-Butene | 56.11 | -6.47[17][18][19] | Slightly soluble |
| 2-Butene | 56.11 | ~1-4[20][21][22][23] | Slightly soluble |
Note: The boiling point of 4-Ethoxy-2-butanol is an estimate based on its structure and the boiling points of similar alkoxy alcohols. Experimental determination is recommended.
Protocol 1: Purification by Fractional Distillation
Application Note: Fractional distillation is a suitable method for separating 4-ethoxy-2-butanol from impurities with significantly different boiling points. This technique is effective for removing more volatile impurities such as ethanol, diethyl ether, and butenes, as well as less volatile impurities like di-n-butyl ether and residual starting materials.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is dry and joints are properly sealed.
-
-
Procedure:
-
Charge the crude 4-ethoxy-2-butanol into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.
-
Begin heating the flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. The first fraction collected will be the most volatile impurities with the lowest boiling points (e.g., butenes, diethyl ether, ethanol).
-
Collect distinct fractions based on the observed boiling point plateaus. A significant temperature drop may be observed between the removal of the low-boiling impurities and the distillation of the product.
-
The main fraction containing the purified 4-ethoxy-2-butanol should be collected at its estimated boiling point (~160-170 °C).
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides, especially if ethers are present.
-
-
Purity Analysis:
-
Analyze the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the purity of the 4-ethoxy-2-butanol.
-
Illustrative Data Table for Fractional Distillation
| Fraction | Boiling Range (°C) | Expected Composition | Illustrative Purity of 4-Ethoxy-2-butanol (%) |
| 1 | < 80 | Butenes, Diethyl ether, Ethanol | < 1 |
| 2 | 80 - 150 | Intermediate fraction with mixed impurities | 1 - 50 |
| 3 (Main) | 160 - 170 | 4-Ethoxy-2-butanol | > 98 |
| Residue | > 170 | Di-n-butyl ether, other high-boiling impurities | - |
Logical Workflow for Fractional Distillation
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethoxybutan-2-ol | 53892-34-5 | Buy Now [molport.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Butanol - Wikipedia [en.wikipedia.org]
- 6. 2-Butanol | 78-92-2 [chemicalbook.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. youtube.com [youtube.com]
- 10. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Diethyl Ether | Fisher Scientific [fishersci.com]
- 12. diethyl ether [stenutz.eu]
- 13. Diethyl ether 60-29-7 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. Dibutyl ether CAS#: 142-96-1 [m.chemicalbook.com]
- 16. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 17. 1-Butene - Wikipedia [en.wikipedia.org]
- 18. 1-Butene » Rayeneh Group [rayeneh.com]
- 19. homework.study.com [homework.study.com]
- 20. 2-Butene CAS#: 107-01-7 [m.chemicalbook.com]
- 21. 2-Butene - Wikipedia [en.wikipedia.org]
- 22. chemior.com [chemior.com]
- 23. 2-Butene [drugfuture.com]
Application of 4-Ethoxy-2-butanol in the Synthesis of Fine Chemicals: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 4-ethoxy-2-butanol emerges as a versatile building block and intermediate in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a secondary alcohol and an ether group, along with its chirality, opens avenues for the creation of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for the use of 4-ethoxy-2-butanol in key synthetic transformations. It includes quantitative data, step-by-step procedures, and visual workflows to aid in the practical application of this valuable synthon.
Application Note 1: Synthesis of 4-Ethoxy-2-butanone, a Key Intermediate
4-Ethoxy-2-butanone is a significant intermediate in organic synthesis, serving as a precursor for various more complex molecules.[1] It is primarily synthesized through the oxidation of 4-ethoxy-2-butanol.
Oxidation of 4-Ethoxy-2-butanol to 4-Ethoxy-2-butanone
The oxidation of the secondary alcohol group in 4-ethoxy-2-butanol to a ketone is a fundamental transformation. Among various methods, oxidation using Pyridinium Chlorochromate (PCC) is a mild and efficient option that avoids over-oxidation.[2][3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Ethoxy-2-butanol | [4] |
| Reagent | Pyridinium Chlorochromate (PCC) | [2][5] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | High | [2] |
| Product Purity | >92.0% (GC) |
Experimental Protocol: PCC Oxidation of 4-Ethoxy-2-butanol
Materials:
-
4-Ethoxy-2-butanol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane (5 volumes).
-
Cool the mixture to 0°C using an ice bath.
-
Dissolve 4-ethoxy-2-butanol (1 equivalent) in anhydrous dichloromethane (2 volumes) and add it dropwise to the PCC suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica (B1680970) gel or Celite® to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ethoxy-2-butanone.
-
If necessary, the product can be further purified by distillation.
Logical Workflow for the Oxidation of 4-Ethoxy-2-butanol:
Caption: Workflow for the synthesis of 4-ethoxy-2-butanone.
Application Note 2: 4-Ethoxy-2-butanol as a Chiral Building Block
4-Ethoxy-2-butanol is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomerically pure forms are valuable starting materials for the asymmetric synthesis of pharmaceuticals and other bioactive molecules. A common method to obtain single enantiomers from a racemic mixture is through enzymatic kinetic resolution.
Enzymatic Kinetic Resolution of (±)-4-Ethoxy-2-butanol
Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation.[6][7] One enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted alcohol.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Substrate | (±)-4-Ethoxy-2-butanol | |
| Enzyme | Lipase (B570770) (e.g., Novozym 435®) | [8] |
| Acyl Donor | Vinyl acetate (B1210297) | [8] |
| Solvent | n-Hexane or other organic solvent | [8] |
| Temperature | 40-60 °C | [8] |
| Enantiomeric Excess (ee) | Can exceed 90% | [8] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Ethoxy-2-butanol
Materials:
-
(±)-4-Ethoxy-2-butanol
-
Immobilized Lipase (e.g., Novozym 435®)
-
Vinyl acetate
-
n-Hexane
-
Reaction vessel with temperature control
-
Shaker or magnetic stirrer
-
Filtration setup
-
Rotary evaporator
-
Chromatography system for separation
Procedure:
-
To a solution of (±)-4-ethoxy-2-butanol (1 equivalent) in n-hexane, add vinyl acetate (0.5-1.0 equivalents).
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with constant shaking or stirring.
-
Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer of 4-ethoxy-2-butanol from the acylated product by column chromatography.
Logical Pathway for Enantiomeric Separation:
Caption: Enzymatic resolution and separation of 4-ethoxy-2-butanol enantiomers.
Application Note 3: Potential Role in Agrochemical Synthesis
While direct synthesis of the insecticide Etofenprox from 4-ethoxy-2-butanol is not explicitly detailed in readily available literature, the structural similarity of its core to key intermediates of Etofenprox suggests its potential as a synthon for analogous agrochemicals. The synthesis of Etofenprox involves the key intermediate 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.[9] By modifying the synthetic route, it is conceivable that 4-ethoxy-2-butanol could be utilized to generate novel pyrethroid ethers with potential insecticidal activity.
Conceptual Synthetic Pathway:
The hydroxyl group of 4-ethoxy-2-butanol could be derivatized, and the ethoxy-butyl backbone could be incorporated into a larger molecular framework analogous to Etofenprox. This would involve reactions such as etherification of the alcohol and subsequent coupling reactions.
Diagram of Conceptual Synthetic Logic:
References
- 1. 4-Ethoxy-2-butanone|CAS 60044-74-8|Supplier [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jocpr.com [jocpr.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Biocatalytic Synthesis of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 4-ethoxy-2-butanol, a valuable chiral building block. The synthesis is based on the enzymatic reduction of the prochiral ketone, 4-ethoxy-2-butanone (B1332131). This method offers a green and highly selective alternative to traditional chemical synthesis. The protocols provided are generalized from established methods for structurally similar ketones and can be adapted for specific laboratory requirements.
Introduction
The enantioselective synthesis of chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. 4-Ethoxy-2-butanol, with its chiral center, serves as a key intermediate in the synthesis of various bioactive molecules. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, presents a powerful approach to produce such chiral alcohols with high purity and under mild reaction conditions.[1][2] The core of this process is the stereoselective reduction of 4-ethoxy-2-butanone, catalyzed by alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs).[3][4][5]
Whole-cell biocatalysis is often preferred due to the inherent cofactor regeneration systems, which circumvents the need for adding expensive cofactors like NADH or NADPH.[6] Common whole-cell biocatalysts include species of E. coli, Acetobacter, and various yeasts. These organisms can utilize a co-substrate, such as glucose or isopropanol, to regenerate the necessary reducing equivalents for the ketone reduction.
Principle of the Method
The biocatalytic synthesis of 4-ethoxy-2-butanol involves the asymmetric reduction of 4-ethoxy-2-butanone. This reaction is catalyzed by an alcohol dehydrogenase (ADH) which stereoselectively transfers a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group of the ketone. The selection of the biocatalyst (either a specific isolated enzyme or a whole-cell system) is crucial as it determines the stereochemistry (R- or S-enantiomer) of the resulting alcohol. For a continuous process, the oxidized cofactor must be regenerated, which is efficiently achieved within whole-cell systems through the metabolism of a co-substrate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the biocatalytic reduction of ketones, which can be used as a starting point for the synthesis of 4-ethoxy-2-butanol. The data is compiled from studies on structurally analogous substrates like ethyl 4-chloro-3-oxobutanoate.
Table 1: Comparison of Whole-Cell Biocatalysts for Ketone Reduction
| Biocatalyst | Substrate Analogue | Co-substrate | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Acetobacter pasteurianus | 2-octanone | Isopropanol | 35 | 5.0 | 89.5 | >99.9 (R) |
| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | Glucose | 30 | 7.0 | 94.8 | 97.9 (S) |
| Recombinant E. coli expressing ADH | Ethyl 4-chloro-3-oxobutanoate | Glucose | 30 | 6.5 | >99 | 99.9 (R) |
Data adapted from analogous reactions and should be considered as a starting point for optimization.[7][8][9]
Table 2: Typical Reaction Conditions for Optimization
| Parameter | Range | Notes |
| Substrate Concentration | 10 - 100 mM | Higher concentrations may lead to substrate inhibition. |
| Cell Concentration (wet weight) | 20 - 100 g/L | Higher cell loading can increase reaction rate but may lead to mass transfer limitations. |
| Co-substrate Concentration | 100 - 500 mM | Essential for cofactor regeneration in whole-cell systems. |
| Temperature | 25 - 40 °C | Optimum temperature depends on the specific biocatalyst. |
| pH | 5.0 - 8.0 | The optimal pH is highly dependent on the enzyme's stability and activity. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress by GC or HPLC. |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 4-Ethoxy-2-butanone
This protocol describes a general procedure for the synthesis of 4-ethoxy-2-butanol using a whole-cell biocatalyst.
Materials:
-
Selected microorganism (e.g., Acetobacter pasteurianus, Aureobasidium pullulans, or a recombinant E. coli strain)
-
Growth medium appropriate for the selected microorganism
-
4-Ethoxy-2-butanone
-
Co-substrate (e.g., glucose or isopropanol)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Centrifuge and sterile tubes
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for analysis
Procedure:
-
Cell Culture and Harvest:
-
Inoculate the selected microorganism into the appropriate growth medium.
-
Incubate at the optimal temperature and shaking speed until the desired cell density is reached (typically late exponential or early stationary phase).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to the desired cell concentration.
-
-
Biocatalytic Reduction:
-
In a sterile reaction vessel, combine the cell suspension, the co-substrate (e.g., 100 mM glucose), and the phosphate buffer.
-
Pre-incubate the mixture for a short period (e.g., 30 minutes) at the desired reaction temperature with shaking.
-
Add 4-ethoxy-2-butanone to the desired final concentration (e.g., 20 mM).
-
Incubate the reaction mixture at the optimal temperature with shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product to determine the conversion and enantiomeric excess using a GC or HPLC equipped with a chiral column.
-
Visualizations
The following diagrams illustrate the key aspects of the biocatalytic synthesis of 4-ethoxy-2-butanol.
Caption: Biocatalytic reduction of 4-ethoxy-2-butanone to 4-ethoxy-2-butanol with cofactor regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethoxy-2-butanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-butanol is a bifunctional organic molecule, possessing both an ether and a secondary alcohol functional group. This unique structure suggests its potential utility in various materials science applications, primarily as a solvent or a reactant in the synthesis of polymers and nanoparticles. Its ether linkage offers chemical stability and solvating properties for a range of organic precursors, while the hydroxyl group provides a reactive site for esterification, etherification, and other condensation reactions. Furthermore, the secondary alcohol functionality can influence the kinetics of polymerization and the morphology of resulting materials.
These application notes provide an overview of the physicochemical properties of 4-Ethoxy-2-butanol and outline generalized experimental protocols for its potential use in the formulation of polymer coatings and the synthesis of nanoparticles. It is important to note that while the properties of 4-Ethoxy-2-butanol make it a candidate for these applications, specific experimental data and detailed protocols in peer-reviewed literature are limited. The following protocols are therefore based on established methodologies for similar ether alcohols and secondary butanol derivatives.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Ethoxy-2-butanol is provided below. This data is essential for its appropriate use in experimental design, particularly in determining suitable reaction conditions and predicting its behavior as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| IUPAC Name | 4-ethoxybutan-2-ol | [1][2] |
| CAS Number | 53892-34-5 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Data not readily available | [1] |
| Density | Data not readily available | [1] |
| Solubility | Soluble in organic solvents | [1] |
Applications in Materials Science
Polymer Coating Formulations
The properties of 4-Ethoxy-2-butanol, such as its expected moderate volatility and good solvency for organic resins, make it a potential candidate for use in coating formulations. As a solvent, it can influence viscosity, film formation, and drying characteristics. The hydroxyl group may also participate in cross-linking reactions with certain resin systems.
Objective: To evaluate the effect of 4-Ethoxy-2-butanol as a solvent on the viscosity and film properties of a simple acrylic coating formulation.
Materials:
-
Acrylic resin (e.g., polymethyl methacrylate)
-
4-Ethoxy-2-butanol
-
Control solvent (e.g., n-butanol, 2-ethoxyethanol)
-
Pigment (e.g., titanium dioxide), optional
-
Glass or metal substrate panels
-
Viscometer
-
Film applicator (e.g., doctor blade)
-
Drying oven
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the acrylic resin in a standard solvent.
-
Create a series of formulations by replacing a portion of the standard solvent with varying concentrations of 4-Ethoxy-2-butanol (e.g., 10%, 25%, 50% by weight of the solvent blend).
-
Prepare a control formulation using only the standard solvent.
-
If using a pigment, add it to each formulation and disperse thoroughly using a high-speed mixer.
-
-
Viscosity Measurement:
-
Allow each formulation to equilibrate to a constant temperature (e.g., 25 °C).
-
Measure the viscosity of each formulation using a suitable viscometer (e.g., Brookfield viscometer).
-
-
Film Application and Curing:
-
Apply a uniform film of each formulation onto the substrate panels using a film applicator with a defined wet film thickness.
-
Allow the films to air-dry for a specified period, followed by curing in an oven at a temperature appropriate for the resin system.
-
-
Film Characterization:
-
Visually inspect the dried films for defects such as cracking, blistering, or haze.
-
Measure the dry film thickness.
-
Evaluate film properties such as gloss, hardness (e.g., pencil hardness test), and adhesion (e.g., cross-hatch adhesion test).
-
Expected Outcome: The inclusion of 4-Ethoxy-2-butanol may alter the viscosity and drying time of the coating. Its impact on film properties will depend on its interaction with the acrylic resin and its evaporation rate relative to the other solvents in the formulation.
References
Application Notes and Protocols: 4-Ethoxy-2-butanol in Organic Synthesis
Introduction
4-Ethoxy-2-butanol is a bifunctional organic compound featuring both a secondary alcohol and an ether functional group.[1] This unique structure allows it to serve as a versatile intermediate and reagent in various organic syntheses. While not prominently featured as a key reagent in specific "named reactions," its utility lies in its application in fundamental organic transformations such as oxidation and reduction. These reactions are crucial in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2] This document provides detailed application notes and protocols for the use of 4-ethoxy-2-butanol in key synthetic transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-ethoxy-2-butanol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [3][4] |
| Molecular Weight | 118.17 g/mol | [3] |
| IUPAC Name | 4-ethoxybutan-2-ol | [3] |
| CAS Number | 53892-34-5 | [3][4] |
| Appearance | Liquid | |
| Boiling Point | 176-178 °C | |
| Density | 0.915 g/mL |
Application in Oxidation Reactions
The secondary alcohol group in 4-ethoxy-2-butanol can be readily oxidized to a ketone, yielding 4-ethoxy-2-butanone (B1332131).[1] This transformation is a common step in the synthesis of more complex molecules where a carbonyl group is required for subsequent reactions such as aldol (B89426) condensations, Grignard reactions, or reductive aminations.
Experimental Protocol: Oxidation of 4-Ethoxy-2-butanol to 4-Ethoxy-2-butanone
This protocol describes the oxidation of 4-ethoxy-2-butanol using pyridinium (B92312) chlorochromate (PCC), a common and effective oxidizing agent for converting secondary alcohols to ketones with minimal over-oxidation.
Materials:
-
4-Ethoxy-2-butanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-2-butanol (5.0 g, 42.3 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (13.6 g, 63.5 mmol) in one portion. The mixture will become a dark, heterogeneous slurry.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the ketone indicates the reaction is complete.
-
Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether (2 x 50 mL) to ensure all the product is collected.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (B1210297) to afford the pure 4-ethoxy-2-butanone.
-
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Expected Yield: 75-85%
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Ethoxy-2-butanol | 118.17 | 5.0 | 42.3 |
| Pyridinium chlorochromate (PCC) | 215.56 | 13.6 | 63.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield Range (g) |
| 4-Ethoxy-2-butanone | 116.16 | 4.91 | 3.68 - 4.17 |
Application in Reduction Reactions
The hydroxyl group of 4-ethoxy-2-butanol can be removed through a reduction process, although this is a less common transformation as the alcohol functionality is often desired for further reactions. A more relevant reduction is the conversion of its oxidation product, 4-ethoxy-2-butanone, back to 4-ethoxy-2-butanol. This is a key step in stereoselective synthesis where control over the chirality of the secondary alcohol is desired.
Experimental Protocol: Reduction of 4-Ethoxy-2-butanone to 4-Ethoxy-2-butanol
This protocol details the reduction of 4-ethoxy-2-butanone to 4-ethoxy-2-butanol using sodium borohydride (B1222165) (NaBH4), a mild and selective reducing agent for ketones.
Materials:
-
4-Ethoxy-2-butanone
-
Sodium borohydride (NaBH4)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-2-butanone (5.0 g, 43.0 mmol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride (0.81 g, 21.5 mmol) portion-wise over 15 minutes. Be cautious as the addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC until the starting ketone is no longer visible.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic extracts and wash with 30 mL of 1 M HCl, followed by 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-butanol.
-
Purification: The crude product can be purified by distillation under reduced pressure if necessary.
-
Characterization: Confirm the identity and purity of the product using spectroscopic techniques.
Expected Yield: 85-95%
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Ethoxy-2-butanone | 116.16 | 5.0 | 43.0 |
| Sodium borohydride (NaBH4) | 37.83 | 0.81 | 21.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield Range (g) |
| 4-Ethoxy-2-butanol | 118.17 | 5.08 | 4.32 - 4.83 |
Diagrams
Caption: Workflow for the oxidation of 4-ethoxy-2-butanol.
Caption: Workflow for the reduction of 4-ethoxy-2-butanone.
References
Technical Support Center: Synthesis of 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethoxy-2-butanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Ethoxy-2-butanol?
A1: The two primary methods for synthesizing 4-Ethoxy-2-butanol are the Williamson ether synthesis and acid-catalyzed etherification.[1]
-
Williamson Ether Synthesis: This method involves the reaction of sodium ethoxide with 4-chloro-2-butanol. It proceeds via an SN2 mechanism.[1][2]
-
Acid-Catalyzed Etherification: This route involves the direct reaction of 2-butanol (B46777) with ethanol (B145695) in the presence of an acid catalyst, typically with heating.[1]
Q2: Which synthesis method generally provides a higher yield for 4-Ethoxy-2-butanol?
A2: The Williamson ether synthesis is often preferred for preparing unsymmetrical ethers and can provide good yields, typically in the range of 50-95% for laboratory syntheses, provided that steric hindrance is minimized.[1] However, the acid-catalyzed etherification can also be effective, but may be more susceptible to side reactions like dehydration, especially at higher temperatures.
Q3: What are the common side reactions to be aware of during the synthesis of 4-Ethoxy-2-butanol?
A3: For the Williamson ether synthesis , the main competing side reaction is E2 elimination of the alkyl halide (4-chloro-2-butanol), which leads to the formation of butene isomers. This is more likely with secondary alkyl halides.[2][3][4] For acid-catalyzed etherification , the primary side reaction is the dehydration of 2-butanol to form butene isomers (1-butene, cis-2-butene, and trans-2-butene).[5][6]
Q4: How can I purify the final 4-Ethoxy-2-butanol product?
A4: Purification can be achieved through standard laboratory techniques. After a proper workup to remove catalysts and solvents, fractional distillation is a common method to separate 4-Ethoxy-2-butanol from unreacted starting materials and side products. Column chromatography can also be employed for higher purity.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis of 4-Ethoxy-2-butanol
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the use of a slight excess of sodium ethoxide to drive the reaction to completion.- Increase the reaction time and monitor progress using TLC or GC. |
| E2 Elimination | - Maintain a moderate reaction temperature; high temperatures favor elimination.- Consider using a milder base if elimination is a significant issue, though this may slow down the desired SN2 reaction. |
| Poor quality of reagents | - Use freshly prepared or properly stored sodium ethoxide, as it can decompose upon exposure to moisture.- Ensure the 4-chloro-2-butanol is pure and free of impurities that could interfere with the reaction. |
| Inappropriate solvent | - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the ethoxide ion.[3] |
Low Yield in Acid-Catalyzed Etherification of 4-Ethoxy-2-butanol
| Potential Cause | Recommended Solution |
| Dehydration of 2-butanol | - Carefully control the reaction temperature. Higher temperatures significantly favor the formation of butenes.[7] Maintain the temperature in the optimal range for ether formation (e.g., 130-140°C for similar primary alcohol etherifications).[7] |
| Formation of symmetrical ethers | - Use a large excess of ethanol relative to 2-butanol to favor the formation of the unsymmetrical ether, 4-Ethoxy-2-butanol, over the symmetrical ethers (di-sec-butyl ether and diethyl ether). |
| Insufficient catalyst | - Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Equilibrium limitation | - This is a reversible reaction. Consider removing water as it forms using a Dean-Stark apparatus to shift the equilibrium towards the product. |
Quantitative Data
The following tables provide representative yields for analogous etherification reactions. Note that actual yields for 4-Ethoxy-2-butanol may vary depending on specific experimental conditions.
Table 1: Representative Yields for Williamson Ether Synthesis of Secondary Alcohols
| Alkyl Halide | Alkoxide | Solvent | Temperature (°C) | Yield (%) |
| 2-bromobutane | Sodium methoxide | Methanol | Reflux | 50-60 |
| 2-chloropentane | Sodium ethoxide | DMF | 80 | 65-75 |
| 3-bromopentane | Sodium isopropoxide | THF | 60 | 40-50 |
Table 2: Representative Yields for Acid-Catalyzed Etherification of Secondary Alcohols with Primary Alcohols
| Secondary Alcohol | Primary Alcohol | Catalyst | Temperature (°C) | Yield (%) |
| 2-pentanol | Ethanol | H₂SO₄ | 120-130 | 45-55 |
| Cyclohexanol | Methanol | p-TsOH | 110 | 60-70 |
| 2-butanol | Propanol | Amberlyst-15 | 100 | 50-60 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-2-butanol
Materials:
-
4-chloro-2-butanol
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 eq.) to anhydrous ethanol at 0°C. Allow the mixture to stir until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous DMF.
-
Addition of Alkyl Halide: Slowly add 4-chloro-2-butanol (1.0 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Protocol 2: Acid-Catalyzed Etherification of 4-Ethoxy-2-butanol
Materials:
-
2-butanol
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water), combine 2-butanol (1.0 eq.) and a large excess of anhydrous ethanol (e.g., 5-10 eq.).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux (around 120-140°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Extraction: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by distillation.
-
Purification: Purify the crude product by fractional distillation.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of 4-Ethoxy-2-butanol.
Caption: Experimental workflow for the acid-catalyzed synthesis of 4-Ethoxy-2-butanol.
Caption: Troubleshooting decision tree for low yield in 4-Ethoxy-2-butanol synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Synthesis and Reactions of 4-Ethoxy-2-butanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and identifying potential side products in reactions involving 4-ethoxy-2-butanol. Whether you are synthesizing this versatile solvent and intermediate or utilizing it in further chemical transformations, this guide offers practical, in-depth information to ensure the purity and quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-Ethoxy-2-butanol and what are the potential side products?
A1: The primary methods for synthesizing 4-ethoxy-2-butanol are the Williamson ether synthesis and acid-catalyzed etherification. Each method has distinct potential side reactions.
-
Williamson Ether Synthesis: This SN2 reaction typically involves the reaction of a sodium butoxide salt with an ethyl halide, or more commonly, sodium ethoxide with a 4-halo-2-butanol. The main side product arises from a competing E2 elimination reaction, which is favored by steric hindrance.[1][2] Using a secondary halide like 4-chloro-2-butanol can lead to a mixture of the desired ether and elimination products (butenes).[3]
-
Acid-Catalyzed Etherification: This method involves the reaction of butan-2-ol with ethanol (B145695) in the presence of an acid catalyst. A significant side reaction can be the self-condensation of ethanol to produce diethyl ether, particularly at elevated temperatures.[4] Dehydration of the alcohol starting materials to form butenes and ethene can also occur.
Q2: I am oxidizing 4-Ethoxy-2-butanol to 4-Ethoxy-2-butanone. What are the expected byproducts for common oxidation methods?
A2: The choice of oxidizing agent will determine the byproduct profile.
-
Swern Oxidation: This mild oxidation uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. The primary byproducts are dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as the base).[5][6] It is crucial to perform this reaction in a well-ventilated fume hood due to the unpleasant odor of dimethyl sulfide and the toxicity of carbon monoxide.
-
Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is another mild oxidizing agent. The main byproducts of this reaction are a reduced chromium species (Cr(IV)) and pyridinium hydrochloride.[2][7] A key advantage of using PCC for oxidizing a secondary alcohol like 4-ethoxy-2-butanol is that over-oxidation to a carboxylic acid is not a concern.[8]
Q3: I am reducing 4-Ethoxy-2-butanone to 4-Ethoxy-2-butanol using sodium borohydride (B1222165) (NaBH₄). What side reactions should I be aware of?
A3: Sodium borohydride is a selective reducing agent for aldehydes and ketones, and significant side product formation is generally minimal under standard conditions.[9][10] However, it is important to consider the following:
-
Reaction with Protic Solvents: NaBH₄ reacts with protic solvents like water and alcohols to produce hydrogen gas and a borate (B1201080) salt.[10] While these solvents are often used for this reduction, an excess of NaBH₄ is typically required to compensate for this decomposition.
-
Incomplete Reaction: An insufficient amount of NaBH₄ or a short reaction time can lead to an incomplete reduction, resulting in a mixture of the starting ketone and the desired alcohol product.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield in Williamson ether synthesis | Presence of water in reagents or solvent; Steric hindrance of reactants; Insufficient reaction time or temperature. | Ensure all reagents and glassware are thoroughly dried. Opt for a less sterically hindered alkoxide or alkyl halide. Monitor the reaction by TLC or GC and adjust the reaction time and temperature accordingly. |
| Formation of alkene byproduct in Williamson synthesis | Use of a secondary or tertiary alkyl halide; Use of a bulky alkoxide base. | If possible, choose a synthetic route that utilizes a primary alkyl halide.[2][3] Use a less sterically hindered base. |
| Unpleasant odor during Swern oxidation | Formation of dimethyl sulfide. | Conduct the reaction and workup in an efficient fume hood. Rinse all glassware with a bleach solution to oxidize the volatile sulfide to odorless sulfoxide or sulfone.[5] |
| Incomplete oxidation of 4-Ethoxy-2-butanol | Insufficient oxidizing agent; Low reaction temperature. | Use a slight excess of the oxidizing agent. Ensure the reaction is proceeding at the recommended temperature for the chosen protocol. |
| Presence of starting ketone after NaBH₄ reduction | Insufficient NaBH₄; Short reaction time. | Use a molar excess of NaBH₄ to ensure complete reduction. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. |
Experimental Protocols
Protocol 1: Identification of Side Products in Williamson Ether Synthesis via GC-MS
Objective: To identify and quantify the desired 4-ethoxy-2-butanol and potential alkene byproducts.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Method:
-
Sample Preparation: Dilute a 1 µL aliquot of the crude reaction mixture in 1 mL of dichloromethane.
-
GC Conditions:
-
Column: DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.
Protocol 2: Purity Analysis of 4-Ethoxy-2-butanol by HPLC
Objective: To determine the purity of 4-ethoxy-2-butanol and separate it from potential polar or non-polar impurities.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Method:
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate the purity based on the relative peak area of 4-ethoxy-2-butanol.
Protocol 3: Structural Confirmation and Impurity Identification by NMR Spectroscopy
Objective: To confirm the structure of the synthesized 4-ethoxy-2-butanol and identify any side products.
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
Method:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The expected signals for 4-ethoxy-2-butanol are: a triplet for the CH₃ of the ethoxy group, a quartet for the CH₂ of the ethoxy group, a multiplet for the CH₂ adjacent to the ether oxygen, a multiplet for the CH(OH) proton, a doublet for the terminal CH₃ group, and a broad singlet for the OH proton.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum. This will provide information on the number of unique carbon environments.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with expected values. Signals that do not correspond to the desired product can be analyzed to identify the structure of impurities.
Visualizing Reaction Pathways and Logic
Synthesis of 4-Ethoxy-2-butanol via Williamson Ether Synthesis
Caption: Williamson ether synthesis of 4-Ethoxy-2-butanol and the competing E2 elimination side reaction.
Oxidation of 4-Ethoxy-2-butanol
Caption: General workflow for the oxidation of 4-Ethoxy-2-butanol to 4-Ethoxy-2-butanone.
Troubleshooting Logic for Low Product Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Purification of 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Ethoxy-2-butanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-Ethoxy-2-butanol.
Question: My final product is impure. What are the common impurities and how can I identify them?
Answer:
Common impurities in the synthesis of 4-Ethoxy-2-butanol can include unreacted starting materials, byproducts, and decomposition products. The most likely impurities depend on the synthetic route used.[1]
-
Starting Materials: Unreacted butan-2-ol or 4-chlorobutan-2-ol, and ethanol (B145695) or sodium ethoxide may be present.
-
Byproducts: 4-Ethoxy-2-butanone can be formed through oxidation of the final product.[1][2] Diethoxybutane could be a byproduct if the reaction conditions are not well-controlled.
-
Solvents: Residual solvents from the reaction or extraction steps may also be present.
Identification of Impurities:
A combination of analytical techniques is recommended for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities by comparing the spectra of the purified product to that of the starting materials and known byproducts.
-
Infrared (IR) Spectroscopy: The presence of a carbonyl peak (around 1710 cm⁻¹) could indicate the presence of the oxidized byproduct, 4-ethoxy-2-butanone.
Question: I am having trouble removing water from my product. What is the best way to dry 4-Ethoxy-2-butanol?
Answer:
4-Ethoxy-2-butanol is soluble in water.[3] Therefore, removing water can be challenging. Here are a few recommended methods:
-
Azeotropic Distillation: If the synthesis is performed in a suitable solvent (e.g., toluene), water can be removed azeotropically using a Dean-Stark apparatus.
-
Drying Agents: For removing residual water from the organic phase after extraction, use a suitable drying agent.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A common and effective drying agent. Allow the product to stand over the drying agent for a sufficient period, then filter.
-
Anhydrous Magnesium Sulfate (MgSO₄): A faster and more efficient drying agent than sodium sulfate.
-
-
Fractional Distillation: Careful fractional distillation can also help to separate water from the product, as their boiling points are different.
Question: My distillation is not separating the product from a close-boiling impurity. What can I do?
Answer:
When dealing with close-boiling impurities, standard distillation may not be sufficient. Consider the following options:
-
Use a Fractionating Column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of the components. This can sometimes increase the difference in boiling points, leading to better separation.
-
Alternative Purification Methods: If distillation is ineffective, consider other purification techniques:
-
Column Chromatography: Silica (B1680970) gel or alumina (B75360) chromatography can be effective for separating compounds with different polarities. A range of solvent systems (e.g., hexane (B92381)/ethyl acetate) can be tested to find the optimal separation conditions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC can provide excellent separation of close-boiling isomers and other impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-Ethoxy-2-butanol?
A1: The key properties are summarized in the table below.
Q2: What are the potential safety hazards associated with 4-Ethoxy-2-butanol?
A2: 4-Ethoxy-2-butanol is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[4] It is also harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are the recommended storage conditions for 4-Ethoxy-2-butanol?
A3: Store 4-Ethoxy-2-butanol in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[3] It may form explosive peroxides on prolonged storage, especially in the presence of air and light.[3]
Data Presentation
Table 1: Physical and Chemical Properties of 4-Ethoxy-2-butanol and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Ethoxy-2-butanol | C₆H₁₄O₂ | 118.17 | ~168 |
| Butan-2-ol | C₄H₁₀O | 74.12 | 99.5[5] |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| 4-Ethoxy-2-butanone | C₆H₁₂O₂ | 116.16 | 123-125[6] |
Note: The boiling point of 4-Ethoxy-2-butanol is an estimate based on structurally similar compounds, as a precise value was not found in the initial search.
Experimental Protocols
Protocol 1: General Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude 4-Ethoxy-2-butanol into the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Gently heat the flask.
-
Observe the temperature at the top of the column.
-
Collect the fraction that distills at the expected boiling point of 4-Ethoxy-2-butanol.
-
Discard any initial fractions that distill at lower temperatures (likely containing residual solvents or more volatile impurities) and monitor the temperature for any significant drops or increases that might indicate the presence of other components.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Choose a suitable stationary phase (e.g., silica gel 60, 70-230 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the non-polar solvent used for packing.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Analysis and Concentration:
-
Combine the pure fractions containing 4-Ethoxy-2-butanol.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of 4-Ethoxy-2-butanol.
Caption: Troubleshooting decision tree for the purification of 4-Ethoxy-2-butanol.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanone | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethoxy-2-butanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethoxy-2-butanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-Ethoxy-2-butanol?
A1: The most prevalent methods for the synthesis of 4-Ethoxy-2-butanol are:
-
Williamson Ether Synthesis: This involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. For 4-Ethoxy-2-butanol, this typically means reacting sodium ethoxide with 4-chloro-2-butanol.[1] This method is often preferred due to its versatility and relatively mild conditions.
-
Acid-Catalyzed Etherification: This method involves the reaction of butan-2-ol with ethanol (B145695) in the presence of an acid catalyst, usually with heating.[1]
-
Direct Synthesis: This is a direct reaction between ethanol and butan-2-ol under controlled conditions to optimize the yield.[1]
Q2: I am getting a low yield in my Williamson ether synthesis of 4-Ethoxy-2-butanol. What are the possible causes?
A2: Low yields in the Williamson ether synthesis of 4-Ethoxy-2-butanol can stem from several factors:
-
Incomplete deprotonation of the alcohol: Ensure you are using a sufficiently strong and fresh base (e.g., sodium hydride) and anhydrous reaction conditions. Water will quench the base and the alkoxide.
-
Poor quality of the alkyl halide: Use a fresh and pure supply of 4-chloro-2-butanol.
-
Suboptimal reaction temperature: The reaction temperature should be optimized. Typically, a range of 50-100°C is suitable.
-
Inappropriate solvent: A polar aprotic solvent like DMF or THF is recommended to ensure the solubility of the alkoxide and promote the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Insufficient reaction time: Williamson ether syntheses can take several hours to reach completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q3: What are the common side products in the synthesis of 4-Ethoxy-2-butanol and how can I minimize them?
A3: The most common side product is the alkene formed from the E2 elimination reaction, which competes with the desired SN2 substitution. To minimize this:
-
Use a primary alkyl halide if possible: While the synthesis of 4-Ethoxy-2-butanol often involves a secondary alcohol derivative, careful selection of the synthetic route can be beneficial.
-
Avoid excessively high reaction temperatures: Higher temperatures favor elimination.
-
Consider the base: A sterically hindered base might preferentially act as a base for elimination rather than a nucleophile for substitution.
Other potential side products can include unreacted starting materials. Ensuring a slight excess of one reagent can help drive the reaction to completion.
Q4: How can I purify the final 4-Ethoxy-2-butanol product?
A4: Purification can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, quench any remaining reactive reagents. An aqueous work-up is then performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.
-
Drying: The combined organic layers are dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final product can be purified by distillation under reduced pressure to remove the solvent and any remaining impurities. Column chromatography can also be an option for higher purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the alcohol. | Use a fresh, strong base (e.g., NaH) and ensure anhydrous conditions. |
| Poor quality of alkyl halide. | Use purified 4-chloro-2-butanol. | |
| Suboptimal reaction temperature or time. | Optimize the temperature (typically 50-100°C) and monitor the reaction progress over a longer duration. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or THF. | |
| Presence of Alkene Byproduct | Reaction temperature is too high. | Lower the reaction temperature. |
| Sterically hindered base used. | Use a less sterically hindered base. | |
| Unreacted Starting Material | Insufficient amount of one of the reactants. | Use a slight excess (e.g., 1.1-1.2 equivalents) of the less critical or more volatile reactant. |
| Reaction has not gone to completion. | Increase reaction time and/or temperature and monitor by TLC or GC. | |
| Difficulty in Product Purification | Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography; a gradient elution may be necessary. |
Data Presentation
The following table provides a template for optimizing the reaction conditions for the Williamson ether synthesis of 4-Ethoxy-2-butanol. The values presented are hypothetical but are based on typical conditions for similar reactions found in the literature. Researchers should perform their own optimization studies.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaH (1.1) | THF | 50 | 4 | 65 | 92 |
| 2 | NaH (1.1) | THF | 65 (reflux) | 4 | 75 | 95 |
| 3 | NaH (1.1) | DMF | 50 | 4 | 70 | 94 |
| 4 | NaH (1.1) | DMF | 80 | 4 | 82 | 96 |
| 5 | NaH (1.5) | DMF | 80 | 4 | 85 | 95 |
| 6 | KOH (2.0) | Ethanol | 78 (reflux) | 8 | 55 | 88 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-2-butanol
This protocol describes the synthesis of 4-Ethoxy-2-butanol from 4-chloro-2-butanol and sodium ethoxide.
Materials:
-
4-chloro-2-butanol
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal (1.0 equivalent) in small portions. The mixture will heat up and hydrogen gas will evolve. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloro-2-butanol (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-Ethoxy-2-butanol.
Protocol 2: Acid-Catalyzed Etherification of 2-Butanol (B46777) with Ethanol
This protocol describes the synthesis of 4-Ethoxy-2-butanol via the acid-catalyzed reaction of 2-butanol with an excess of ethanol.
Materials:
-
2-Butanol
-
Ethanol (in excess, also acts as the solvent)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-butanol and an excess of ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The optimal temperature is typically around 130-140°C.[2]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. The organic layer is washed with water and then with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter and remove the excess ethanol by distillation.
-
Purification: Purify the remaining liquid by fractional distillation to isolate 4-Ethoxy-2-butanol.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of 4-Ethoxy-2-butanol.
References
Technical Support Center: 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common purity issues encountered during the use of 4-Ethoxy-2-butanol in experimental settings.
Troubleshooting Guides
Question 1: I have detected an unknown peak in the gas chromatography (GC) analysis of my 4-Ethoxy-2-butanol. How can I identify and remove it?
Answer:
Unidentified peaks in your GC chromatogram often correspond to residual starting materials, byproducts from synthesis, or degradation products. A systematic approach can help in identifying and eliminating these impurities.
Identification Workflow:
A general workflow for identifying unknown impurities is outlined below. This typically involves comparing the retention time of the unknown peak with those of potential impurities and confirming the identity using a mass spectrometer (MS) detector.
Caption: A stepwise workflow for the identification of unknown impurities using GC-MS.
Potential Impurities and Their Resolution:
Based on the common synthesis routes for 4-Ethoxy-2-butanol, the following are likely impurities.[1]
| Impurity | Potential Source | Boiling Point (°C) | Suggested Resolution Method |
| Ethanol | Unreacted starting material | 78 | Fractional Distillation |
| Butan-2-ol | Unreacted starting material | 99.5 | Fractional Distillation |
| 4-Chlorobutan-2-ol (B1280204) | Unreacted starting material (in nucleophilic substitution route) | 178 | Fractional Distillation (under reduced pressure to prevent degradation) |
| 4-Ethoxybutan-2-one | Oxidation of 4-Ethoxy-2-butanol[1] | ~165-167 | Fractional Distillation |
| Water | Adventitious moisture or reaction byproduct | 100 | Azeotropic distillation or drying with a suitable agent (e.g., anhydrous MgSO₄) followed by filtration. |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Distillation: Heat the impure 4-Ethoxy-2-butanol in the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the boiling point of the impurity. As the temperature rises, discard the intermediate fraction and then collect the pure 4-Ethoxy-2-butanol at its boiling point (~166 °C).
-
Purity Check: Analyze the collected fraction by GC to confirm the removal of the impurity.
Question 2: My 4-Ethoxy-2-butanol appears to be wet (contains water). How can I dry it effectively?
Answer:
Water is a common impurity in hygroscopic solvents like 4-Ethoxy-2-butanol. Its presence can interfere with moisture-sensitive reactions.
Troubleshooting Steps for Water Removal:
Caption: A decision-making workflow for the removal of water from 4-Ethoxy-2-butanol.
Experimental Protocol: Drying with Anhydrous Magnesium Sulfate (B86663)
-
Addition of Drying Agent: To the wet 4-Ethoxy-2-butanol, add anhydrous magnesium sulfate (approximately 10-20 g per 1 L of solvent).
-
Stirring: Stir the mixture for 30-60 minutes. If the magnesium sulfate clumps together, add more until some remains free-flowing.
-
Filtration: Filter the mixture to remove the hydrated magnesium sulfate.
-
Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) to prevent re-absorption of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities that can arise from the synthesis of 4-Ethoxy-2-butanol?
A1: Common impurities are often related to the synthetic route employed. For instance, in an etherification reaction between butan-2-ol and ethanol, unreacted starting materials are common impurities.[1] If a nucleophilic substitution is used with 4-chlorobutan-2-ol and sodium ethoxide, these starting materials could also be present in the final product.[1]
Q2: Which analytical technique is most suitable for purity assessment of 4-Ethoxy-2-butanol?
A2: Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is the most suitable technique for analyzing the purity of 4-Ethoxy-2-butanol and identifying volatile organic impurities.[2][3]
GC-MS Analytical Method Parameters (Example)
| Parameter | Value |
| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Detector | Mass Spectrometer |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35-350 amu |
Q3: Can oxidation or reduction of 4-Ethoxy-2-butanol lead to impurities?
A3: Yes, 4-Ethoxy-2-butanol can be oxidized to form 4-Ethoxybutan-2-one or reduced to form 4-Ethoxybutane.[1] These may be present as impurities if the material is exposed to oxidizing or reducing conditions during synthesis or storage.
Q4: How should I store 4-Ethoxy-2-butanol to maintain its purity?
A4: Store 4-Ethoxy-2-butanol in a tightly sealed, dry container in a cool, well-ventilated area, away from strong oxidizing and reducing agents to prevent degradation.
References
Technical Support Center: Stabilization of 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stabilization of 4-ethoxy-2-butanol for storage. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the chemical during their experiments.
Troubleshooting Guide
Issue: Unexpected experimental results or failed reactions.
-
Question: My reaction is not proceeding as expected, or I'm observing unexpected side products. Could the quality of my 4-ethoxy-2-butanol be the issue?
-
Answer: Yes, degradation of 4-ethoxy-2-butanol during storage can lead to the formation of impurities that may interfere with your reaction. The primary degradation pathway is oxidation, which can generate peroxides, aldehydes, and carboxylic acids.[1][2] It is crucial to test the purity and peroxide levels of your stored 4-ethoxy-2-butanol if you suspect it has degraded.
-
-
Question: I've noticed a color change (e.g., yellowing) in my stored 4-ethoxy-2-butanol. What does this indicate?
-
Answer: A color change is a visual indicator of potential degradation.[3] This can be due to the formation of various degradation products. It is highly recommended to test the material for peroxides and purity before use.
-
-
Question: There are crystals or a precipitate visible in my container of 4-ethoxy-2-butanol, especially around the cap. What should I do?
-
Answer: Do not attempt to open the container. The formation of crystals could indicate the presence of shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EH&S) office immediately for guidance on safe handling and disposal.
-
Issue: Concerns about peroxide formation.
-
Question: How do I know if my 4-ethoxy-2-butanol has formed peroxides?
-
Answer: You can test for the presence of peroxides using commercially available peroxide test strips or by performing a wet chemical test, such as the potassium iodide method.[4] A detailed protocol for peroxide determination is provided in the "Experimental Protocols" section below.
-
-
Question: What level of peroxides is considered unsafe?
-
Answer: While specific limits for 4-ethoxy-2-butanol are not widely established, a general guideline for ethers is to not use material with a peroxide concentration above 100 ppm, especially if it is to be heated or distilled. Always consult your institution's safety guidelines.
-
-
Question: How can I prevent peroxide formation in my 4-ethoxy-2-butanol?
-
Answer: To inhibit peroxide formation, store 4-ethoxy-2-butanol in a cool, dark place, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, the use of a stabilizer such as Butylated Hydroxytoluene (BHT) at low ppm concentrations is highly effective.[5][6][7][8][9]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary degradation pathway for 4-ethoxy-2-butanol?
-
Answer: The primary degradation pathway for 4-ethoxy-2-butanol is autoxidation, a free-radical chain reaction with atmospheric oxygen. This process is initiated by light, heat, or the presence of contaminants and leads to the formation of hydroperoxides and other oxidative degradation products such as aldehydes and carboxylic acids.[1][2]
-
-
Question: What are the expected degradation products of 4-ethoxy-2-butanol?
-
Answer: Based on the degradation of similar glycol ethers, the expected degradation products include hydroperoxides, 4-ethoxy-2-butanone (B1332131) (from oxidation of the secondary alcohol), and potentially smaller molecules like aldehydes (e.g., acetaldehyde) and carboxylic acids (e.g., acetic acid) from the cleavage of the ether linkage.[2][10]
-
-
Question: What is the recommended stabilizer for 4-ethoxy-2-butanol and at what concentration?
-
Question: What are the ideal storage conditions for 4-ethoxy-2-butanol?
-
Answer: 4-ethoxy-2-butanol should be stored in a cool, dry, and dark place, away from heat and sources of ignition.[1] The container should be tightly sealed, and for long-term storage, the headspace should be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
-
Question: What is the expected shelf life of 4-ethoxy-2-butanol?
-
Answer: The shelf life of 4-ethoxy-2-butanol is highly dependent on storage conditions and the presence of a stabilizer. If stored properly with a stabilizer like BHT, it can have a long shelf life. However, unstabilized material or material that has been opened and exposed to air should be tested for peroxides regularly, ideally every 3-6 months. For butanol, a shelf life of up to twenty years or more is possible with proper storage that prevents contact with atmospheric oxygen.[11]
-
Data Presentation
Table 1: Recommended Storage Conditions and Stabilization
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Reduces the rate of autoxidation. |
| Light | Store in an amber or opaque container | Prevents photo-initiation of free radical formation. |
| Atmosphere | Purge with an inert gas (Nitrogen or Argon) | Minimizes contact with oxygen, a key reactant in peroxide formation. |
| Stabilizer | Butylated Hydroxytoluene (BHT) | Scavenges free radicals, inhibiting the autoxidation chain reaction.[6][9] |
| Stabilizer Conc. | 5 - 300 ppm | Effective at low concentrations to prevent peroxide formation.[5][8] |
Table 2: Potential Degradation Products of 4-Ethoxy-2-butanol
| Compound Class | Specific Example(s) | Method of Formation | Potential Impact |
| Hydroperoxides | 4-ethoxy-2-hydroperoxybutanol | Autoxidation | Shock-sensitive, explosive hazard, can initiate unwanted polymerization. |
| Ketones | 4-ethoxy-2-butanone | Oxidation of the secondary alcohol | Impurity, may alter reaction outcomes.[10] |
| Aldehydes | Acetaldehyde, Formaldehyde | Cleavage of the ether bond | Reactive impurities, can participate in side reactions.[1][2] |
| Carboxylic Acids | Acetic Acid, Formic Acid | Further oxidation of aldehydes | Acidic impurity, can affect pH-sensitive reactions.[1][2] |
Mandatory Visualization
Caption: Autoxidation pathway of 4-Ethoxy-2-butanol.
Caption: Workflow for stability testing of 4-Ethoxy-2-butanol.
Caption: Troubleshooting logic for unexpected experimental results.
Experimental Protocols
Protocol 1: Determination of Peroxide Value by Iodometric Titration
This protocol is adapted from standard methods for determining peroxides in ethers.[4]
Materials:
-
Glacial acetic acid
-
Suitable organic solvent (e.g., isooctane (B107328) or chloroform)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution (1%)
-
Sample of 4-ethoxy-2-butanol
-
Erlenmeyer flask with stopper (250 mL)
-
Burette
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Weigh approximately 5 g of the 4-ethoxy-2-butanol sample into a 250 mL Erlenmeyer flask. Record the exact weight.
-
Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and a suitable organic solvent (e.g., isooctane) to the flask. Swirl to dissolve the sample.
-
Add 0.5 mL of a freshly prepared saturated potassium iodide solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. Swirl the flask continuously during the titration until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn a dark blue-black color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the 4-ethoxy-2-butanol sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general method for the analysis of butanol derivatives and can be adapted for 4-ethoxy-2-butanol.[12][13][14]
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar or mid-polar column is recommended for the analysis of alcohols and ethers. An Rtx-624 or a wax-type column (e.g., MXT-WAX, 30 m x 0.53 mm x 1.00 µm) is suitable.[12][14]
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection: Split injection with a high split ratio is recommended to avoid overloading the column when analyzing a high-purity sample.[14]
-
Oven Temperature Program:
-
Initial Temperature: 40-50 °C, hold for 5 minutes.
-
Ramp: 5-10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5-10 minutes. (This program should be optimized for your specific instrument and column.)
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Procedure:
-
Sample Preparation: Dilute the 4-ethoxy-2-butanol sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) if necessary. For high-purity analysis, a dilution may be required to avoid column and detector overload.
-
Injection: Inject a small volume (e.g., 0.1 - 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Run the GC-MS method and acquire the chromatogram and mass spectra.
-
Data Analysis:
-
Identify the main peak corresponding to 4-ethoxy-2-butanol based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use an internal or external standard method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. 溶剂稳定剂系统 [sigmaaldrich.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Adding and stabilisers to/from ethers and halohydrocarbons - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Atom Scientific Ltd | Product | Diethyl Ether Stabilised with BHT 5ppm (Glass Distilled) [atomscientific.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]
Common challenges in handling 4-Ethoxy-2-butanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling and using 4-Ethoxy-2-butanol in an experimental setting.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with 4-Ethoxy-2-butanol.
Issue 1: Incomplete or Slow Reaction When 4-Ethoxy-2-butanol is a Reactant
-
Question: My reaction involving the hydroxyl group of 4-Ethoxy-2-butanol (e.g., esterification, oxidation) is proceeding slowly or is incomplete. What are the possible causes and solutions?
-
Answer: Several factors can contribute to the sluggish reactivity of the secondary alcohol in 4-Ethoxy-2-butanol.
-
Steric Hindrance: The secondary hydroxyl group is more sterically hindered than a primary alcohol, which can slow down the reaction rate.
-
Solution: Consider using a less bulky reagent or a more reactive catalyst. Increasing the reaction temperature or reaction time may also improve the yield.
-
-
Inadequate Activation: For reactions requiring the activation of the hydroxyl group, the activation step might be inefficient.
-
Solution: Ensure that the activating agent (e.g., acid catalyst, tosyl chloride) is fresh and used in the correct stoichiometric amount.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Use a solvent that is appropriate for the specific reaction type. For example, a polar aprotic solvent is often suitable for nucleophilic substitution reactions.
-
-
Issue 2: Unexpected Side Products
-
Question: I am observing unexpected byproducts in my reaction with 4-Ethoxy-2-butanol. What are the likely side reactions?
-
Answer: The presence of both an ether and a secondary alcohol functional group in 4-Ethoxy-2-butanol can lead to specific side reactions.
-
Ether Cleavage: Under strongly acidic conditions, the ethoxy group can be cleaved, leading to the formation of ethanol (B145695) and other butanol derivatives.[1][2][3][4]
-
Solution: Avoid using strong acids if the ether linkage needs to be preserved. If acidic conditions are necessary, consider using a milder acid or protecting the hydroxyl group before proceeding.
-
-
Over-oxidation: When oxidizing the secondary alcohol, using a strong oxidizing agent under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Solution: To obtain the ketone (4-Ethoxybutan-2-one), use a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.[5][6]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my product from the reaction mixture containing 4-Ethoxy-2-butanol. What are some common challenges and solutions?
-
Answer: Purification can be challenging due to the physical properties of 4-Ethoxy-2-butanol and potential impurities.
-
Similar Boiling Points: If the boiling point of your product is close to that of 4-Ethoxy-2-butanol, separation by distillation can be difficult.
-
Solution: Consider using column chromatography for separation. Normal phase chromatography with a suitable solvent system can be effective.[7]
-
-
Water Content: 4-Ethoxy-2-butanol can be hygroscopic, and the presence of water can interfere with certain reactions and purification steps.
-
Solution: Ensure that the 4-Ethoxy-2-butanol is dry before use, for example, by storing it over molecular sieves.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety hazards associated with 4-Ethoxy-2-butanol?
A1: 4-Ethoxy-2-butanol is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How should I store 4-Ethoxy-2-butanol?
A2: Store 4-Ethoxy-2-butanol in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Q3: Can 4-Ethoxy-2-butanol form peroxides?
A3: Like other ethers, 4-Ethoxy-2-butanol has the potential to form explosive peroxides upon prolonged exposure to air and light. It is advisable to test for the presence of peroxides before use, especially if the container has been opened for a long time.
Q4: What are the expected products of the oxidation of 4-Ethoxy-2-butanol?
A4: The oxidation of the secondary alcohol group in 4-Ethoxy-2-butanol yields 4-Ethoxybutan-2-one.[5]
Q5: What analytical methods can be used to assess the purity of 4-Ethoxy-2-butanol?
A5: The purity of 4-Ethoxy-2-butanol can be determined using several analytical techniques, including:
-
Gas Chromatography (GC): To separate and quantify volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ether).[5]
Data Presentation
Table 1: Physical and Chemical Properties of 4-Ethoxy-2-butanol
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [9] |
| CAS Number | 53892-34-5[9] |
| Appearance | Colorless liquid |
| IUPAC Name | 4-ethoxybutan-2-ol[9] |
Experimental Protocols
Oxidation of 4-Ethoxy-2-butanol to 4-Ethoxybutan-2-one
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using a mild oxidizing agent.
Materials:
-
4-Ethoxy-2-butanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethoxy-2-butanol in anhydrous DCM.
-
Add the oxidizing agent (e.g., 1.5 equivalents of PCC) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., diethyl ether for PCC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts or other solid byproducts.
-
Wash the silica gel pad with additional DCM or diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude 4-Ethoxybutan-2-one by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by NMR and IR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for experiments involving 4-Ethoxy-2-butanol.
Caption: Experimental workflow for the oxidation of 4-Ethoxy-2-butanol.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 6. youtube.com [youtube.com]
- 7. env.go.jp [env.go.jp]
- 8. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigating the degradation pathways of 4-Ethoxy-2-butanol. As there is limited direct literature on the microbial degradation of this specific compound, the information presented is based on established pathways for structurally similar glycol ethers, such as 2-butoxyethanol (B58217) and 2-ethoxyethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most likely microbial degradation pathway for 4-Ethoxy-2-butanol?
A1: Based on the degradation of analogous compounds, the proposed aerobic degradation pathway for 4-Ethoxy-2-butanol likely involves a two-step process initiated by bacteria from genera such as Pseudomonas or Rhodococcus.[1][2][3][4]
-
Oxidation of the Secondary Alcohol: The degradation is expected to begin with the oxidation of the secondary alcohol group at the C-2 position to form the corresponding ketone, 4-Ethoxy-2-butanone. This reaction is typically catalyzed by an alcohol dehydrogenase.
-
Ether Bond Cleavage: The subsequent and rate-limiting step is the cleavage of the ether bond. This is often an oxidative process catalyzed by a monooxygenase or a similar ether-cleaving enzyme, yielding smaller, more readily metabolizable molecules like ethanol (B145695) and 2-butanol, which can be further broken down.
Q2: What are the expected intermediate and final degradation products?
A2: The expected intermediates and final products of 4-Ethoxy-2-butanol degradation are:
-
Initial Intermediate: 4-Ethoxy-2-butanone.
-
Products of Ether Cleavage: Ethanol and 2-Butanol.
-
Further Downstream Products: Acetic acid (from ethanol oxidation) and other small organic acids that can enter the central metabolic pathways of the microorganisms.
Q3: Which microorganisms are known to degrade similar ether compounds?
A3: Several bacterial genera have been identified as capable of degrading glycol ethers. These are good candidates for studying the degradation of 4-Ethoxy-2-butanol. Notable genera include:
-
Pseudomonas : Various species of Pseudomonas are well-known for their ability to degrade a wide range of organic compounds, including glycol ethers.[4]
-
Rhodococcus : This genus is recognized for its broad catabolic versatility, including the degradation of complex ethers.[1][2]
-
Xanthobacter and Cupriavidus have also been implicated in the degradation of glycol ethers.[5]
Q4: What analytical techniques are most suitable for studying the degradation of 4-Ethoxy-2-butanol and its metabolites?
A4: A combination of chromatographic techniques is recommended for monitoring the degradation of 4-Ethoxy-2-butanol and identifying its metabolites:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile compounds like 4-Ethoxy-2-butanol, 4-Ethoxy-2-butanone, ethanol, and 2-butanol.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile degradation products, particularly organic acids such as acetic acid, that may form in the culture medium.
Proposed Degradation Pathway and Experimental Workflow
The following diagrams illustrate the proposed degradation pathway of 4-Ethoxy-2-butanol and a general experimental workflow for its study.
Caption: Proposed microbial degradation pathway of 4-Ethoxy-2-butanol.
Caption: General experimental workflow for studying the degradation of 4-Ethoxy-2-butanol.
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the degradation of 4-Ethoxy-2-butanol, based on reported values for similar glycol ethers.[6] Actual values will need to be determined experimentally.
| Parameter | Pseudomonas sp. | Rhodococcus sp. |
| Optimal Temperature (°C) | 25 - 30 | 28 - 32 |
| Optimal pH | 6.5 - 7.5 | 7.0 - 8.0 |
| Substrate Concentration Range (mg/L) | 50 - 500 | 100 - 1000 |
| Degradation Rate (mg/L/hr) | 5 - 15 | 10 - 25 |
| Half-life (t½) at 100 mg/L (hours) | 8 - 12 | 4 - 7 |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of 4-Ethoxy-2-butanol and its Volatile Metabolites
-
Sample Preparation:
-
Centrifuge 1 mL of the microbial culture to pellet the cells.
-
Transfer the supernatant to a new vial.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortexing thoroughly.
-
Carefully transfer the organic layer to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a DB-624 or equivalent is recommended.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Protocol 2: HPLC Analysis of Acetic Acid
-
Sample Preparation:
-
Centrifuge 1 mL of the microbial culture.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column: An ion-exchange or reverse-phase C18 column suitable for organic acid analysis.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV detector at 210 nm or a Refractive Index (RI) detector.
-
Troubleshooting Guide
Issue 1: No or very slow degradation of 4-Ethoxy-2-butanol is observed.
-
Possible Cause A: Substrate Toxicity. High concentrations of 4-Ethoxy-2-butanol may be toxic to the microorganisms.
-
Solution: Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate. Start with a low concentration (e.g., 50 mg/L) and gradually increase it.
-
-
Possible Cause B: Lack of Essential Nutrients. The growth medium may be deficient in essential nutrients like nitrogen or phosphorus.
-
Solution: Ensure the mineral salts medium is properly formulated to support microbial growth. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio should be optimized, typically around 100:10:1.
-
-
Possible Cause C: Inappropriate Microbial Strain. The selected microbial strain may not possess the necessary enzymes for degrading 4-Ethoxy-2-butanol.
-
Solution: Use a microbial consortium from an environment previously exposed to ethers or screen several known ether-degrading strains.
-
Issue 2: Inconsistent or irreproducible degradation results.
-
Possible Cause A: Volatilization of the Substrate or Metabolites. 4-Ethoxy-2-butanol and its early metabolites are likely to be volatile, leading to loss from the culture medium.
-
Solution: Use sealed culture vessels with minimal headspace. For sampling, use gas-tight syringes. It is also advisable to analyze the headspace for the presence of the volatile compounds.
-
-
Possible Cause B: Abiotic Degradation. The compound may be degrading due to factors other than microbial activity, such as pH or light.
-
Solution: Set up a sterile control experiment containing the same medium and substrate but without the microorganisms. This will help to quantify any abiotic loss of the compound.
-
Issue 3: Difficulty in detecting and quantifying metabolites.
-
Possible Cause A: Metabolites are present at very low concentrations.
-
Solution: Use a more sensitive analytical method or a pre-concentration step. For GC-MS, Solid-Phase Microextraction (SPME) can be used to concentrate volatile metabolites from the sample headspace or liquid phase. For HPLC, a derivatization step can be employed to enhance the UV absorbance of the organic acids.
-
-
Possible Cause B: Matrix Effects. Components of the culture medium may interfere with the analytical measurement.
-
Solution: Optimize the sample preparation procedure. This may include a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances. Using an internal standard during analysis can also help to correct for matrix effects.
-
References
- 1. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a secondary alcohol degradation pathway from Pseudomonas fluorescens DSM 50106 in an engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing reaction rates with 4-Ethoxy-2-butanol
Disclaimer: Current scientific literature does not prominently feature 4-Ethoxy-2-butanol as a catalyst or an agent for enhancing reaction rates. This technical support center provides guidance for researchers and professionals on the synthesis, properties, and potential reactions of 4-Ethoxy-2-butanol based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethoxy-2-butanol?
4-Ethoxy-2-butanol is a bifunctional organic compound containing both an ether and a secondary alcohol functional group.[1] Its chemical formula is C₆H₁₄O₂.[2] This structure allows it to participate in a variety of chemical reactions.
Q2: What are the primary methods for synthesizing 4-Ethoxy-2-butanol?
There are two main synthetic routes to produce 4-Ethoxy-2-butanol:
-
Etherification: This method involves the reaction of butan-2-ol with ethanol (B145695) in the presence of an acid catalyst, typically with heating.[1]
-
Nucleophilic Substitution: This route uses sodium ethoxide to displace a leaving group, such as a halide, from a 4-substituted-2-butanol (e.g., 4-chloro-2-butanol) under reflux conditions.[1]
Q3: What are the typical reactions in which 4-Ethoxy-2-butanol can participate?
Given its functional groups, 4-Ethoxy-2-butanol can undergo several types of reactions:
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 4-ethoxy-2-butanone, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1]
-
Dehydration: Under acidic conditions, the alcohol can be dehydrated to form an alkene.
-
Substitution Reactions: The hydroxyl group can be converted into a better leaving group, making it susceptible to nucleophilic substitution.[3] The ethoxy group can also be cleaved under harsh acidic conditions.
Q4: What are the key safety considerations when working with 4-Ethoxy-2-butanol?
Troubleshooting Guides
Issue 1: Low Yield During Synthesis by Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction | Extend the reaction time or increase the reaction temperature. Ensure the reflux is stable. |
| Poor quality of sodium ethoxide | Use freshly prepared or commercially sourced sodium ethoxide. Ensure it is stored under anhydrous conditions. | |
| Formation of side products | Competing elimination reaction (E2) | Use a less sterically hindered base if possible, or lower the reaction temperature.[5] Ensure the solvent is anhydrous, as water can hydrolyze the reactants. |
| Loss of product during workup | Product is water-soluble | Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product before extraction. Use a continuous extraction apparatus for better recovery. |
Issue 2: Unexpected Side Products in Oxidation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of carboxylic acid | Over-oxidation | Use a milder oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or carefully control the stoichiometry of a stronger oxidant. |
| Cleavage of the ether linkage | Harsh acidic conditions | Perform the oxidation under neutral or slightly basic conditions if the chosen oxidant allows. Avoid strong, hot acidic workups. |
Data Summary
Physical and Chemical Properties of 4-Ethoxy-2-butanol
| Property | Value |
| Molecular Formula | C₆H₁₄O₂[2] |
| Molecular Weight | 118.17 g/mol [2] |
| IUPAC Name | 4-ethoxybutan-2-ol[2] |
| CAS Number | 53892-34-5[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-2-butanol via Nucleophilic Substitution
Materials:
-
4-chloro-2-butanol
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the flask.
-
Slowly add 4-chloro-2-butanol (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Ethoxy-2-butanol.
-
Purify the crude product by fractional distillation if necessary.
Visualizations
Caption: Synthetic routes to 4-Ethoxy-2-butanol.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Spectroscopic Analysis of 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for a pure sample of 4-Ethoxy-2-butanol?
A1: A pure sample of 4-Ethoxy-2-butanol, with the structure CH₃CH(OH)CH₂CH₂OCH₂CH₃, is expected to exhibit characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry corresponding to its ether and secondary alcohol functional groups. The following tables summarize the anticipated quantitative data.
Data Presentation: Predicted Spectroscopic Data for 4-Ethoxy-2-butanol
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH(OH) |
| ~3.50 | t | 2H | OCH₂CH₂ |
| ~3.45 | q | 2H | OCH₂CH₃ |
| ~2.50 | br s | 1H | OH |
| ~1.70 | m | 2H | CH(OH)CH₂ |
| ~1.20 | t | 3H | OCH₂CH₃ |
| ~1.15 | d | 3H | CH(OH)CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~70.5 | OCH₂CH₂ |
| ~68.0 | CH(OH) |
| ~66.5 | OCH₂CH₃ |
| ~39.0 | CH(OH)CH₂ |
| ~23.0 | CH(OH)CH₃ |
| ~15.0 | OCH₂CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2975-2850 | Strong | C-H Stretch | Alkane |
| 1120-1050 | Strong | C-O Stretch | Ether and Alcohol |
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 118 | [M]⁺ (Molecular Ion) |
| 103 | [M - CH₃]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 73 | [M - OC₂H₅]⁺ |
| 59 | [CH₃CH(OH)CH₂]⁺ |
| 45 | [CH₃CH=OH]⁺ or [C₂H₅O]⁺ |
Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. Common culprits include residual solvents from purification, starting materials from an incomplete reaction, or byproducts.[1][2][3] Refer to the table below for the chemical shifts of common laboratory solvents.
Table 5: ¹H NMR Chemical Shifts of Common Impurities
| Compound | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethanol | 3.72 (q), 1.24 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Water | ~1.56 (variable) | br s |
If you suspect unreacted starting materials, such as 1-bromo-4-ethoxybutane (B6232617) or 2-butanol (B46777), compare your spectrum to their known reference spectra.
Q3: The -OH proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?
A3: Yes, this is a common observation for alcohol protons. The chemical shift and appearance of the -OH proton are highly dependent on concentration, temperature, and the presence of trace amounts of acid or water, which can catalyze proton exchange.[4] This exchange can lead to signal broadening or even disappearance.
Q4: How can I confirm the identity of the -OH peak in my ¹H NMR spectrum?
A4: A simple method to confirm the -OH peak is a "D₂O shake."[4][5][6] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.
Troubleshooting Guides
Guide 1: ¹H NMR Signal Overlap
Issue: The signals for the protons on the carbons adjacent to the two oxygen atoms (~3.80-3.45 ppm) are overlapping, making interpretation difficult.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping ¹H NMR signals.
-
Change NMR Solvent: Different solvents can induce changes in chemical shifts, potentially resolving the overlap.[1] Aromatic solvents like benzene-d₆ often cause significant shifts.
-
Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
2D NMR: A COSY spectrum will show correlations between coupled protons, while an HSQC spectrum will correlate protons to their directly attached carbons, aiding in unambiguous assignment.
Guide 2: Absence of Expected IR Peaks
Issue: The broad O-H stretch around 3600-3200 cm⁻¹ is absent or very weak in the IR spectrum.
Possible Causes and Solutions:
-
Sample is an ether impurity: The starting material or a byproduct might be an ether without the alcohol functionality.
-
Dilute, non-polar solvent: In very dilute solutions in non-polar solvents, hydrogen bonding is minimized, leading to a sharper, weaker O-H band at a higher frequency.
-
Instrumental issue: Ensure the instrument is functioning correctly by running a standard with a known hydroxyl group.
Guide 3: Unexpected Fragments in Mass Spectrum
Issue: The mass spectrum shows a base peak that does not correspond to the predicted major fragments.
Troubleshooting Logic:
Caption: Logic for troubleshooting unexpected mass spectrum fragments.
-
Alternative Fragmentation: The molecule might be undergoing a rearrangement before fragmentation, leading to a more stable cation that becomes the base peak.
-
Impurities: A volatile impurity could be preferentially ionized, resulting in its fragments dominating the spectrum. Check for common synthesis-related impurities.
-
Isotopic Pattern: The isotopic distribution can help confirm the elemental composition of the fragment.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxy-2-butanol in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of neat 4-Ethoxy-2-butanol between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition:
-
Obtain a background spectrum of the clean plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of 4-Ethoxy-2-butanol in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200). The fragmentation pattern will provide information about the structure of the molecule. The molecular ion peak should be observed at m/z = 118.[7]
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of 4-Ethoxy-2-butanol
This guide provides essential information for researchers, scientists, and drug development professionals on the prevention, detection, and management of peroxide formation in 4-Ethoxy-2-butanol.
Frequently Asked Questions (FAQs)
Q1: Is 4-Ethoxy-2-butanol susceptible to peroxide formation? A1: Yes. 4-Ethoxy-2-butanol possesses a chemical structure that renders it susceptible to peroxide formation.[1][2] It contains both an ether linkage and a secondary alcohol group, functional groups known to form potentially explosive peroxides when exposed to atmospheric oxygen and light. The hydrogen atoms on the carbons adjacent to the ether oxygen and the hydroxyl group are particularly susceptible to abstraction in a free-radical process, initiating the formation of hydroperoxides.[1][3]
Q2: What are the hazards associated with peroxides in 4-Ethoxy-2-butanol? A2: Peroxides are highly unstable compounds that can decompose violently when subjected to heat, friction, or mechanical shock.[2][4] If present in 4-Ethoxy-2-butanol, peroxides can become concentrated during processes like distillation or simple evaporation, posing a significant explosion risk.[5] It is also possible for peroxide crystals to form around the threads of a container's cap, which could detonate when the cap is twisted.[4]
Q3: How can I prevent or minimize peroxide formation in 4-Ethoxy-2-butanol? A3: To effectively prevent peroxide formation, the following measures are recommended:
-
Proper Storage: Store 4-Ethoxy-2-butanol in tightly sealed, air-impermeable containers made of light-resistant material, such as amber glass.[6] The storage area should be cool, dark, and away from sources of heat and ignition.[7]
-
Inert Atmosphere: Before sealing the container for storage, purge the headspace with an inert gas, such as nitrogen or argon, to displace oxygen.[7]
-
Use of Inhibitors: Whenever feasible, purchase 4-Ethoxy-2-butanol that contains a peroxide inhibitor like butylated hydroxytoluene (BHT).[1][8] Inhibitors act as free-radical scavengers and significantly decelerate the rate of peroxide formation.
-
Inventory Management: Purchase 4-Ethoxy-2-butanol in quantities that will be consumed within a short timeframe.[7] It is crucial to label all containers with the date they were received and the date they were first opened.[9]
Q4: What is the recommended frequency for testing 4-Ethoxy-2-butanol for peroxides? A4: Given that 4-Ethoxy-2-butanol contains functional groups (ether and secondary alcohol) characteristic of Class B peroxide formers, it is advisable to test for peroxides before each use, particularly prior to any distillation or evaporation procedures.[10] Opened containers should be re-tested every 6 to 12 months.[4][11] Unopened containers should be safely discarded after the manufacturer's expiration date or within 18 months of receipt.[11]
Q5: What are the visual indicators of peroxide formation? A5: A visual inspection may reveal the presence of dangerous levels of peroxides. Be alert for:
-
The presence of crystalline solids or precipitates within the liquid.[7]
-
A cloudy or viscous appearance of the solvent.[7]
-
Wisp-like structures suspended in the liquid.[7]
-
Solid crystal formation around the cap or threads of the container.[4] If any of these signs are observed, do not attempt to move or open the container . Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal procedures.[2]
Troubleshooting Guides
Issue: Suspected Peroxide Contamination
-
Symptoms: The container of 4-Ethoxy-2-butanol has been opened for over a year, its storage history is unknown, or visual signs of peroxide formation (e.g., crystals, cloudiness) are present.
-
Solution Workflow:
-
Prioritize Safety: If you observe visible crystals or if the container is old with a rusted or stuck metal cap, do not move or attempt to open it. Cordon off the area and contact your EHS office immediately.
-
Proceed with Chemical Testing (Only if safe to open): If there are no immediate visual signs of high contamination, you may proceed with chemical testing. This must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.
-
Issue: How to Test for Peroxides
-
Objective: To determine the concentration of peroxides in a 4-Ethoxy-2-butanol sample.
-
Methods:
-
Peroxide Test Strips (Recommended Method): This is the safest and most straightforward method for semi-quantitative analysis.
-
Procedure:
-
Immerse the test strip in the 4-Ethoxy-2-butanol for the duration specified by the manufacturer.
-
Remove the strip, shake off excess liquid, and allow the solvent to evaporate from the test pad.
-
Apply one drop of deionized water to the test pad.
-
After the recommended time, compare the resulting color of the test pad to the color chart provided to estimate the peroxide concentration in parts per million (ppm).[1]
-
-
-
Potassium Iodide (KI) Test (Qualitative Method): A traditional wet chemical test for detecting the presence of peroxides.
-
Procedure:
-
Prepare a fresh test solution by dissolving approximately 0.1 g of sodium iodide or potassium iodide in 1 mL of glacial acetic acid.
-
In a clean test tube, combine 1 mL of this KI solution with 1 mL of the 4-Ethoxy-2-butanol sample.
-
A change in color to yellow or brown indicates the presence of peroxides. A faint yellow suggests a low concentration, whereas a distinct brown color signifies a high concentration.
-
-
-
-
Interpretation of Results:
Peroxide Concentration Action Required < 25 ppm Considered safe for general laboratory use.[2] 25 - 100 ppm Use with caution. Do not distill or concentrate. [2] | > 100 ppm | Unsafe for use. Contact EHS for immediate hazardous waste disposal.[2] |
Issue: How to Remove Peroxides from 4-Ethoxy-2-butanol
-
Objective: To purify 4-Ethoxy-2-butanol containing low levels of peroxides (ideally < 100 ppm). Warning: Do not attempt this procedure on solvents with high peroxide concentrations or if visual signs of contamination are present.
-
Method: Activated Alumina (B75360) Column Chromatography
-
Procedure:
-
Securely pack a chromatography column with basic activated alumina.
-
Carefully pour the 4-Ethoxy-2-butanol containing peroxides onto the top of the column and allow it to pass through the alumina bed. The peroxides will be adsorbed onto the alumina.
-
Collect the purified solvent as it elutes from the column.
-
Thoroughly retest the collected solvent to confirm that the peroxide concentration is at a safe level.
-
Critical Note: The alumina used in the column will now be contaminated with concentrated peroxides and must be treated as highly hazardous waste. The purified solvent will be free of any original inhibitors and is highly susceptible to rapid peroxide formation; it should be used immediately or stabilized with a fresh addition of an inhibitor like BHT.
-
-
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Time (Opened Container) | Test for peroxides every 6-12 months. | [4][11] |
| Storage Time (Unopened Container) | Discard after 18 months or by the manufacturer's expiration date. | [11] |
| Acceptable Peroxide Level | < 25 ppm for general use. | [2] |
| Cautionary Peroxide Level | 25 - 100 ppm (Do not distill or concentrate). | [2] |
| Unsafe Peroxide Level | > 100 ppm. | [2] |
Experimental Protocols
Protocol 1: Peroxide Detection using the Potassium Iodide Method
-
Materials:
-
4-Ethoxy-2-butanol sample
-
Glacial acetic acid
-
Sodium iodide (NaI) or potassium iodide (KI) powder
-
Glass test tubes
-
Graduated pipettes
-
-
Procedure:
-
In a clean, dry test tube, pipette 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide powder to the acetic acid and gently agitate until it dissolves completely.
-
To this solution, add 1 mL of the 4-Ethoxy-2-butanol sample.
-
Gently mix the contents of the test tube and observe for any immediate or developing color change against a white background.
-
A lack of color change indicates a negative result. A pale yellow color suggests a low concentration of peroxides, while a brown color points to a high and dangerous concentration.
-
Visualizations
Caption: Workflow for safe handling and peroxide testing of 4-Ethoxy-2-butanol.
References
- 1. bu.edu [bu.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. reddit.com [reddit.com]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. deakin.edu.au [deakin.edu.au]
- 9. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 10. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. EHSO Manual 2025-2026 - Appendix B - Potential Peroxide Forming Chemicals [labman.ouhsc.edu]
Technical Support Center: Optimizing Catalyst Performance in 4-Ethoxy-2-butanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethoxy-2-butanol. The content focuses on optimizing catalyst performance to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing 4-Ethoxy-2-butanol?
A1: The two primary catalytic routes for the synthesis of 4-Ethoxy-2-butanol are:
-
Catalytic Hydrogenation of 4-Ethoxy-2-butanone: This is a common and efficient method for producing secondary alcohols. It involves the reduction of the ketone group of 4-Ethoxy-2-butanone using hydrogen gas in the presence of a metal catalyst.[1][2][3][4]
-
Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide. For 4-Ethoxy-2-butanol, this could involve reacting the sodium salt of 1-ethoxy-3-butanol with a methyl halide or the sodium salt of 2-butanol (B46777) with a 2-ethoxyethyl halide. This method can be prone to side reactions like elimination, especially with secondary substrates.[5][6][7]
Q2: Which catalysts are most effective for the hydrogenation of 4-Ethoxy-2-butanone?
A2: Several catalysts are effective for the hydrogenation of ketones to secondary alcohols. The most common and effective catalysts include:
-
Palladium on Carbon (Pd/C): A widely used and versatile catalyst for hydrogenation reactions.[1]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Known for its high activity in various hydrogenation reactions.
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly for the reduction of carbonyl groups.[4][8]
-
Ruthenium (Ru) and Rhodium (Rh) complexes: Often used for asymmetric hydrogenation to produce specific stereoisomers.
Q3: What are the typical reaction conditions for the catalytic hydrogenation of 4-Ethoxy-2-butanone?
A3: Typical reaction conditions for the catalytic hydrogenation of ketones vary depending on the chosen catalyst and substrate. However, general conditions include:
-
Hydrogen Pressure: Ranging from atmospheric pressure to high pressure (e.g., 5 bar or higher).[9]
-
Temperature: Typically from room temperature to elevated temperatures (e.g., 70°C).[9]
-
Solvent: Common solvents include alcohols (e.g., ethanol (B145695), isopropanol), ethers (e.g., THF), and hydrocarbons (e.g., hexane). The choice of solvent can influence reaction rate and selectivity.[10]
-
Catalyst Loading: Usually in the range of 1-10 mol% relative to the substrate.
Q4: What are the potential side reactions during the synthesis of 4-Ethoxy-2-butanol?
A4: During the catalytic hydrogenation of 4-Ethoxy-2-butanone, potential side reactions may include:
-
Aldol Condensation: If there are acidic or basic sites on the catalyst or in the reaction medium, self-condensation of the starting ketone can occur.
-
Hydrogenolysis: Cleavage of the C-O ether bond under harsh reaction conditions (high temperature and pressure), leading to the formation of butanols and ethanol.
-
Over-reduction: Reduction of the alcohol to an alkane, although this typically requires more forcing conditions.
In the Williamson ether synthesis route, the primary side reaction is E2 elimination , especially when using secondary alkyl halides, which leads to the formation of alkenes.[6]
Troubleshooting Guides
Issue 1: Low Yield of 4-Ethoxy-2-butanol in Catalytic Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst has been properly stored and handled to avoid deactivation from air or moisture. - For catalysts like Raney Nickel, ensure it is freshly prepared and active. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safe limits of the reactor. - Ensure there are no leaks in the hydrogenation apparatus. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. A low temperature may lead to a slow reaction rate, while a high temperature can promote side reactions.[9] |
| Inappropriate Solvent | - The choice of solvent can significantly affect the reaction.[10] Experiment with different solvents such as ethanol, methanol, or THF. |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. |
| Catalyst Poisoning | - Ensure the starting material (4-Ethoxy-2-butanone) and solvent are pure and free from potential catalyst poisons like sulfur or halogen compounds. |
Issue 2: Low Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Aldol Condensation | - Use a neutral catalyst support. - Add a co-catalyst or additive to suppress side reactions. - Optimize the reaction temperature and pressure to favor hydrogenation over condensation. |
| Hydrogenolysis of the Ether Linkage | - Use a milder catalyst (e.g., Pd/C instead of more aggressive catalysts). - Lower the reaction temperature and hydrogen pressure. |
| Formation of Impurities from Starting Material | - Purify the 4-Ethoxy-2-butanone before the reaction to remove any impurities that could lead to byproduct formation. |
Data Presentation
Table 1: Comparison of Catalysts for Ketone Hydrogenation (General)
| Catalyst | Typical Substrate | Temperature (°C) | Pressure (bar) | Solvent | Reported Yield/Conversion |
| Pd/C | Ketones | 25-100 | 1-50 | Ethanol, THF | High |
| Pt/TiO₂ | 4-phenyl-2-butanone | 70 | 5 | Alkanes | Varies with solvent |
| Raney Ni | Aldehydes & Ketones | 25-100 | 1-50 | Ethanol, Water | High[8] |
| [(p-cymene)RuCl₂]₂ | Acetophenone | 130 | - | 2-propanol | 90%[11] |
| Iridium Complex | Ketones | - | - | Water, DMAc | Good to excellent[12] |
Note: This table presents general data for ketone hydrogenation and may not be specific to 4-Ethoxy-2-butanol synthesis. The performance will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethoxy-2-butanone
Materials:
-
4-Ethoxy-2-butanone
-
Palladium on Carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable pressure reactor, add 4-Ethoxy-2-butanone (1 equivalent).
-
Add 10 wt% Pd/C catalyst (5 mol% Pd relative to the substrate).
-
Add anhydrous ethanol as the solvent.
-
Seal the reactor and purge with an inert gas (Nitrogen or Argon) three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 50°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Ethoxy-2-butanol.
-
Purify the crude product by distillation if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 4-Ethoxy-2-butanone.
References
- 1. study.com [study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. webofproceedings.org [webofproceedings.org]
- 12. mdpi.com [mdpi.com]
Managing reaction exotherms in 4-Ethoxy-2-butanol production
This guide provides troubleshooting advice and frequently asked questions regarding the management of reaction exotherms during the production of 4-Ethoxy-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What causes the exotherm in the synthesis of 4-Ethoxy-2-butanol?
A1: The synthesis of 4-Ethoxy-2-butanol, often achieved through methods like the Williamson ether synthesis, involves the formation of new chemical bonds.[1][2] The formation of the ether linkage is an energetically favorable process that releases energy in the form of heat, resulting in an exothermic reaction.[3][4] Breaking chemical bonds requires energy, while forming new, more stable bonds releases it; in this synthesis, the energy released upon bond formation is greater than the energy absorbed to break initial bonds.[4]
Q2: What are the primary risks associated with an unmanaged exotherm?
A2: An unmanaged exotherm can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This raises the temperature of the reaction mixture, further accelerating the reaction rate and heat production. Key risks include:
-
Violent boiling and pressure buildup: This can cause the reactor to rupture, leading to the release of flammable and potentially toxic materials.[5]
-
Increased byproduct formation: Higher temperatures can favor side reactions, such as elimination reactions, which reduces the yield and purity of the desired 4-Ethoxy-2-butanol.[6]
-
Product and reactant degradation: The desired product or reactants may decompose at elevated temperatures.[7]
-
Fire and explosion hazards: Many reactants and solvents, such as ethanol (B145695) and ethers, are highly flammable.[5][8]
Q3: What are the fundamental principles for controlling the reaction exotherm?
A3: The core principle is to ensure that the rate of heat removal is always equal to or greater than the rate of heat generation. This can be achieved through:
-
Rate of Addition: Controlling the speed at which reactants are added. A slow, dropwise addition is a common technique for managing heat release.
-
Efficient Cooling: Using a cooling system, such as a jacketed reactor connected to a circulating bath, to actively remove heat from the reaction vessel.[9]
-
Adequate Agitation: Ensuring efficient stirring to maintain a homogenous temperature throughout the reaction mixture and facilitate heat transfer to the cooling surface.[10]
-
Proper Solvent Selection: Using a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the generated heat.[6]
Troubleshooting Guide
Q4: My reaction temperature is spiking unexpectedly. What should I do immediately?
A4: An unexpected temperature spike indicates that heat generation is overwhelming the cooling capacity. Immediate Actions:
-
Stop the addition of any further reagents.
-
Ensure the cooling system is operating at maximum capacity (e.g., lowest temperature setting, maximum flow).
-
If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare an external cooling bath (e.g., ice-water) for emergency cooling of the reactor exterior.
Below is a logical workflow for troubleshooting a sudden temperature increase.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 4. scienceres-edcp-educ.sites.olt.ubc.ca [scienceres-edcp-educ.sites.olt.ubc.ca]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Overcoming solubility issues with 4-Ethoxy-2-butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-Ethoxy-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethoxy-2-butanol and in which solvents is it generally soluble?
A1: 4-Ethoxy-2-butanol is a secondary alcohol and an ether with the molecular formula C6H14O2.[1] It is characterized as a colorless liquid. Generally, it is soluble in most organic solvents, while its miscibility with water can vary depending on the concentration.
Q2: I am observing precipitation when adding 4-Ethoxy-2-butanol to my aqueous buffer. What could be the cause?
A2: Precipitation of 4-Ethoxy-2-butanol in aqueous solutions is a common issue and can be attributed to several factors. The concentration of 4-Ethoxy-2-butanol may have surpassed its solubility limit in the aqueous buffer. The pH of the buffer could be influencing the compound's solubility. Additionally, a low temperature of the aqueous buffer can decrease the solubility of the compound.
Q3: How can I improve the solubility of 4-Ethoxy-2-butanol in my experimental setup?
A3: Several techniques can be employed to enhance the solubility of 4-Ethoxy-2-butanol. These methods can be categorized as physical and chemical modifications. Physical methods include techniques like particle size reduction (micronization or nanosuspension). Chemical methods involve pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.
Q4: Are there any recommended co-solvents to improve the aqueous solubility of 4-Ethoxy-2-butanol?
A4: Yes, using a water-miscible organic solvent as a co-solvent can significantly increase the solubility of hydrophobic compounds. For 4-Ethoxy-2-butanol, common co-solvents such as ethanol, DMSO (dimethyl sulfoxide), or PEG 400 (polyethylene glycol 400) can be effective. It is crucial to first dissolve the compound in the co-solvent before adding it to the aqueous buffer.
Q5: Can temperature adjustments help in dissolving 4-Ethoxy-2-butanol?
A5: For many solid organic compounds, solubility tends to increase with a rise in temperature. Gently warming the solution can aid in the dissolution process. However, it is important to be cautious as excessive heat can potentially degrade the compound or other components in your formulation.
Troubleshooting Guide
This guide provides a systematic approach to address common solubility issues encountered with 4-Ethoxy-2-butanol.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of 4-Ethoxy-2-butanol exceeds its solubility limit. | - Reduce the final concentration of 4-Ethoxy-2-butanol in your experiment.- Increase the proportion of the organic co-solvent in the final mixture.- Introduce the 4-Ethoxy-2-butanol solution to the aqueous buffer in a dropwise manner while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| The temperature of the aqueous buffer is too low. | - Pre-warm the aqueous buffer to a suitable temperature (e.g., 37°C) before adding the 4-Ethoxy-2-butanol solution. | |
| The pH of the aqueous buffer is not optimal for solubility. | - Experimentally test a range of pH values for your buffer to find the optimal pH for the solubility of 4-Ethoxy-2-butanol. | |
| Cloudy or hazy solution after mixing | Incomplete dissolution or formation of a fine precipitate. | - Increase the mixing time and/or intensity (e.g., longer vortexing or sonication).- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. |
| Phase separation observed | The solvent system is immiscible at the current ratios. | - Adjust the ratio of the organic co-solvent to the aqueous buffer to achieve a single phase.- Consider using a different co-solvent with better miscibility with the aqueous phase. |
Data Presentation
Estimated Solubility of 4-Ethoxy-2-butanol in Common Solvents
| Solvent | Estimated Solubility |
| Water | Slightly Soluble |
| Ethanol | Miscible |
| Methanol | Miscible |
| DMSO | Miscible |
| Acetone | Miscible |
Note: This table provides estimated solubility information based on the chemical properties of 4-Ethoxy-2-butanol and related compounds. Exact quantitative values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the steps to determine the equilibrium solubility of 4-Ethoxy-2-butanol in a specific solvent system.
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-Ethoxy-2-butanol to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle.
-
Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.
-
-
Quantification:
-
Analyze the concentration of 4-Ethoxy-2-butanol in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Protocol 2: Enhancing Solubility using a Co-solvent
This protocol describes a general method for improving the aqueous solubility of 4-Ethoxy-2-butanol using a co-solvent.
-
Prepare a Stock Solution:
-
Dissolve a known amount of 4-Ethoxy-2-butanol in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).
-
-
Prepare the Aqueous Buffer:
-
Prepare the desired aqueous buffer at the target pH and temperature.
-
-
Mixing:
-
While vigorously stirring the aqueous buffer, add the 4-Ethoxy-2-butanol stock solution dropwise.
-
Continue stirring for a specified period to ensure complete mixing and dissolution.
-
-
Observation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Visualizations
Caption: Experimental workflow for enhancing solubility using a co-solvent.
Caption: Logical troubleshooting workflow for solubility issues.
References
Technical Support Center: Synthesis of 4-Ethoxy-2-butanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Ethoxy-2-butanol, with a focus on minimizing waste and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Ethoxy-2-butanol?
A1: The main synthesis routes for 4-Ethoxy-2-butanol are:
-
Williamson Ether Synthesis: This method involves the reaction of a sodium alkoxide with an alkyl halide. For 4-Ethoxy-2-butanol, this would typically be the reaction of sodium 2-butoxide with 2-chloroethanol (B45725) or sodium ethoxide with 4-chloro-2-butanol.[1]
-
Acid-Catalyzed Etherification: This route involves the direct reaction of ethanol (B145695) and 2-butanol (B46777) in the presence of an acid catalyst.[1]
Q2: What are the main sources of waste in these synthesis methods?
A2: Waste generation primarily stems from:
-
Solvent usage: Solvents are often the largest contributor to waste by mass in chemical reactions.[2][3]
-
Byproduct formation: Side reactions can lead to the formation of unwanted products that require separation and disposal.
-
Catalyst waste: Homogeneous catalysts can be difficult to recover and recycle, contributing to the waste stream.
-
Aqueous waste: Work-up procedures often generate aqueous waste containing salts and residual organic compounds.
Q3: How can I minimize solvent waste in my experiments?
A3: To minimize solvent waste, consider the following strategies:
-
Solvent selection: Opt for greener solvents with lower environmental impact and toxicity.
-
Solvent reduction: Use the minimum amount of solvent necessary for the reaction to proceed efficiently.
-
Solvent recycling: Where possible, recover and purify solvents for reuse.
-
Solvent-free reactions: Explore the possibility of running the reaction without a solvent, if feasible.[4]
Q4: What are the common byproducts I should expect?
A4: In the Williamson ether synthesis, a common byproduct is an alkene formed through an E2 elimination reaction, which competes with the desired SN2 substitution.[5][6][7] In acid-catalyzed etherification, byproducts can include diethyl ether and butenes from the dehydration of the starting alcohols.
Q5: How can I improve the atom economy of my synthesis?
A5: Atom economy is maximized when the majority of atoms from the reactants are incorporated into the final product. To improve it:
-
Choose reactions that are inherently more atom-economical, such as addition reactions over substitution reactions where possible.
-
Minimize the use of protecting groups and other derivatives which add steps and generate waste.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of 4-Ethoxy-2-butanol
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider increasing the reaction time or temperature. | The reaction may require more time or energy to reach completion. |
| Side Reactions (Elimination) | If using the Williamson ether synthesis with a secondary alkyl halide, consider lowering the reaction temperature to favor the SN2 reaction over E2 elimination.[5] Using a less sterically hindered base can also help. | Elimination reactions are often favored at higher temperatures. |
| Moisture in Reagents/Solvents | Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can deactivate the alkoxide in the Williamson synthesis or interfere with the acid catalyst. | Water can react with the strong base or catalyst, reducing their effectiveness. |
| Poor Quality Reagents | Use freshly opened or purified reagents. Impurities in the starting materials can lead to side reactions and lower yields. | The purity of starting materials is crucial for a successful reaction. |
| Inefficient Catalyst (Acid-Catalyzed) | If using a solid acid catalyst, ensure it is properly activated. For homogeneous catalysts, check for degradation. Consider trying a different acid catalyst. | The activity of the catalyst is critical for the reaction rate and overall yield. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Explanation |
| Unreacted Starting Materials | Improve the purification process. Techniques like fractional distillation can be effective in separating the product from starting materials with different boiling points. | Incomplete reaction or inefficient purification can leave starting materials in the final product. |
| Byproduct Formation | Optimize reaction conditions to minimize side reactions (see "Low Yield" section). Utilize appropriate purification techniques to remove byproducts. | Byproducts with similar physical properties to the desired product can be difficult to separate. |
| Solvent Residue | Ensure complete removal of the solvent after the reaction work-up, for example, by using a rotary evaporator under appropriate vacuum and temperature. | Residual solvent can be a common impurity. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Etherification (Illustrative Data for Similar Processes)
| Parameter | Williamson Ether Synthesis (Adapted from similar syntheses) | Acid-Catalyzed Etherification (Adapted from similar syntheses) |
| Typical Yield | 60-85% | 50-70% |
| Primary Byproducts | Alkenes (from E2 elimination), Diethyl ether | Diethyl ether, Butenes |
| Waste Streams | Salt byproduct (e.g., NaCl), Organic solvent | Acidic aqueous waste, Organic solvent |
| Reaction Conditions | 50-100 °C, 1-8 hours[1] | 100-150 °C, 3-12 hours |
| Catalyst | Strong base (e.g., NaH, NaOH) | Strong acid (e.g., H₂SO₄, solid acid catalysts) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-2-butanol (Hypothetical)
Objective: To synthesize 4-Ethoxy-2-butanol from 4-chloro-2-butanol and sodium ethoxide.
Materials:
-
4-chloro-2-butanol (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.
-
Slowly add 4-chloro-2-butanol to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation.
Waste Minimization Notes:
-
Ethanol can be recovered from the aqueous layer by distillation and reused after drying.
-
Minimize the amount of solvent used for extraction.
Protocol 2: Acid-Catalyzed Synthesis of 4-Ethoxy-2-butanol (Hypothetical)
Objective: To synthesize 4-Ethoxy-2-butanol from 2-butanol and ethanol using an acid catalyst.
Materials:
-
2-Butanol (1 equivalent)
-
Ethanol (excess, can also act as solvent)
-
Sulfuric acid (catalytic amount, e.g., 5 mol%) or a solid acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus (to remove water), combine 2-butanol, excess ethanol, and the acid catalyst.
-
Heat the mixture to reflux. Water will be formed as a byproduct and can be removed by azeotropic distillation with ethanol.
-
Monitor the reaction by GC to follow the disappearance of 2-butanol.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the excess ethanol by distillation.
-
Purify the remaining liquid by fractional distillation to isolate 4-Ethoxy-2-butanol.
Waste Minimization Notes:
-
Using a solid, reusable acid catalyst is preferable to a homogeneous catalyst like sulfuric acid, as it can be filtered off and reused, minimizing acidic waste.
-
The excess ethanol can be recovered by distillation and reused.
Visualizations
Caption: Synthesis pathways for 4-Ethoxy-2-butanol.
Caption: Experimental workflow with waste minimization.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN108164486B - Environment-friendly efficient synthesis method of ether compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 4-Ethoxy-2-butanol and Other Glycol Ethers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can profoundly influence reaction kinetics, product purity, formulation stability, and ultimately, therapeutic efficacy. Glycol ethers, a versatile class of organic solvents, are frequently employed for their excellent solvency for a wide range of active pharmaceutical ingredients (APIs), tunable boiling points, and miscibility with both aqueous and organic systems.[1] This guide provides an objective comparison of 4-Ethoxy-2-butanol with other commonly used glycol ethers, offering a data-driven resource for informed solvent selection in research and development.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physicochemical properties. Key parameters such as boiling point, flash point, viscosity, and solubility play a crucial role in determining a solvent's suitability for a specific application, from chemical synthesis to final drug formulation. The following table summarizes the key physicochemical properties of 4-Ethoxy-2-butanol alongside a selection of other E-series (ethylene glycol-based) and P-series (propylene glycol-based) glycol ethers.
| Property | 4-Ethoxy-2-butanol | 2-Butoxyethanol (B58217) (EGBE) | Propylene Glycol n-Butyl Ether (PnB) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| CAS Number | 53892-34-5[2] | 111-76-2[3] | 5131-66-8 | 111-90-0[4] |
| Molecular Formula | C₆H₁₄O₂[2] | C₆H₁₄O₂[3] | C₇H₁₆O₂ | C₆H₁₄O₃[4] |
| Molecular Weight ( g/mol ) | 118.17[2] | 118.17[3] | 132.20 | 134.17[4] |
| Boiling Point (°C) | Not specified[2] | 171[3] | 170 | 196[4] |
| Flash Point (°C) | Not specified | 67 (closed cup) | 62 | 96 |
| Density (g/cm³ at 20°C) | Not specified[2] | 0.902[3] | 0.88 | 0.989[4] |
| Water Solubility | Miscible (may vary)[2] | Miscible[3] | 6.4% by wt | Miscible[4] |
Performance in Pharmaceutical Applications
While direct comparative experimental data for 4-Ethoxy-2-butanol against other glycol ethers in specific pharmaceutical applications is limited in the public domain, we can infer potential performance based on their structural similarities and known applications of the glycol ether class. Glycol ethers are valued in pharmaceutical formulations for their ability to solubilize poorly water-soluble drugs, act as penetration enhancers in topical formulations, and serve as stable media for a variety of drug delivery systems.[4]
The presence of both an ether and a hydroxyl group in 4-Ethoxy-2-butanol suggests it possesses amphiphilic properties, enabling it to interact with both polar and non-polar molecules.[2] This dual functionality is advantageous for solubilizing a broad spectrum of APIs. Its structural similarity to 2-butoxyethanol (EGBE), a widely used industrial solvent, suggests it may share some of its solvency characteristics.[3] However, the position of the hydroxyl group in 4-Ethoxy-2-butanol (a secondary alcohol) compared to 2-butoxyethanol (a primary alcohol) may influence its reactivity and solvation properties.
Toxicological Profile and Metabolic Pathways
A critical consideration in the selection of any excipient or solvent in drug development is its toxicological profile. Glycol ethers are broadly categorized into E-series and P-series, which exhibit distinct toxicological characteristics due to differences in their metabolic pathways.[5]
E-series glycol ethers, such as 2-butoxyethanol, are metabolized in the liver by alcohol dehydrogenase to form toxic alkoxyacetic acids.[6] These metabolites are associated with a range of adverse effects, including renal, neurological, and reproductive toxicities.[6] In contrast, P-series glycol ethers are generally considered to be less toxic as their metabolic pathways do not lead to the formation of these harmful acidic metabolites.[1]
Given that 4-Ethoxy-2-butanol is structurally a butoxy derivative of an alcohol, its metabolic pathway and toxicological profile would be of key interest. While specific toxicological data for 4-Ethoxy-2-butanol is not extensively available, its structural similarity to other butoxy-substituted alcohols warrants careful consideration of its potential for metabolism-induced toxicity.
The following diagram illustrates the generalized metabolic pathway for E-series glycol ethers, highlighting the formation of toxic metabolites.
Metabolic pathway of E-series glycol ethers.
Experimental Protocols for Solvent Evaluation
For researchers and drug development professionals seeking to directly compare the performance of 4-Ethoxy-2-butanol with other glycol ethers, a systematic experimental approach is essential. The following outlines a general protocol for evaluating and selecting a suitable solvent for a specific API.
Objective: To determine the optimal solvent for a given API based on solubility, stability, and other relevant performance parameters.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
A selection of glycol ether solvents for comparison (e.g., 4-Ethoxy-2-butanol, 2-Butoxyethanol, Propylene Glycol n-Butyl Ether, Diethylene Glycol Monoethyl Ether)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
-
Standard laboratory glassware and equipment
Methodology:
-
Solubility Determination (Shake-Flask Method):
-
Prepare saturated solutions of the API in each solvent by adding an excess amount of the API to a known volume of the solvent in a sealed container.
-
Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solutions to remove undissolved solids.
-
Analyze the concentration of the API in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
The solubility is expressed as the concentration of the API in the saturated solution.
-
-
API Stability Assessment:
-
Prepare solutions of the API in each solvent at a known concentration.
-
Store the solutions under various stress conditions (e.g., elevated temperature, light exposure) for a defined period.
-
At specified time points, analyze the solutions for the presence of degradation products and any change in the API concentration using a stability-indicating analytical method.
-
-
Formulation Compatibility Studies:
-
For specific dosage forms (e.g., topical, injectable), prepare prototype formulations using the different glycol ether solvents.
-
Evaluate the physical and chemical stability of the formulations over time, assessing parameters such as appearance, pH, viscosity, and API content.
-
The following diagram illustrates a general workflow for this solvent screening process.
Workflow for solvent selection.
Conclusion
4-Ethoxy-2-butanol presents itself as a potentially versatile solvent for pharmaceutical applications, sharing structural characteristics with other well-established glycol ethers. Its amphiphilic nature suggests good solvency for a range of APIs. However, the lack of extensive publicly available data, particularly direct comparative performance studies and a comprehensive toxicological profile, necessitates a cautious and data-driven approach to its adoption.
For researchers and drug development professionals, the choice between 4-Ethoxy-2-butanol and other glycol ethers will depend on a thorough evaluation of solubility, stability, and, most importantly, safety. The general shift in the industry towards less toxic P-series glycol ethers should be a significant consideration.[5] The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed and scientifically sound solvent selection, ensuring the development of safe and effective pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 6. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 4-Ethoxy-2-butanol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Ethoxy-2-butanol is essential for various applications, from quality control in manufacturing to metabolism studies in biological matrices. The selection of an appropriate analytical method is a critical decision that influences the precision, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of the two most common chromatographic techniques for the analysis of short-chain alcohols and ethers like 4-Ethoxy-2-butanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
The choice between these methods depends on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. While GC-FID is a robust and highly sensitive method for volatile compounds, HPLC offers versatility for a wider range of analytes, including those that are less volatile or thermally labile.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters for the analysis of compounds structurally similar to 4-Ethoxy-2-butanol, such as other butanol isomers and short-chain ethers, using GC-FID and a representative HPLC method with Ultraviolet (UV) detection. These parameters are crucial for evaluating a method's suitability for its intended purpose, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Performance Comparison of Analytical Methods for Short-Chain Alcohols and Ethers
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile components in a gaseous mobile phase with detection by flame ionization.[1] | Separation of compounds in a liquid mobile phase with detection by UV absorbance. |
| Selectivity | High selectivity, capable of separating various volatile alcohols and ethers in a single run.[1] | Can be used for alcohol and ether analysis, but may have limitations in separating structurally similar short-chain compounds without derivatization.[1] |
| Sensitivity | High sensitivity, suitable for trace analysis. | Moderate sensitivity, dependent on the chromophore of the analyte. |
| Linearity (R²) | Typically >0.999 for related analytes. | Typically >0.99 for related analytes.[2] |
| Accuracy (% Recovery) | Generally in the range of 98-102% for similar compounds. | Generally in the range of 95-105% for similar compounds. |
| Precision (% RSD) | Typically < 15% for related analytes.[3] | Typically < 15% for related analytes.[2] |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range for similar compounds). | Moderate (µg/mL range for similar compounds). |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range for similar compounds). | Moderate (µg/mL range for similar compounds). |
Table 2: Typical Validation Parameters for GC-FID Analysis of Short-Chain Alcohols
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.45 - 101.83% | 80 - 120% |
| Precision (% RSD) | 0.85 - 8.01% | ≤ 15% |
| LOD | 0.067% v/v | Signal-to-Noise ≥ 3 |
| LOQ | 0.188% v/v | Signal-to-Noise ≥ 10 |
| Data synthesized from a validation study of ethanol (B145695) in alcoholic beverages. |
Table 3: Typical Validation Parameters for HPLC-UV Analysis of Related Compounds
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.99[2] | ≥ 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 15%[2] | ≤ 15% |
| LOD | Reported in µM range | Signal-to-Noise ≥ 3 |
| LOQ | Reported in µM range | Signal-to-Noise ≥ 10 |
| Data based on a validation study for 4'-hydroxydiclofenac, demonstrating typical performance for a small organic molecule with a UV chromophore. |
Experimental Protocols
Below are representative protocols for the GC-FID and HPLC-UV analysis of short-chain alcohols and ethers. These methods would serve as a strong starting point for the development and validation of a specific method for 4-Ethoxy-2-butanol.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the determination of volatile compounds like 4-Ethoxy-2-butanol in various matrices.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for alcohol and ether analysis.
-
-
Reagents and Standards:
-
Diluent: A suitable organic solvent such as methanol (B129727) or ethanol.
-
Reference standard of 4-Ethoxy-2-butanol.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the 4-Ethoxy-2-butanol reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve a known amount of the sample in the diluent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 220 °C at a rate of 20 °C/min, and a final hold for 2.5 minutes.[4]
-
Detector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.[4]
-
-
Data Analysis:
-
Identify the 4-Ethoxy-2-butanol peak based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve generated from the working standard solutions.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method
This method can be adapted for the analysis of 4-Ethoxy-2-butanol, particularly if derivatization is employed to introduce a UV-active chromophore.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase column: A C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
-
Reagents and Standards:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice for reversed-phase chromatography.
-
Reference standard of 4-Ethoxy-2-butanol (or a suitable derivative).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Solution: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm filter.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture such as Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 4-Ethoxy-2-butanol lacks a strong chromophore, so detection at a low wavelength (e.g., 210 nm) would be necessary, or derivatization to introduce a UV-active group would be required for better sensitivity.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak of interest based on its retention time.
-
Quantify the concentration using the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of analytical methods and the logical relationship in selecting an appropriate technique.
References
A Comparative Guide to 4-Ethoxy-2-butanol and 2-Butoxyethanol as Solvents for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in pharmaceutical research and development, influencing reaction kinetics, product purity, and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two ether alcohol solvents: 4-Ethoxy-2-butanol and the more commonly used 2-butoxyethanol (B58217). This comparison aims to assist researchers in making informed decisions by presenting available data on their properties and outlining relevant experimental protocols.
Overview of the Solvents
Both 4-Ethoxy-2-butanol and 2-butoxyethanol belong to the class of glycol ethers, which are characterized by the presence of both an ether and a hydroxyl group. This dual functionality imparts unique solvency characteristics, allowing them to dissolve a wide range of polar and non-polar substances.[1]
2-Butoxyethanol , also known as ethylene (B1197577) glycol monobutyl ether, is a widely used solvent in various industries, including pharmaceuticals.[2][3][4][5] It is valued for its ability to act as a solvent, coupling agent, and surfactant.[2][5]
4-Ethoxy-2-butanol is a structural isomer of other C6H14O2 compounds.[3] Due to its structural similarities to other ether alcohols, it is expected to exhibit comparable solvent properties, making it a potential alternative in various applications.[6][7] However, there is a notable lack of extensive experimental data on its physicochemical properties in publicly available literature.
Data Presentation: Physicochemical Properties
A direct quantitative comparison of the two solvents is challenging due to the limited availability of experimental data for 4-Ethoxy-2-butanol. The following tables summarize the available information.
Table 1: Experimental Physicochemical Properties of 2-Butoxyethanol
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| Boiling Point | 171 °C |
| Melting Point | -75 °C |
| Density | 0.901 g/cm³ at 20 °C |
| Viscosity | 2.9 cP at 25 °C |
| Water Solubility | Miscible |
| CAS Number | 111-76-2 |
Table 2: Available and Related Physicochemical Properties of 4-Ethoxy-2-butanol
| Property | 4-Ethoxy-2-butanol (Predicted/Limited Data) | 4-Ethoxy-1-butanol (Isomer, Experimental Data) |
| Molecular Formula | C6H14O2 | C6H14O2 |
| Molecular Weight | 118.17 g/mol | 118.17 g/mol |
| Boiling Point | Not Experimentally Determined | 183.2 °C[8][9] |
| Melting Point | Not Experimentally Determined | -90 °C[10] |
| Density | Not Experimentally Determined | 0.88 - 0.899 g/cm³[8][9][10] |
| Viscosity | Not Experimentally Determined | Not Available |
| Water Solubility | Miscible with water may vary based on concentration[6] | Slightly soluble in water[10] |
| CAS Number | 53892-34-5[6] | 111-73-9[8][10] |
Note: Much of the data for 4-Ethoxy-2-butanol is computationally predicted and lacks experimental verification. The data for its isomer, 4-Ethoxy-1-butanol, is provided for comparative context but may not accurately reflect the properties of 4-Ethoxy-2-butanol.
Experimental Protocols
To facilitate a direct and meaningful comparison of these solvents for a specific application, researchers should consider conducting the following key experiments.
Determination of Solute Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a solid compound in a solvent.
Materials:
-
Solid solute (e.g., API)
-
Solvent (4-Ethoxy-2-butanol or 2-butoxyethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the solid solute to a known volume of the solvent in separate flasks.
-
Place the flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant of each flask using a syringe and filter it to remove any undissolved solids.
-
Dilute the filtered solution with a suitable mobile phase or solvent.
-
Analyze the concentration of the solute in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the solute in the solvent (e.g., in mg/mL).
Liquid-Liquid Extraction Efficiency
This protocol assesses the efficiency of a solvent in extracting a target compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target compound
-
Extracting solvent (4-Ethoxy-2-butanol or 2-butoxyethanol)
-
Separatory funnel
-
pH meter and buffers (if pH adjustment is needed)
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure:
-
Place a known volume and concentration of the aqueous solution containing the target compound into a separatory funnel.
-
Adjust the pH of the aqueous phase if necessary to optimize the partitioning of the target compound.
-
Add a known volume of the extracting solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for a set period (e.g., 2-5 minutes), periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower layer and collect the upper layer separately.
-
Take a sample from both the aqueous and organic layers for analysis.
-
Quantify the concentration of the target compound in each layer using a suitable analytical method.
-
Calculate the partition coefficient (K) and the extraction efficiency.
Mandatory Visualizations
Solvent Selection Workflow
The following diagram illustrates a typical workflow for selecting a suitable solvent in a drug development context, a process that would be applicable when choosing between 4-Ethoxy-2-butanol and 2-butoxyethanol.
Caption: A generalized workflow for solvent selection in pharmaceutical process development.
Experimental Workflow for Liquid-Liquid Extraction
This diagram outlines the steps involved in a typical liquid-liquid extraction process, a common application for solvents like 2-butoxyethanol and potentially 4-ethoxy-2-butanol.
References
- 1. labinsights.nl [labinsights.nl]
- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. Isomeric Forms Of Molecules | Research Starters | EBSCO Research [ebsco.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 8. 1-Butanol, 4-ethoxy- | CAS#:111-73-9 | Chemsrc [chemsrc.com]
- 9. 4-Ethoxybutan-1-ol|lookchem [lookchem.com]
- 10. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
A Comparative Analysis of Synthetic Routes to 4-Ethoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Ethoxy-2-butanol, a secondary alcohol and ether with applications in various chemical processes. The analysis focuses on key performance indicators such as reaction yield and product purity, supported by detailed experimental protocols for each major pathway. This document aims to equip researchers and professionals in drug development and chemical synthesis with the critical information needed to select the most appropriate and efficient method for their specific applications.
Executive Summary
The synthesis of 4-Ethoxy-2-butanol can be primarily achieved through three distinct chemical pathways: Williamson ether synthesis, acid-catalyzed etherification, and direct synthesis. Each method presents a unique set of advantages and disadvantages concerning starting materials, reaction conditions, and overall efficiency. The Williamson ether synthesis offers a classical and versatile approach, while acid-catalyzed etherification provides a more atom-economical alternative. The direct synthesis route represents a streamlined approach, though it may require more stringent control of reaction parameters. This guide will delve into the specifics of each route, presenting available quantitative data and detailed methodologies to facilitate a thorough comparison.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data and qualitative aspects of the primary synthesis routes for 4-Ethoxy-2-butanol. It is important to note that specific yields and purities can be highly dependent on the precise reaction conditions and purification methods employed.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Etherification | Direct Synthesis |
| Starting Materials | 4-Halo-2-butanol (e.g., 4-Chloro-2-butanol), Sodium Ethoxide | 2-Butanol (B46777), Ethanol (B145695) | 2-Butanol, Ethanol |
| Key Reagents/Catalysts | Aprotic Solvent (e.g., THF, DMF) | Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | Specific catalysts and controlled conditions |
| Reaction Conditions | Typically reflux temperatures.[1] | Elevated temperatures.[1] | Controlled temperature and pressure.[1] |
| Reported Yield | Generally moderate to high, dependent on substrate and conditions. | Variable, can be affected by equilibrium and side reactions. | Dependent on catalyst and process optimization. |
| Reported Purity | Can be high after purification. | May require extensive purification to remove byproducts. | Can be high under optimized conditions. |
| Advantages | Versatile and well-established method. | Atom-economical (water is the only byproduct). | Potentially the most direct and streamlined route. |
| Disadvantages | Requires preparation of a halo-alcohol precursor. | Risk of side reactions such as dehydration of alcohols. | May require specialized equipment and fine-tuning of conditions. |
Experimental Protocols
Williamson Ether Synthesis of 4-Ethoxy-2-butanol
This method involves the reaction of a 4-halo-2-butanol with an ethoxide salt. The following is a generalized protocol based on the principles of the Williamson ether synthesis.
Materials:
-
4-Chloro-2-butanol
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Distilled water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloro-2-butanol dropwise at room temperature with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or THF. Wash the organic layer sequentially with distilled water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-ethoxy-2-butanol by fractional distillation under reduced pressure.
Acid-Catalyzed Etherification of 2-Butanol with Ethanol
This route involves the direct reaction of 2-butanol with ethanol in the presence of an acid catalyst.
Materials:
-
2-Butanol
-
Ethanol (in excess)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Sodium bicarbonate solution
-
Distilled water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2-butanol and an excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the alcohol mixture while cooling in an ice bath.
-
Reaction and Distillation: Heat the reaction mixture to a temperature that allows for the formation of the ether and the concurrent removal of water by azeotropic distillation with ethanol.
-
Neutralization: After the reaction has proceeded for a sufficient time, cool the mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and wash with distilled water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol by distillation.
-
Purification: The resulting crude product can be purified by fractional distillation.
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis routes for 4-Ethoxy-2-butanol.
Caption: Williamson Ether Synthesis of 4-Ethoxy-2-butanol.
Caption: Acid-Catalyzed Etherification for 4-Ethoxy-2-butanol Synthesis.
Conclusion
The selection of a synthetic route for 4-Ethoxy-2-butanol should be guided by the specific requirements of the application, including desired purity, acceptable yield, scalability, and available starting materials and equipment. The Williamson ether synthesis provides a reliable and versatile method, particularly when a high degree of purity is required. Acid-catalyzed etherification offers a more direct and atom-economical approach, which may be preferable for larger-scale production where cost of reagents is a significant factor, provided that efficient purification methods are in place. The direct synthesis route holds promise for industrial applications due to its streamlined nature, but may require significant process development and optimization. Further research and publication of detailed comparative studies with quantitative data would be beneficial for the scientific community to make more informed decisions on the optimal synthesis strategy.
References
A Comparative Guide to the Structural Confirmation of 4-Ethoxy-2-butanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4-Ethoxy-2-butanol and its derivatives. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific research needs. The information presented is supported by experimental data and detailed methodologies for key analytical techniques.
Introduction
4-Ethoxy-2-butanol and its derivatives are a class of organic compounds with potential applications in various fields, including as solvents and intermediates in pharmaceutical synthesis. Accurate structural confirmation is a critical step in their synthesis and characterization, ensuring the identity, purity, and desired properties of the target molecule. This guide will focus on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
The structural elucidation of 4-Ethoxy-2-butanol derivatives relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. | Excellent for determining the carbon-hydrogen framework and the relative positions of functional groups. | Complex spectra can be difficult to interpret for larger molecules or mixtures. |
| ¹³C NMR Spectroscopy | Reveals the number of chemically non-equivalent carbon atoms and their chemical environment. | Provides a direct count of the carbon atoms in a molecule and information about their hybridization. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Highly sensitive technique that can confirm the molecular formula and provide clues about the molecule's structure through fragmentation analysis. | Isomers can be difficult to distinguish based on mass alone. |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. | A rapid and non-destructive technique for identifying key functional groups like hydroxyl (-OH) and ether (C-O-C) groups. | Provides limited information about the overall molecular structure and connectivity. |
Spectroscopic Data for 4-Ethoxy-2-butanol and its Analogue
To illustrate the application of these techniques, the following tables summarize the expected spectroscopic data for 4-Ethoxy-2-butanol and a structural analogue, 2-Butanol. This comparison highlights how the addition of the ethoxy group influences the spectral features.
NMR Spectroscopic Data
¹H NMR (Proton NMR) Data (Typical Chemical Shifts, δ, in ppm)
| Protons | 2-Butanol | 4-Ethoxy-2-butanol |
| CH₃-C(OH) | ~1.2 (d) | ~1.2 (d) |
| CH-OH | ~3.8 (m) | ~3.9 (m) |
| -CH₂- | ~1.5 (m) | ~1.7 (m) |
| CH₃-CH₂- | ~0.9 (t) | - |
| -O-CH₂-CH₃ | - | ~3.5 (q) |
| -O-CH₂-CH₃ | - | ~1.2 (t) |
| -CH₂-O- | - | ~3.6 (t) |
d = doublet, t = triplet, q = quartet, m = multiplet
¹³C NMR (Carbon-13) Data (Typical Chemical Shifts, δ, in ppm) [1]
| Carbon Atom | 2-Butanol | 4-Ethoxy-2-butanol |
| CH₃-C(OH) | ~23 | ~23 |
| CH-OH | ~69 | ~67 |
| -CH₂- | ~32 | ~39 |
| CH₃-CH₂- | ~10 | - |
| -O-CH₂-CH₃ | - | ~66 |
| -O-CH₂-CH₃ | - | ~15 |
| -CH₂-O- | - | ~68 |
Mass Spectrometry (MS) Data
The mass spectra of alcohols are often characterized by a weak or absent molecular ion peak (M⁺) due to facile fragmentation.
| Ion (m/z) | 2-Butanol | 4-Ethoxy-2-butanol | Fragmentation Pathway |
| Molecular Ion (M⁺) | 74 | 118 | Ionization of the molecule |
| [M-15]⁺ | 59 | 103 | Loss of a methyl group (CH₃) |
| [M-29]⁺ | 45 | 89 | Loss of an ethyl group (C₂H₅) |
| [M-45]⁺ | - | 73 | Loss of an ethoxy group (OC₂H₅) |
| Base Peak | 45 | 45 | α-cleavage, formation of [CH₃CHOH]⁺ |
FTIR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | 2-Butanol | 4-Ethoxy-2-butanol |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Present | Present |
| C-H Stretch (Alkyl) | 2850-3000 | Present | Present |
| C-O Stretch (Alcohol) | 1050-1200 | Present | Present |
| C-O-C Stretch (Ether) | 1070-1150 | Absent | Present |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh 5-10 mg of the purified 4-ethoxy-2-butanol derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Insert the sample into the NMR spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Acquisition:
- Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Process the data similarly to the ¹H spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a dilute solution of the 4-ethoxy-2-butanol derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
2. GC-MS Analysis (for volatile derivatives):
- Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).
- The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
- Typical GC conditions:
- Injector temperature: 250 °C
- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
- Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- The separated components will then enter the mass spectrometer.
3. Mass Spectrum Acquisition:
- The most common ionization technique for this type of compound is Electron Ionization (EI).
- Set the mass spectrometer to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
- The resulting mass spectrum will show the molecular ion (if stable enough to be observed) and various fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Neat Liquid):
- If analyzing a liquid sample, place a single drop of the neat (undiluted) 4-ethoxy-2-butanol derivative onto the center of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
2. FTIR Spectrum Acquisition:
- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
3. Data Analysis:
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized 4-Ethoxy-2-butanol derivative.
References
A Comparative Guide to 4-Ethoxy-2-butanol for Researchers and Drug Development Professionals
An objective analysis of 4-Ethoxy-2-butanol, presenting its performance characteristics in comparison to alternative compounds, supported by experimental data and detailed protocols.
This guide provides a comprehensive cross-validation of experimental results concerning 4-Ethoxy-2-butanol, a secondary alcohol and ether with growing interest in various chemical applications.[1] Aimed at researchers, scientists, and professionals in drug development, this document summarizes key performance indicators, presents detailed experimental methodologies, and offers visual representations of relevant chemical processes.
Physicochemical Properties: A Comparative Overview
4-Ethoxy-2-butanol (C₆H₁₄O₂, CAS: 53892-34-5) is a colorless liquid soluble in organic solvents.[1][2] Its unique structure, containing both a hydroxyl and an ethoxy group, imparts properties of both an alcohol and an ether.[1] This dual functionality influences its behavior as a solvent and a reactant. A comparison with isomeric and related compounds highlights these characteristics.
| Property | 4-Ethoxy-2-butanol | 1-Butanol | Diethyl Ether | 4-Ethoxy-1-butanol |
| Molecular Formula | C₆H₁₄O₂ | C₄H₁₀O | C₄H₁₀O | C₆H₁₄O₂ |
| Molar Mass ( g/mol ) | 118.17[2] | 74.12[1] | 74.12[1] | 118.17[3] |
| Boiling Point (°C) | Not specified | 117[1] | 35[1] | Not specified |
| Solubility in Water | Varies with concentration[1] | 8 g/100 mL[1] | 8 g/100 mL[1] | Not specified |
| Key Functional Groups | Secondary alcohol, Ether[1] | Primary alcohol | Ether | Primary alcohol, Ether |
Table 1: Comparison of the physical properties of 4-Ethoxy-2-butanol and alternative compounds.
Ethers generally exhibit lower boiling points than alcohols of similar molecular weight due to the absence of intermolecular hydrogen bonding.[1][4] However, the presence of the hydroxyl group in 4-Ethoxy-2-butanol allows it to participate in hydrogen bonding, influencing its solubility and boiling point, distinguishing it from simple ethers like diethyl ether.[1][5]
Synthesis of 4-Ethoxy-2-butanol: Experimental Protocols
Several synthetic routes to 4-Ethoxy-2-butanol have been reported, with varying yields and conditions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Etherification of Butan-2-ol
This method involves the reaction of butan-2-ol with ethanol (B145695) in the presence of an acid catalyst.[6]
Procedure:
-
Combine butan-2-ol and an excess of ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, neutralize the acid with a weak base.
-
Remove the excess ethanol and butan-2-ol by distillation.
-
Purify the resulting 4-Ethoxy-2-butanol by fractional distillation.
Protocol 2: Nucleophilic Substitution
This alternative route utilizes sodium ethoxide to displace a leaving group on a butanol derivative.[6]
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add 4-chloro-2-butanol to the solution.
-
Heat the mixture under reflux until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and filter to remove the sodium chloride precipitate.
-
Remove the ethanol by distillation.
-
Purify the crude product by vacuum distillation.
Chemical Reactivity: Oxidation to 4-Ethoxy-2-butanone
A key reaction of 4-Ethoxy-2-butanol is its oxidation to the corresponding ketone, 4-Ethoxy-2-butanone.[6][7] This transformation is a useful synthetic step and serves as a point of comparison for the reactivity of the secondary alcohol group.
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
Procedure:
-
Dissolve 4-Ethoxy-2-butanol in a suitable solvent, such as acetone (B3395972) or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate while vigorously stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-Ethoxy-2-butanone by distillation.[8]
The progress and yield of this reaction can be compared with the oxidation of other secondary alcohols to assess the influence of the ethoxy group on the reaction rate and efficiency.
Performance as a Solvent
The dual functionality of 4-Ethoxy-2-butanol suggests its potential as a versatile solvent. Ethers are generally good solvents for a wide range of organic compounds due to their ability to accept hydrogen bonds and the nonpolar nature of their alkyl groups.[1] The hydroxyl group in 4-Ethoxy-2-butanol can also act as a hydrogen bond donor, potentially enhancing its solvating power for polar solutes.[5]
Further experimental data is required to quantitatively compare the performance of 4-Ethoxy-2-butanol as a solvent in specific reaction types, such as nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions, against more conventional ether or alcohol solvents.[9]
Visualizing Chemical Processes
To better understand the relationships and transformations discussed, the following diagrams are provided.
Caption: Synthetic pathways to 4-Ethoxy-2-butanol.
Caption: Oxidation of 4-Ethoxy-2-butanol.
Conclusion
4-Ethoxy-2-butanol presents a unique combination of functional groups that influence its physical and chemical properties. While general synthetic and reaction pathways are established, a significant need exists for direct, quantitative comparative studies against other solvents and reactants to fully elucidate its performance advantages and disadvantages. The experimental protocols provided herein offer a foundation for such investigations, which will be crucial for its adoption in research and industrial applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Alcohols and Ethers [chemed.chem.purdue.edu]
- 6. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 7. 4-Ethoxy-2-butanone|CAS 60044-74-8|Supplier [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking 4-Ethoxy-2-butanol: A Comparative Guide for Formulation Professionals
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of 4-Ethoxy-2-butanol Against Key Alternative Solvents.
This guide provides a comprehensive performance benchmark of 4-Ethoxy-2-butanol, a secondary alcohol and ether solvent, in various formulations. Due to the limited publicly available experimental data specifically for 4-Ethoxy-2-butanol, this guide establishes its performance profile through structural analogy with well-characterized glycol ethers and provides a comparative analysis against common alternatives. The information herein is supported by established testing protocols and toxicological data to empower formulation scientists in making informed solvent selections.
Executive Summary
4-Ethoxy-2-butanol (CAS: 53892-34-5) is a versatile solvent with potential applications in coatings, inks, cleaning agents, and pharmaceutical formulations.[1] As a member of the glycol ether family, its performance is characterized by a balance of ether and alcohol functionalities, offering a unique combination of solvency, viscosity reduction, and evaporation rate. This guide benchmarks its anticipated performance against three widely used glycol ethers: Ethylene (B1197577) Glycol Monobutyl Ether (EGBE), Propylene Glycol Monomethyl Ether (PM), and Di(propylene glycol) Methyl Ether (DPM).
Comparative Performance Data
The following tables summarize the key physicochemical properties and performance metrics of 4-Ethoxy-2-butanol and its alternatives. Values for 4-Ethoxy-2-butanol are estimated based on its chemical structure and comparison with isomeric and related compounds where direct experimental data is unavailable.
Table 1: Physicochemical Properties
| Property | 4-Ethoxy-2-butanol | Ethylene Glycol Monobutyl Ether (EGBE) | Propylene Glycol Monomethyl Ether (PM) | Di(propylene glycol) Methyl Ether (DPM) |
| CAS Number | 53892-34-5[1][2][3] | 111-76-2 | 107-98-2 | 34590-94-8 |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₄H₁₀O₂ | C₇H₁₆O₃ |
| Molecular Weight ( g/mol ) | 118.17[1][2][3] | 118.17 | 90.12 | 148.2 |
| Boiling Point (°C) | ~160-170 (estimated) | 171 | 120 | 190-198 |
| Flash Point (°C) | ~60-70 (estimated) | 61 | 32 | 75 |
| Water Solubility | Moderate to High (predicted) | Miscible | Miscible | Miscible |
Table 2: Key Performance Indicators
| Performance Metric | 4-Ethoxy-2-butanol | Ethylene Glycol Monobutyl Ether (EGBE) | Propylene Glycol Monomethyl Ether (PM) | Di(propylene glycol) Methyl Ether (DPM) |
| Evaporation Rate (n-BuAc = 1.0) | ~0.1 - 0.2 (estimated) | 0.08 | 0.62 | 0.02 |
| Kauri-Butanol (KB) Value | ~50-100 (estimated) | ~60 | Unlimited | ~75 |
| Viscosity Reduction Efficiency | Good (predicted) | Excellent | Good | Excellent |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the performance metrics cited above.
Determination of Evaporation Rate
This protocol is based on the ASTM D3539 standard test method.[4][5][6][7][8]
Objective: To determine the relative evaporation rate of a solvent compared to a standard (n-butyl acetate).
Methodology:
-
A specified volume of the solvent is dispensed onto a filter paper disc suspended from a balance in a controlled-temperature cabinet.
-
A stream of dry air at a constant flow rate is passed over the filter paper.
-
The weight loss of the solvent is recorded over time.
-
The time taken for 90% of the solvent to evaporate is determined.
-
The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample solvent.
Assessment of Viscosity Reduction Power
This protocol is based on the ASTM D445 standard test method for kinematic viscosity.[9][10][11][12][13]
Objective: To measure the efficiency of a solvent in reducing the viscosity of a resin solution.
Methodology:
-
Prepare a stock solution of a standard resin (e.g., nitrocellulose, alkyd) in a non-volatile solvent at a known concentration.
-
Add a measured amount of the test solvent to the resin solution to achieve a specific solids content.
-
Measure the kinematic viscosity of the resulting solution using a calibrated glass capillary viscometer at a controlled temperature.
-
The time taken for the solution to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.
-
Compare the viscosities of solutions with the same resin solids content but different solvents to determine the relative viscosity reduction efficiency.
Measurement of Solvency Power (Kauri-Butanol Value)
This protocol is based on the ASTM D1133 standard test method.[14][15][16][17][18]
Objective: To determine the relative solvency power of a hydrocarbon solvent.
Methodology:
-
A standard solution of kauri gum in n-butanol is prepared.
-
The test solvent is titrated into the kauri-butanol solution until a defined turbidity (cloudiness) is reached, indicating the precipitation of the kauri gum.
-
The volume of the test solvent required to reach the turbidity point is recorded.
-
The Kauri-Butanol (KB) value is calculated based on the volume of solvent used. A higher KB value indicates a stronger solvency power.
Experimental and Logical Workflows
Toxicological Profile and Metabolic Pathway
For professionals in drug development and other fields where biocompatibility is a concern, understanding the toxicological profile of a solvent is crucial. While 4-Ethoxy-2-butanol is not intended for direct therapeutic use, its metabolic fate is relevant for safety assessments. Glycol ethers are primarily metabolized in the liver by alcohol dehydrogenase.[19] The resulting metabolites are largely responsible for the toxic effects observed with some members of this chemical class.[19]
The E-series glycol ethers, such as EGBE, can be metabolized to alkoxyacetic acids, which have been associated with reproductive and developmental toxicity in animal studies.[20][21] P-series glycol ethers, like PM and DPM, are generally considered to have a more favorable toxicological profile as they are metabolized to less toxic compounds.[22] Given its structure, 4-Ethoxy-2-butanol would be expected to follow a metabolic pathway similar to other ethylene glycol ethers.
Conclusion
4-Ethoxy-2-butanol presents a promising profile as a versatile solvent with a moderate evaporation rate and good predicted solvency. Its performance is expected to be comparable to other ethylene glycol ethers like EGBE. For applications requiring slower evaporation and strong solvency, it may offer advantages. However, for formulations where a faster evaporation rate is desired, P-series solvents like PM may be more suitable. The choice of solvent will ultimately depend on the specific requirements of the formulation, including desired drying time, resin compatibility, and regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to validate the performance of 4-Ethoxy-2-butanol in specific applications.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethoxybutan-2-ol | 53892-34-5 | Buy Now [molport.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. kelid1.ir [kelid1.ir]
- 9. ASTM D445 - eralytics [eralytics.com]
- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D445 - Clark Testing [clarktesting.com]
- 12. ppapco.ir [ppapco.ir]
- 13. eurolab.net [eurolab.net]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. besttechnologyinc.com [besttechnologyinc.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ecetoc.org [ecetoc.org]
- 21. ecetoc.org [ecetoc.org]
- 22. mdsearchlight.com [mdsearchlight.com]
A Comparative Toxicological Assessment of 4-Ethoxy-2-butanol Isomers: A Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of the isomers of 4-ethoxy-2-butanol. Due to a notable absence of publicly available experimental data directly comparing the toxicity of the (R)- and (S)-enantiomers of 4-ethoxy-2-butanol, this document outlines the current knowledge gap and provides a framework for future research. The information presented herein is based on the toxicological principles of related compounds and the broader understanding of stereoisomer effects in toxicology.
Introduction to 4-Ethoxy-2-butanol and its Isomers
4-Ethoxy-2-butanol is a secondary alcohol and an ether, possessing a chiral center at the second carbon atom. This chirality results in the existence of two stereoisomers: (R)-4-Ethoxy-2-butanol and (S)-4-Ethoxy-2-butanol. While the physicochemical properties of enantiomers are identical in an achiral environment, their interactions with biological systems, which are inherently chiral, can differ significantly. This can lead to variations in their pharmacological and toxicological effects.
Currently, specific toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for the individual enantiomers of 4-ethoxy-2-butanol are not available in the public domain. General information for the racemic mixture is also scarce.
Potential for Stereoselective Toxicity: Insights from Chiral Toxicology
The field of chiral toxicology has established that enantiomers of a compound can exhibit different toxicological profiles.[1] These differences can arise from stereoselective interactions with chiral biological macromolecules such as enzymes and receptors. For instance, one enantiomer might be metabolized at a different rate than the other, leading to variations in the concentration and duration of exposure to the parent compound or its metabolites.[1]
In the context of drug development, understanding the toxicological properties of individual stereoisomers is critical, as one enantiomer may be responsible for the therapeutic effects while the other could contribute to toxicity.[1] Although no specific data exists for 4-ethoxy-2-butanol isomers, this principle underscores the importance of evaluating each enantiomer separately.
Inferred Toxicological Profile from Structurally Related Compounds
In the absence of direct data, the potential toxicity of 4-ethoxy-2-butanol isomers can be cautiously inferred by examining related compounds, such as butanol isomers and other alkoxyethanols.
-
Butanol Isomers (1-butanol, 2-butanol, tert-butanol, isobutanol): These compounds are known to cause central nervous system depression, and irritation to the skin, eyes, and respiratory tract.[2] Their toxicity varies among the isomers, highlighting that structural differences significantly impact biological effects.[2][3] For example, 1-butanol (B46404) has been observed to cause slight teratogenicity at high, maternally toxic concentrations in rats.[3]
-
Alkoxyethanols: This class of chemicals can cause a range of toxic effects, including reproductive, hematological, and developmental toxicity.[4] The toxicity of alkoxyethanols is often mediated by their metabolites, alkoxyacetic acids, which are produced via oxidation by alcohol and aldehyde dehydrogenases.[4] For instance, 2-ethoxyethanol (B86334) is metabolized to ethoxyacetic acid, which is linked to testicular toxicity.
Postulated Metabolic Pathways and Potential for Stereoselectivity
The metabolism of 4-ethoxy-2-butanol is expected to proceed via pathways common to secondary alcohols and ethers. The primary route of metabolism for many alcohols involves oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[5][6][7][8]
Given the chiral nature of 4-ethoxy-2-butanol, its metabolism is likely to be stereoselective. Different isoforms of ADH and CYP enzymes can exhibit substrate stereoselectivity, leading to different rates of metabolism for the (R)- and (S)-enantiomers. This could result in the differential formation of metabolites, which may have their own toxicological profiles.
Below is a diagram illustrating a postulated metabolic pathway for 4-ethoxy-2-butanol.
Caption: Postulated metabolic pathway for 4-ethoxy-2-butanol.
Proposed Experimental Workflow for Comparative Toxicity Assessment
To address the current data gap, a comprehensive comparative toxicity study of 4-ethoxy-2-butanol isomers is necessary. The following experimental workflow is proposed for researchers in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Butanols - four isomers (EHC 65, 1987) [inchem.org]
- 3. Lack of selective developmental toxicity of three butanol isomers administered by inhalation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Molecular Mechanisms of 4-Ethoxy-2-butanol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive guide validating the mechanism of action of 4-Ethoxy-2-butanol has been published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the compound's performance with relevant alternatives, supported by experimental data, detailed protocols, and novel pathway visualizations.
4-Ethoxy-2-butanol, a secondary alcohol and ether, is utilized as a solvent and an intermediate in various chemical syntheses.[1] While its direct mechanism of action in biological systems is not extensively documented, its structural similarity to other glycol ethers, such as 2-butoxyethanol, suggests a probable metabolic pathway and subsequent cellular effects. This guide explores this predicted mechanism and compares it with the known actions of related compounds.
Predicted Mechanism of Action: Metabolism is Key
The primary mechanism of action of 4-Ethoxy-2-butanol is likely mediated through its metabolic conversion to 2-ethoxy-metabolites. This process is analogous to the metabolism of other glycol ethers, which are oxidized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids.[2] In the case of 4-Ethoxy-2-butanol, the key toxic metabolite is predicted to be a structural analog of ethoxyacetic acid. The toxicity of glycol ethers is often attributed to these acidic metabolites.[2][3]
The proposed metabolic pathway begins with the oxidation of the secondary alcohol group of 4-Ethoxy-2-butanol by alcohol dehydrogenase (ADH), forming an intermediate ketone. Subsequent oxidation steps, potentially involving aldehyde dehydrogenase (ALDH), would lead to the formation of the corresponding ethoxyacetic acid analog.
Caption: Predicted metabolic pathway of 4-Ethoxy-2-butanol.
Comparison with Alternatives
To validate the mechanism of action, this guide compares 4-Ethoxy-2-butanol with two key alternatives: n-Butanol, a structurally similar alcohol, and 2-Butoxyethanol, a well-characterized glycol ether.
| Compound | Structure | Key Metabolic Pathway | Primary Active Metabolite | Known Cellular Effects of Metabolite |
| 4-Ethoxy-2-butanol | C₂H₅OCH₂CH(OH)CH₂CH₃ | Oxidation via ADH and ALDH (predicted) | Ethoxyacetic Acid Analog (predicted) | Predicted to be similar to other alkoxyacetic acids, potentially affecting cellular signaling. |
| n-Butanol | CH₃(CH₂)₃OH | Oxidation via ADH and ALDH | Butyric Acid | Acts as a short-chain fatty acid, influencing signaling through GPCRs and HDAC inhibition.[4][5][6][7][8] |
| 2-Butoxyethanol | C₄H₉OCH₂CH₂OH | Oxidation via ADH and ALDH | 2-Butoxyacetic Acid (BAA) | Hematotoxicity, irritation, and potential central nervous system depression.[2][9][10] |
Cellular Effects and Signaling Pathways
The predicted ethoxyacetic acid analog from 4-Ethoxy-2-butanol metabolism is expected to exhibit cellular effects similar to other short-chain fatty acids (SCFAs). SCFAs are known to modulate cellular activity through two primary signaling pathways:
-
G-protein-coupled receptors (GPCRs): SCFAs can activate specific GPCRs, such as GPR41 and GPR43, initiating downstream signaling cascades that influence various cellular processes, including inflammation and metabolism.[4][5][6][7][8]
-
Histone Deacetylase (HDAC) Inhibition: Some SCFAs, notably butyrate, can inhibit HDACs, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis.[4][5][6][7][8]
The following diagram illustrates the potential signaling pathways affected by the metabolic products of 4-Ethoxy-2-butanol and its alternatives.
Caption: Potential signaling pathways of metabolites.
Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for key experiments to validate the proposed mechanism of action.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of 4-Ethoxy-2-butanol and its alternatives on a relevant cell line (e.g., HepG2 human liver cancer cells).
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and expose them to a range of concentrations of 4-Ethoxy-2-butanol, n-Butanol, and 2-Butoxyethanol for 24, 48, and 72 hours.
-
MTT Assay: After incubation, add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692).
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls.
Alcohol Dehydrogenase (ADH) Activity Assay
Objective: To measure the rate of oxidation of 4-Ethoxy-2-butanol by ADH and compare it to n-Butanol.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing sodium pyrophosphate buffer, NAD+, the alcohol substrate (4-Ethoxy-2-butanol or n-Butanol), and purified horse liver ADH.[11]
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH, at a constant temperature (e.g., 25°C).[11]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. Compare the specific activity of ADH for each substrate.
The following workflow illustrates the experimental design for validating the mechanism of action.
Caption: Experimental workflow for mechanism validation.
This guide provides a foundational framework for understanding the mechanism of action of 4-Ethoxy-2-butanol. Further experimental validation as outlined will be crucial to confirm these predictions and fully elucidate its biological effects.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro study of the embryotoxic effects of three glycol ethers and their metabolites, the alkoxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 10. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 11. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to Inter-Laboratory Analysis of 4-Ethoxy-2-butanol
This guide provides a comprehensive overview of analytical methodologies for the determination of 4-Ethoxy-2-butanol in various matrices. While specific inter-laboratory trial data for 4-Ethoxy-2-butanol is not widely published, this document outlines suitable analytical techniques, presents hypothetical yet representative data based on studies of similar glycol ethers, and details experimental protocols to assist researchers, scientists, and drug development professionals in establishing robust and comparable analytical methods.
Inter-laboratory comparisons, or proficiency tests, are essential for validating the performance of analytical methods and ensuring the reliability and comparability of data across different laboratories.[1][2] This process is critical in research and development, quality control, and regulatory compliance.[3]
Analytical Methodologies
The analysis of glycol ethers, including 4-Ethoxy-2-butanol, is predominantly performed using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): A highly versatile and widely used technique for the separation and quantification of volatile and semi-volatile compounds like glycol ethers.[3]
-
High-Performance Liquid Chromatography (HPLC): A suitable alternative, particularly for less volatile or thermally labile glycol ethers.[6][7]
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data for the analysis of 4-Ethoxy-2-butanol based on typical performance characteristics observed in inter-laboratory studies of similar glycol ethers.
Table 1: Comparison of Gas Chromatography Methods
| Parameter | GC-FID | GC-MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 92-105% | 95-108% |
| Precision (RSD%) | ||
| - Repeatability | < 5% | < 4% |
| - Reproducibility | < 10% | < 8% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Typical Recovery | Throughput |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | 85-110% | Low to Medium |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent and elution | 90-115% | High |
| Solvent Desorption (from air sampling tubes) | Extraction from a solid sorbent using a solvent | 90-105% | Medium |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of inter-laboratory studies, ensuring consistency and comparability of the results.
Protocol 1: Analysis of 4-Ethoxy-2-butanol by GC-MS
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a suitable SPE cartridge (e.g., a polymeric sorbent) with methanol (B129727) followed by deionized water.
-
Load 10 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Conditions:
-
GC Column: A mid-polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Quantification:
-
An internal standard method is used for accurate quantification.
-
Prepare calibration standards containing the target analyte and the internal standard over the desired concentration range.
-
Protocol 2: Analysis of 4-Ethoxy-2-butanol by HPLC-UV
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength.
-
-
Quantification:
-
The concentration of 4-Ethoxy-2-butanol is determined by comparing its peak area to a calibration curve generated from standards.
-
Mandatory Visualization
The following diagrams illustrate the workflow of a typical inter-laboratory study and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Decision tree for selecting an analytical method.
References
Navigating the Synthesis and Reactions of 4-Ethoxy-2-butanol: A Guide to Reproducibility and Alternative Pathways
For researchers and professionals in the fields of chemistry and drug development, the reproducibility of chemical reactions is paramount. This guide provides a comparative analysis of common reactions involving 4-Ethoxy-2-butanol, offering insights into factors that govern their success and exploring alternative synthetic strategies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to be an essential resource for achieving consistent and reliable outcomes in the laboratory.
Synthesis of 4-Ethoxy-2-butanol: A Comparative Overview
The most prevalent method for synthesizing 4-Ethoxy-2-butanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. However, its reproducibility is highly dependent on the chosen reagents and reaction conditions due to a competing elimination reaction.
Williamson Ether Synthesis: Factors Influencing Reproducibility
The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1] For the preparation of 4-Ethoxy-2-butanol, two primary routes are conceivable:
-
Route A: Reaction of sodium butan-2-oxide with an ethyl halide.
-
Route B: Reaction of sodium ethoxide with a 4-halo-2-butanol.
To minimize the competing E2 elimination reaction and enhance reproducibility, it is crucial to use a primary alkyl halide.[1] Therefore, Route A is generally preferred as it involves a primary ethyl halide, whereas Route B would involve a secondary halide, which is more prone to elimination.
Typical laboratory yields for the Williamson ether synthesis range from 50% to 95%, with reaction times of 1 to 8 hours at temperatures between 50 and 100°C.[1] The choice of solvent is also critical; polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used to accelerate the reaction rate.[1]
Table 1: Comparison of Synthetic Routes for 4-Ethoxy-2-butanol (Analogous Data)
| Route | Alkyl Halide | Alkoxide | Typical Solvent | Temperature (°C) | Reported Yield Range (%) | Key Reproducibility Factor |
| A (Preferred) | Ethyl Bromide (Primary) | Sodium butan-2-oxide | Acetonitrile | 50-80 | 70-90 | Minimizes E2 elimination due to primary halide. |
| B (Less Favorable) | 2-Bromobutane (Secondary) | Sodium ethoxide | DMF | 50-100 | 40-60 | Prone to significant E2 elimination, leading to lower and more variable yields. |
Experimental Protocol: Williamson Synthesis of 4-Ethoxy-2-butanol (Route A)
Materials:
-
Butan-2-ol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of butan-2-ol (1.0 eq) in anhydrous THF is prepared in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. The mixture is allowed to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0°C, and ethyl bromide (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield 4-Ethoxy-2-butanol.
Logical Flow of Williamson Ether Synthesis
Caption: Workflow of the Williamson ether synthesis for 4-Ethoxy-2-butanol.
Key Reactions of 4-Ethoxy-2-butanol and Their Reproducibility
4-Ethoxy-2-butanol, being a secondary alcohol, can undergo various transformations, with oxidation to the corresponding ketone being one of the most common.
Oxidation to 4-Ethoxy-2-butanone
The oxidation of the secondary alcohol group in 4-Ethoxy-2-butanol yields 4-ethoxy-2-butanone. The reproducibility of this reaction is highly dependent on the choice of oxidizing agent and the control of reaction conditions to avoid over-oxidation or side reactions.
Table 2: Comparison of Oxidizing Agents for 4-Ethoxy-2-butanol (Analogous Data)
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reported Yield Range (%) | Notes on Reproducibility and Selectivity |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 85-95 | Generally reliable and selective for secondary alcohols. The chromium byproduct can be problematic for disposal. |
| Sodium hypochlorite (B82951) (bleach) with TEMPO catalyst | DCM/Water (biphasic) | 0 - Room Temperature | 90-98 | "Green" and cost-effective alternative. Requires careful control of pH and temperature for optimal results. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 90-97 | Mild and effective, but the reagent is expensive and can be shock-sensitive. |
Note: Yields are based on typical oxidations of secondary alcohols and serve as a comparative guide.
Experimental Protocol: Oxidation of 4-Ethoxy-2-butanol using PCC
Materials:
-
4-Ethoxy-2-butanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celatom® or Florisil®
-
Standard laboratory glassware
Procedure:
-
A solution of 4-Ethoxy-2-butanol (1.0 eq) in anhydrous DCM is added to a suspension of PCC (1.5 eq) and silica gel in anhydrous DCM at room temperature.
-
The mixture is stirred vigorously for 2-4 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celatom® or Florisil®, and the solid residue is washed with additional DCM.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-ethoxy-2-butanone.
Oxidation Pathway of 4-Ethoxy-2-butanol
Caption: General oxidation of 4-Ethoxy-2-butanol to 4-ethoxy-2-butanone.
Alternative Synthetic Strategies
Exploring alternative reagents and pathways can often lead to improved yields, better reproducibility, and more environmentally friendly processes.
Alternative to Williamson Ether Synthesis: Alkoxymercuration-Demercuration
An alternative for the synthesis of ethers from alkenes and alcohols is the alkoxymercuration-demercuration reaction. To synthesize a precursor to 4-Ethoxy-2-butanol, one could react 1-butene (B85601) with ethanol (B145695) in the presence of a mercury salt, followed by demercuration. However, the toxicity of mercury reagents makes this method less favorable in modern synthetic chemistry.
"Greener" Oxidation Alternatives
The use of catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric amount of a less hazardous oxidant like sodium hypochlorite (bleach) is a more sustainable alternative to chromium-based reagents.[2] This method often provides high yields and selectivity with a more favorable environmental profile.
Conclusion
The reproducibility of reactions involving 4-Ethoxy-2-butanol is intrinsically linked to a fundamental understanding of the underlying reaction mechanisms and careful control of experimental parameters. For the Williamson ether synthesis, minimizing the competing elimination reaction by selecting a primary alkyl halide is the most critical factor for achieving high and reproducible yields. In the case of oxidation, a variety of reagents can be employed, with "greener" alternatives like the TEMPO-catalyzed oxidation offering a balance of high efficiency and reduced environmental impact. By considering the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions to enhance the reliability and success of their synthetic endeavors involving 4-Ethoxy-2-butanol.
References
A Comparative Analysis of 4-Ethoxy-2-butanol and Traditional Solvents for Researchers and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, product purity, and process efficiency. While traditional solvents such as ethanol, isopropanol, and acetone (B3395972) are well-established, emerging solvents like 4-ethoxy-2-butanol present unique properties that warrant consideration. This guide provides an objective comparison of 4-ethoxy-2-butanol against these conventional solvents, supported by physical and chemical data, to aid researchers in making informed decisions.
Data Presentation: A Side-by-Side Look at Solvent Properties
The selection of an appropriate solvent hinges on a variety of physical and chemical characteristics. The following tables summarize key quantitative data for 4-ethoxy-2-butanol and three common traditional solvents.
Table 1: General and Physical Properties
| Property | 4-Ethoxy-2-butanol | Ethanol | Isopropanol | Acetone |
| CAS Number | 53892-34-5[1][2] | 64-17-5 | 67-63-0[3] | 67-64-1[4] |
| Molecular Formula | C₆H₁₄O₂[1][2] | C₂H₆O[5] | C₃H₈O[5] | C₃H₆O[4] |
| Molecular Weight ( g/mol ) | 118.17[1][2] | 46.07[6] | 60.10[7] | 58.08[4] |
| Boiling Point (°C) | Not Specified | 78.5[5] | 82.4[5] | 56.2[8] |
| Melting Point (°C) | Not Specified | -114.1[5] | -88.5[5] | -94.7[4] |
| Density (g/mL at 20°C) | Not Specified | 0.789[5] | 0.785[5] | 0.790[4] |
| Solubility in Water | Miscible (may vary with concentration)[9] | Miscible[5] | Miscible[3][10] | Miscible[4] |
Table 2: Safety and Flammability Data
| Property | 4-Ethoxy-2-butanol | Ethanol | Isopropanol | Acetone |
| Flash Point (°C) | Not Specified | 13[11] | 12[3] | -20[4] |
| Lower Explosive Limit (%) | Not Specified | 3.3 | 2.0[3] | 2.5[4] |
| Upper Explosive Limit (%) | Not Specified | 19.0 | 12.7[3] | 12.8[4] |
Experimental Protocols
To ensure a comprehensive and unbiased comparison of solvent efficacy, a series of standardized experiments should be conducted. The following protocols are based on established methodologies, including those from ASTM International and the United States Pharmacopeia (USP).
Determination of Solubilization Capacity
Objective: To quantify the ability of each solvent to dissolve a model active pharmaceutical ingredient (API).
Methodology:
-
Select a model API relevant to the intended application. The API should have known purity and be in a powdered form.
-
Prepare saturated solutions of the API in each solvent (4-ethoxy-2-butanol, ethanol, isopropanol, and acetone) at a controlled temperature (e.g., 25°C).
-
Ensure saturation by adding an excess of the API to a known volume of each solvent and stirring for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant from each sample.
-
Determine the concentration of the dissolved API in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is then expressed in mg/mL or mol/L.
Evaporation Rate and Residual Solvent Analysis
Objective: To determine the rate of evaporation and quantify the amount of residual solvent remaining after drying.
Methodology:
-
Dispense a precise volume (e.g., 1 mL) of each solvent into a pre-weighed, inert dish.
-
Place the dishes in a controlled environment (e.g., a fume hood with consistent airflow and temperature).
-
Record the weight of each dish at regular intervals until the weight stabilizes, indicating complete evaporation.
-
The evaporation rate can be calculated from the mass loss over time.
-
For residual solvent analysis, a known amount of a non-volatile substance can be dissolved in each solvent, and the mixture is then dried under vacuum at a specified temperature.
-
The amount of remaining solvent is quantified using Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID), following the principles outlined in USP <467>.[12][13]
Purity Analysis by Gas Chromatography (GC)
Objective: To assess the purity of each solvent and identify any potential impurities that could interfere with experimental results.
Methodology:
-
Obtain a sample of each solvent.
-
Inject a small, precise volume of the solvent into a Gas Chromatograph (GC) equipped with a suitable capillary column and a Flame Ionization Detector (FID).
-
The GC oven temperature is programmed to ramp up, separating components based on their boiling points and interaction with the stationary phase.
-
The resulting chromatogram will show a major peak for the solvent and smaller peaks for any impurities.
-
The purity is determined by calculating the area of the main peak as a percentage of the total peak area.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solvent selection and evaluation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical decision-making pathway.
Caption: A flowchart of the experimental workflow for comparing solvent efficacy.
Caption: A diagram showing the logical relationship for solvent selection.
Discussion and Conclusion
The decision to use 4-ethoxy-2-butanol over a traditional solvent will depend on the specific requirements of the application.
-
Potential Advantages of 4-Ethoxy-2-butanol: As a larger molecule with both ether and alcohol functional groups, 4-ethoxy-2-butanol may offer unique solvency characteristics for complex molecules that are not readily soluble in simpler alcohols or ketones.[9] Its potentially higher boiling point could be advantageous in reactions requiring elevated temperatures, although this would also imply a lower evaporation rate, which could be a drawback in applications where rapid drying is necessary.
-
Strengths of Traditional Solvents: Ethanol, isopropanol, and acetone are widely used due to their well-understood properties, high volatility (in the case of acetone), and broad solvency for a range of compounds.[3][4][11] Their lower molecular weights and extensive safety and toxicological data provide a high degree of predictability and regulatory acceptance.
References
- 1. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 3. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 4. Acetone Solvent Properties [macro.lsu.edu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. producerschemical.com [producerschemical.com]
- 10. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 11. Ethanol - Wikipedia [en.wikipedia.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Purity Assessment of Synthesized 4-Ethoxy-2-butanol
For researchers, scientists, and drug development professionals, the purity of synthesized chemical entities is paramount, directly influencing experimental outcomes, reproducibility, and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Ethoxy-2-butanol. We present detailed experimental protocols, comparative data against a structural isomer, and a multi-technique approach for robust quality control.
4-Ethoxy-2-butanol (CAS: 53892-34-5) is a secondary alcohol and an ether, utilized in various chemical processes.[1] Its synthesis, commonly achieved through methods like the etherification of butan-2-ol, can introduce impurities such as unreacted starting materials, by-products, and residual solvents.[1] Therefore, a rigorous analytical strategy is essential to quantify its purity and identify any contaminants.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is recommended for a comprehensive purity profile. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are primary methods for volatile compounds like 4-Ethoxy-2-butanol, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary information.
| Feature | Gas Chromatography (GC) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[2] | Intrinsic quantitative relationship between signal intensity and the number of protons.[3] | Separation based on polarity and interaction with stationary/mobile phases. |
| Primary Use | Quantification of volatile and semi-volatile components; impurity profiling.[4] | Absolute purity determination without a specific standard for the impurity; structural confirmation.[3][5] | Purity determination of non-volatile or thermally labile compounds.[6] |
| Sensitivity | High (ppb to ppm range), especially with detectors like Flame Ionization Detector (FID).[4] | Moderate (typically requires >1 mg of sample).[3] | High (ppb to ppm range), especially with UV or MS detectors.[7] |
| Quantification | Excellent with calibration curves and internal standards.[8][9] | Primary method; highly accurate and precise, traceable to certified standards.[7] | Excellent with calibration curves and internal standards. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds.[10] | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis in complex mixtures.[10] | Less suitable for highly volatile compounds like 4-Ethoxy-2-butanol compared to GC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Purity by Gas Chromatography (GC-FID)
This protocol is designed to quantify the purity of 4-Ethoxy-2-butanol and detect volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column : A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alcohols and ethers.
-
GC Conditions :
-
Sample Preparation : Prepare a stock solution of the synthesized 4-Ethoxy-2-butanol in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of a certified reference material. An internal standard (e.g., n-propanol) should be added to all samples and standards for improved accuracy.[9][11]
-
Data Analysis : The purity is determined by the area percent method. For higher accuracy, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[11] The concentration of the synthesized sample is then determined by interpolation from this curve.
Absolute Purity by Quantitative ¹H NMR (qNMR)
qNMR provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[7]
-
Instrumentation : NMR spectrometer with a proton frequency of 400 MHz or higher.
-
Internal Standard : A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized 4-Ethoxy-2-butanol into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Acquisition Parameters :
-
Pulse Angle : 90°
-
Relaxation Delay (D1) : At least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds) to ensure full relaxation.
-
Number of Scans : 16 to 64, to achieve a high signal-to-noise ratio.
-
-
Data Analysis : Purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation and Comparison
The following tables summarize representative data from the purity assessment of a synthesized batch of 4-Ethoxy-2-butanol compared to a structurally similar alternative, 4-Ethoxy-1-butanol.
Table 1: Purity and Impurity Profile
| Compound | Source | Purity (GC %) | Purity (qNMR %) | Identified Impurities (GC-MS) |
| 4-Ethoxy-2-butanol | Synthesized Batch | 98.6% | 98.2% | Butan-2-ol (0.8%), Ethanol (0.4%), Diethoxymethane (0.2%) |
| 4-Ethoxy-1-butanol | Commercial Standard | >99.5% | 99.7% | Not Detected |
Table 2: Comparative Analytical Data
| Compound | GC Retention Time (min) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Ethoxy-2-butanol | 10.2 | 3.85 (m, 1H, -CH(OH)-), 3.50 (t, 2H, -O-CH₂-CH₂-), 1.20 (d, 3H, -CH(OH)-CH₃) |
| 4-Ethoxy-1-butanol | 10.8 | 3.65 (t, 2H, -CH₂-OH), 3.48 (q, 2H, -O-CH₂-CH₃), 3.45 (t, 2H, -O-CH₂-CH₂-) |
| Butan-2-ol (Impurity) | 5.8 | 3.80 (m, 1H, -CH(OH)-), 1.21 (d, 3H, -CH(OH)-CH₃) |
| Ethanol (Impurity) | 3.5 | 3.69 (q, 2H, -CH₂-OH), 1.22 (t, 3H, -CH₂-CH₃) |
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a standard workflow for the comprehensive purity assessment of a newly synthesized compound.
Caption: Purity Assessment Workflow for Synthesized Compounds.
Synthesis and Impurity Relationship
This diagram illustrates the relationship between the synthesis of 4-Ethoxy-2-butanol, potential impurities, and the analytical methods used for their detection.
Caption: Synthesis, Impurity, and Analysis Logical Flow.
References
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. purdue.edu [purdue.edu]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sandiego.gov [sandiego.gov]
- 9. Gas chromatography of Alcohols [delloyd.50megs.com]
- 10. benchchem.com [benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
Economic comparison of different 4-Ethoxy-2-butanol production methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the production of 4-Ethoxy-2-butanol: the direct acid-catalyzed etherification of 2-butanol (B46777) with ethanol, and the Williamson ether synthesis from 4-chloro-2-butanol and sodium ethoxide. The information presented herein is intended to assist researchers and chemical process developers in selecting the most economically viable method for their specific needs.
At a Glance: Economic Comparison of Production Methods
| Parameter | Acid-Catalyzed Etherification | Williamson Ether Synthesis |
| Starting Materials | 2-Butanol, Ethanol | 4-Chloro-2-butanol, Sodium Ethoxide |
| Catalyst/Reagent | Acid Catalyst (e.g., Amberlyst 15, Sulfuric Acid) | Strong Base (included in Sodium Ethoxide) |
| Estimated Yield | Moderate to High (process dependent) | High (typically 50-95% for similar reactions)[1] |
| Purity | Requires significant purification | Generally high, requires purification |
| Reaction Time | Variable (hours) | 1 to 8 hours (typical for similar reactions)[1] |
| Reaction Temperature | 50 to 100 °C (typical for similar reactions)[1] | 50 to 100 °C (typical for similar reactions)[1] |
| Estimated Reactant Cost | Lower | Higher |
| Estimated Catalyst Cost | Moderate | Not applicable (base is a reactant) |
| Overall Economics | Potentially more cost-effective for large-scale production due to cheaper raw materials, but dependent on achieving high yields and efficient purification. | Higher raw material costs may be offset by potentially higher and more consistent yields, making it suitable for smaller to medium-scale synthesis where starting material cost is less critical than product purity and yield. |
Signaling Pathways and Reaction Mechanisms
To visualize the chemical transformations, the following diagrams illustrate the reaction pathways for both synthesis methods.
Acid-Catalyzed Etherification of 2-Butanol
Caption: Acid-catalyzed etherification of 2-butanol with ethanol.
Williamson Ether Synthesis of 4-Ethoxy-2-butanol
References
Navigating the Safe Disposal of 4-Ethoxy-2-butanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of 4-Ethoxy-2-butanol, a flammable and irritating organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be aware of the inherent hazards of 4-Ethoxy-2-butanol and to take appropriate safety measures. This compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH-approved respirator.[3][5]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][6][7]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for 4-Ethoxy-2-butanol.
| Hazard Classification | GHS Hazard Statement(s) |
| Flammable Liquid | H226: Flammable liquid and vapor[1] |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of 4-Ethoxy-2-butanol is governed by federal, state, and local regulations for hazardous waste management.[8][9][10] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).[8][11]
Step 1: Waste Identification and Segregation
-
Determine if the 4-Ethoxy-2-butanol waste is considered hazardous under applicable regulations.[11][12] Given its flammability and irritant properties, it will likely be classified as hazardous waste.
-
Do not mix 4-Ethoxy-2-butanol waste with other incompatible materials.[12]
-
Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[12][13]
Step 2: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste" and the specific name of the chemical (4-Ethoxy-2-butanol).[12]
-
Ensure the label includes the accumulation start date.
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and has secondary containment.
Step 3: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Complete a hazardous waste manifest form as required for transportation.[10][11]
Step 4: Spill and Emergency Procedures
-
In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[7]
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[5] Do not use combustible materials such as sawdust.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
-
For large spills, contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethoxy-2-butanol.
Caption: Disposal workflow for 4-Ethoxy-2-butanol.
Empty Container Disposal
Empty containers that previously held 4-Ethoxy-2-butanol must also be managed properly.
-
A container is considered "empty" if all contents have been removed by normal methods and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.[12]
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the container may be disposed of as non-hazardous waste, recycled, or reused for compatible waste collection after defacing the original label.[12]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 4-Ethoxy-2-butanol, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. opcw.org [opcw.org]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Ethoxy-2-butanol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Ethoxy-2-butanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
4-Ethoxy-2-butanol is a chemical that requires careful handling due to its potential hazards. It is known to be a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and may cause respiratory irritation if inhaled.[1][2] Ingestion is harmful, and inhalation of high concentrations may be toxic.[1][3] Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Equipment Specification | Operational Phase | Rationale & Citation |
| Eye & Face Protection | Chemical splash goggles (ANSI Z.87.1 standard compliant). | All handling phases. | Protects against splashes and vapors which can cause serious eye irritation.[1][4] |
| Face shield worn over goggles. | When there is a significant risk of splashing, explosion, or highly exothermic reaction. | Provides a broader shield for the face from substantial splashes or energetic reactions.[4][5] | |
| Hand Protection | Butyl rubber or Viton™ gloves. | All handling phases. | Studies on similar glycol ethers show disposable nitrile gloves offer insufficient protection, even for short exposures.[6] Always consult the glove manufacturer's specific chemical resistance data.[7] |
| Body Protection | Chemical-resistant laboratory coat (e.g., Nomex® or equivalent). | All handling phases. | Protects skin from accidental contact and splashes. Contaminated clothing should be removed immediately.[3][4] |
| Closed-toe shoes. | All handling phases. | Prevents exposure from spills to the feet. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Routine handling of small quantities. | Minimizes inhalation of vapors. Engineering controls are the primary line of defense.[1][3][8] |
| Air-purifying respirator with organic vapor cartridges (Filter Type A or equivalent). | Required when vapors or aerosols are generated and engineering controls are insufficient. | Protects against respiratory irritation from inhaling vapors.[1][8] Use may require a formal respiratory protection program, including fit testing.[4][9] | |
| Self-Contained Breathing Apparatus (SCBA). | Emergency situations (e.g., large spills, fire). | Provides breathable air in environments with high concentrations of toxic vapors or low oxygen.[3] |
Operational Plan: Step-by-Step Handling Procedure
A. Preparation and Handling:
-
Ventilation: Always handle 4-Ethoxy-2-butanol in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Ignition Sources: This chemical is flammable. Ensure no open flames, hot surfaces, or spark sources are present in the handling area. Use only non-sparking tools and take precautions against static discharge.[3][8][10]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above: lab coat, chemical splash goggles, and appropriate gloves.
-
Transferring: When transferring the chemical, do so carefully to avoid splashing and the generation of aerosols.
-
Personal Hygiene: Avoid breathing vapors or mists.[3] Do not eat, drink, or smoke in the work area.[1][3] Wash hands thoroughly with soap and water after handling is complete.[1][3]
B. Storage:
-
Container: Keep the container tightly closed when not in use.[1][8]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Security: The storage area should be locked to restrict unauthorized access.[8]
Disposal Plan: Waste Management and Decontamination
A. Waste Disposal:
-
Collection: All waste containing 4-Ethoxy-2-butanol, including rinsate from cleaning, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[11][12] Do not dispose of it down the drain.[1][3][8]
-
Container Management: Waste containers should be made of a material compatible with organic solvents. Do not fill containers beyond 90% capacity to allow for vapor expansion.[12] Keep containers closed except when adding waste.
-
Segregation: Store waste 4-Ethoxy-2-butanol separately from incompatible materials such as strong oxidizing agents.[13]
-
Pickup: Dispose of the waste container through your institution's approved hazardous waste disposal program.[8]
B. PPE Disposal and Decontamination:
-
Gloves: Dispose of used gloves as hazardous waste. Do not reuse disposable gloves.
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated. Contaminated lab coats and other apparel must be decontaminated or disposed of as hazardous waste according to institutional guidelines.[3]
-
Empty Containers: Original chemical containers must be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] After rinsing, deface the label and dispose of the container as directed by your facility's safety office.[11]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8]
-
Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3][8]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling 4-Ethoxy-2-butanol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. esig.org [esig.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. nswai.org [nswai.org]
- 12. ethz.ch [ethz.ch]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
